molecular formula C13H20O2 B132288 1,3-Dimethoxy-5-pentylbenzene CAS No. 22976-40-5

1,3-Dimethoxy-5-pentylbenzene

Cat. No.: B132288
CAS No.: 22976-40-5
M. Wt: 208.3 g/mol
InChI Key: LSPSEUBXQFHRGA-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-pentylbenzene (CAS 22976-40-5), also widely known as Olivetol Dimethyl Ether, is a synthetic aromatic ether of interest in organic chemistry and pharmaceutical research. This compound, with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol, serves as a protected or modified form of olivetol, a key intermediate in various synthetic pathways . Its physical characteristics include a density of 0.9±0.1 g/cm³ and a high boiling point of 296.8±20.0 °C at 760 mmHg, which can inform reaction conditions and purification strategies . Researchers value this dimethyl ether derivative for its utility as a building block in the synthesis of more complex organic molecules. Its structure, featuring a pentyl chain flanked by two methoxy groups on the benzene ring, makes it a versatile precursor. As a standard practice in medicinal chemistry, the masking of phenolic hydroxyl groups as ethers can alter a compound's solubility, stability, and metabolic profile, making this compound a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions, noting its flash point of 107.8±21.3 °C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-5-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSEUBXQFHRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335377
Record name 1,3-dimethoxy-5-pentylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22976-40-5
Record name 1,3-dimethoxy-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Olivetol Dimethyl Ether physical characteristics and spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Olivetol Dimethyl Ether: Physicochemical Properties and Spectroscopic Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Olivetol Dimethyl Ether (3,5-Dimethoxypentylbenzene), a critical intermediate in synthetic organic chemistry, particularly in the synthesis of cannabinoids.[1][2][3][4] Intended for researchers, chemists, and professionals in drug development, this document delves into the core physical characteristics and detailed spectral data of the compound, supported by established analytical methodologies.

Introduction and Significance

Olivetol Dimethyl Ether, with the CAS Number 22976-40-5, is the dimethoxylated form of olivetol.[3][5][6][7] Its primary significance lies in its role as a precursor in the synthesis of various cannabinoids, including Δ⁹-tetrahydrocannabinol (THC).[1][2] The methoxy groups serve as protecting groups for the hydroxyl functionalities of the resorcinol core, allowing for specific chemical transformations on other parts of the molecule before their eventual deprotection. Understanding its physicochemical and spectral properties is paramount for reaction monitoring, quality control, and the development of robust synthetic protocols.

The structure of Olivetol Dimethyl Ether is foundational to its role in cannabinoid synthesis. The following diagram illustrates its molecular architecture.

OlivetolDimethylEther_Structure cluster_molecule Olivetol Dimethyl Ether (3,5-Dimethoxypentylbenzene) cluster_info Key Structural Features mol A Aromatic Ring (Resorcinol Core) B Two Methoxy Groups (-OCH3) C n-Pentyl Chain (-C5H11)

Caption: Chemical structure of Olivetol Dimethyl Ether.

Physical and Chemical Properties

Olivetol Dimethyl Ether is typically encountered as a pale yellow oil, though it has also been described as a solid, likely dependent on purity and ambient temperature.[1][7] Its key properties are summarized below, providing a baseline for its handling, storage, and use in experimental setups.

PropertyValueSource(s)
CAS Number 22976-40-5[5][6][7]
Molecular Formula C₁₃H₂₀O₂[5][6][8]
Molecular Weight 208.30 g/mol [5][8]
Appearance Pale yellow oil or solid[1][7]
Boiling Point 130 °C[5][6]
Density 0.978 g/cm³ (at 25 °C)[5][6]
Flash Point 107.8 °C[5]
Synonyms 1,3-Dimethoxy-5-pentylbenzene, 3,5-Dimethoxyamylbenzene[5][6]
Storage Recommended at 10°C - 25°C or -20°C to -80°C[5][7]

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of Olivetol Dimethyl Ether. The following sections detail the expected data from key analytical techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy groups, and the aliphatic pentyl chain.

Reported ¹H NMR Data (60 MHz, CDCl₃): [1]

  • δ 6.27 (s, broad, 3H): Aromatic protons (Ar-H). The broad singlet indicates three chemically equivalent or very similar protons on the benzene ring.

  • δ 3.73 (s, 6H): Methoxy protons (Ar-OCH₃). The sharp singlet corresponds to the six protons of the two equivalent methoxy groups.

  • δ 2.53 (t, J=7 Hz, 2H): Benzylic protons (Ar-CH₂). This triplet represents the two protons on the carbon directly attached to the aromatic ring, split by the adjacent methylene group in the pentyl chain.

  • δ 1.90-0.70 (m, 9H): Remaining aliphatic protons of the pentyl chain. This multiplet comprises the signals for the other four methylene groups and the terminal methyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Based on data from a deuterated analog, the following chemical shifts are expected for the carbon atoms in Olivetol Dimethyl Ether.[9]

Expected ¹³C NMR Chemical Shifts (CDCl₃):

  • δ 160.7: Aromatic carbons attached to methoxy groups (C-O).

  • δ 145.4: Aromatic carbon attached to the pentyl chain (C-Alkyl).

  • δ 106.5: Aromatic carbons ortho to the pentyl group (CH).

  • δ 97.5: Aromatic carbon para to the pentyl group (CH).

  • δ 55.2: Methoxy carbons (-OCH₃).

  • δ 36.3, 31.5, 31.05, 22.3: Aliphatic carbons of the pentyl chain (-CH₂-).

  • δ 14.0: Terminal methyl carbon of the pentyl chain (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Olivetol Dimethyl Ether shows characteristic absorptions for C-H bonds (aromatic and aliphatic) and C-O ether linkages.

Key IR Absorption Bands: [1]

  • ν 2930, 2860 cm⁻¹: Aliphatic C-H stretching from the pentyl and methoxy groups.

  • ν 1600 cm⁻¹: Aromatic C=C stretching, characteristic of the benzene ring.

  • ν 1460, 1430 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. Under electron ionization (EI), Olivetol Dimethyl Ether is expected to show a molecular ion peak and characteristic fragment ions.

Expected Mass Spectrum Data:

  • Molecular Ion Peak [M]⁺: m/z 208, corresponding to the molecular weight of the compound (C₁₃H₂₀O₂).[10]

  • Key Fragment Ions: Fragmentation typically involves the loss of alkyl fragments from the pentyl chain or cleavage related to the methoxy groups. A significant fragment is often observed at m/z 152, corresponding to the dimethoxybenzyl cation after cleavage of the pentyl chain.[9]

Experimental Protocols

The following protocols outline standard methodologies for the preparation and analysis of Olivetol Dimethyl Ether, reflecting common practices in cannabinoid analysis.[11][12][13][14]

Sample Preparation for Spectroscopic Analysis

Objective: To prepare a pure sample of Olivetol Dimethyl Ether for NMR, IR, and MS analysis.

Methodology:

  • Dissolution (for NMR): Accurately weigh approximately 5-10 mg of Olivetol Dimethyl Ether and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer (e.g., 400 MHz).

  • Preparation (for IR): For liquid samples, place a small drop of the neat oil between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Analysis (IR): Obtain the IR spectrum using an FTIR spectrometer.

  • Preparation (for MS): Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane (approx. 1 mg/mL).

  • Analysis (MS): Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet, and acquire the mass spectrum.

Sample_Prep_Workflow start Start: Olivetol Dimethyl Ether Sample dissolve_nmr Dissolve in CDCl3 (5-10 mg in 0.7 mL) start->dissolve_nmr For NMR prep_ir Prepare Thin Film (Neat Liquid) start->prep_ir For IR dissolve_ms Prepare Dilute Solution (e.g., in Methanol) start->dissolve_ms For MS transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr run_nmr Acquire 1H & 13C NMR Spectra transfer_nmr->run_nmr run_ir Acquire IR Spectrum prep_ir->run_ir run_ms Acquire Mass Spectrum (GC-MS or Direct Infusion) dissolve_ms->run_ms

Caption: Workflow for sample preparation and spectroscopic analysis.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of Olivetol Dimethyl Ether using HPLC with UV detection.

Causality: HPLC is a preferred method for analyzing non-volatile compounds like Olivetol Dimethyl Ether.[12] A C18 reversed-phase column is chosen for its excellent ability to separate nonpolar to moderately polar compounds based on their hydrophobic interactions. The mobile phase gradient allows for efficient elution and separation from potential impurities.

Methodology:

  • System: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-10 min: Gradient from 70% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Return to 70% B

    • 13-15 min: Re-equilibration at 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of Olivetol Dimethyl Ether in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and integrate the peak area of Olivetol Dimethyl Ether to calculate purity as a percentage of the total integrated peak area.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_stock Prepare 1 mg/mL Stock in Acetonitrile prep_work Dilute to 0.1 mg/mL Working Solution prep_stock->prep_work inject Inject 10 µL onto C18 Column prep_work->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect UV Detection (220 & 280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate end end calculate->end Final Report

Caption: High-level workflow for HPLC purity analysis.

Conclusion

This technical guide has detailed the essential physical characteristics and comprehensive spectral data for Olivetol Dimethyl Ether. The information and protocols provided serve as a robust resource for scientists engaged in the synthesis and analysis of cannabinoids and related compounds. Adherence to these analytical methodologies will ensure the reliable identification, quantification, and quality control of this pivotal chemical intermediate.

References

  • Analytical Techniques Used for Analysis of Cannabinoids (2021). Cannabis Science and Technology.
  • A Convenient Synthesis of Olivetol Dimethyl Ether and Homologues (1982). Journal of the Science Society of Thailand.
  • Olivetol dimethyl ether | 22976-40-5. Biosynth.
  • Analysis of 17 Cannabinoids in Hemp and Cannabis. Sigma-Aldrich.
  • Comprehensive Guide to Cannabis Analysis and Testing Methods (2024). AZoLifeSciences.
  • A Simple Synthesis of Olivetol. SciSpace.
  • Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. MDPI.
  • A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry.
  • Analytical Techniques Used for Analysis of Cannabinoids. University of Malta.
  • Olivetol Dimethyl Ether CAS NO.22976-40-5. GuideChem.
  • Olivetol Dimethyl Ether | 22976-40-5. Sigma-Aldrich.
  • Catalytic Synthesis of Olivetol and Deriv
  • Olivetol, dimethyl ether - Chemical & Physical Properties. Cheméo.
  • Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantific
  • Olivetol Dimethyl Ether | 22976-40-5. ChemicalBook.
  • A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Deriv
  • Olivetol, dimethyl ether. NIST WebBook.

Sources

An In-depth Technical Guide to 5-Pentylresorcinol Dimethyl Ether: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Pentylresorcinol Dimethyl Ether (also known as Olivetol Dimethyl Ether), a pivotal chemical intermediate. We will explore its fundamental chemical identity, physicochemical properties, and detailed synthesis protocols. The primary focus is on its strategic importance in multi-step organic synthesis, particularly in the development of cannabinoid-based compounds, where it serves as a stabilized and protected precursor to olivetol. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's synthesis, handling, and application.

Compound Identification and Structure

5-Pentylresorcinol Dimethyl Ether is a derivative of resorcinol, a class of organic compounds that are central to many natural and synthetic products. Its defining features are a benzene ring with two methoxy groups at positions 1 and 3, and a pentyl group at position 5.

The IUPAC name for this compound is 1,3-dimethoxy-5-pentylbenzene.[1][2] It is commonly referred to by several synonyms, including Olivetol Dimethyl Ether, Di-O-Methylolivetol, and 3,5-Dimethoxyamylbenzene.[1][3][4]

Molecular Structure: The structure consists of a central aromatic ring, which provides rigidity, flanked by two electron-donating methoxy groups and a non-polar pentyl side chain.

Caption: Molecular Structure of this compound.

Physicochemical and Handling Properties

Understanding the physical and chemical properties of 5-Pentylresorcinol Dimethyl Ether is crucial for its proper storage, handling, and use in experimental setups. The compound is typically an off-white to yellow solid at room temperature.[1] The methoxy groups significantly alter the properties compared to its parent compound, olivetol, most notably by enhancing its stability.

Data Summary Table:

PropertyValueSource(s)
CAS Number 22976-40-5[1][2][3]
Molecular Formula C₁₃H₂₀O₂[1][2][3][5]
Molecular Weight 208.30 g/mol [1][2]
Appearance Off-white to yellow solid[1][3]
Boiling Point ~295-298 °C[1]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform.[1]

Expert Insight on Stability: The primary advantage of the dimethyl ether form over olivetol lies in its stability. The free phenolic hydroxyl groups in olivetol are highly susceptible to oxidation, turning the compound from a white solid to a purple or brown mass upon exposure to air.[6][7] By methylating these hydroxyls, the molecule is protected, preventing degradation during storage and multi-step synthetic procedures that may involve acidic or basic conditions.[1] This protection is a critical enabling factor for its use as a building block in complex total synthesis projects.[1]

Synthesis Protocol and Mechanistic Considerations

Several synthetic routes to 5-Pentylresorcinol Dimethyl Ether have been reported. A common and efficient laboratory-scale method starts from the commercially available 3,5-dimethoxybenzoic acid.[8] This pathway involves the conversion of a carboxylic acid to a ketone, followed by a reduction to yield the final alkylbenzene.

Workflow Diagram:

G cluster_0 Synthesis Workflow start Start: 3,5-Dimethoxybenzoic Acid step1 Step 1: Lithiation & Acylation Reagents: Butyllithium (BuLi) in THF start->step1 Formation of lithium salt followed by acylation step2 Intermediate: 1-(3,5-dimethoxyphenyl)-1-pentanone step1->step2 step3 Step 2: Catalytic Hydrogenation Reagents: H₂, Pd(OH)₂/C in Methanol step2->step3 Clemmensen or Wolff-Kishner alternative (Hydrogenation is cleaner) end Product: 5-Pentylresorcinol Dimethyl Ether step3->end

Caption: A common synthetic pathway for 5-Pentylresorcinol Dimethyl Ether.

Detailed Step-by-Step Protocol:

  • Step 1: Synthesis of 1-(3,5-dimethoxyphenyl)-1-pentanone.

    • To a solution of 3,5-dimethoxybenzoic acid (1 mole equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium hydride to form the lithium salt.[8]

    • Cool the mixture in an ice bath. Add a solution of butyllithium (approx. 2 mole equivalents) dropwise. The first equivalent deprotonates any remaining acid, and the second participates in the addition to the carboxylate.[8]

    • After the addition is complete, quench the reaction by carefully adding ice-water.

    • Perform an ether extraction. Dry the organic phase with a drying agent like magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ketone product.[8]

    • Causality: Using butyllithium to convert the lithium salt of the benzoic acid into the corresponding ketone is a standard and effective method. The inert atmosphere and dry solvents are critical to prevent quenching of the highly reactive organolithium reagent.

  • Step 2: Reduction to 5-Pentylresorcinol Dimethyl Ether.

    • Dissolve the ketone from the previous step (1 mole equivalent) in methanol.

    • Add a catalytic amount of 20% palladium hydroxide on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst.[8]

    • Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is consumed (typically monitored by a balloon or burette).[8]

    • Filter the solution to remove the catalyst and evaporate the solvent. The resulting oil is 5-Pentylresorcinol Dimethyl Ether, which can be used without further purification or distilled for higher purity.[8]

    • Causality: Catalytic hydrogenation is a clean and high-yielding method for reducing a ketone to an alkane, especially when the ketone is adjacent to an aromatic ring (a benzylic ketone). Pearlman's catalyst is particularly effective for this transformation and avoids the harsh conditions of acid-based (Clemmensen) or base-based (Wolff-Kishner) reductions, which could potentially cleave the ether groups.

Applications in Research and Drug Development

The primary application of 5-Pentylresorcinol Dimethyl Ether is as a protected intermediate in the synthesis of cannabinoids and their analogs.[1][3][9] The natural precursor to tetrahydrocannabinol (THC) in Cannabis sativa is olivetolic acid, which is then cyclized with geranyl pyrophosphate. Olivetol itself (the unmethylated form) is a direct precursor used in many synthetic routes.[6]

Role as a Protected Building Block: In a laboratory setting, directly using olivetol can be problematic due to its instability.[1] 5-Pentylresorcinol Dimethyl Ether provides a stable and reliable alternative.[1] Chemists can perform various reactions on other parts of a molecule without affecting the resorcinol core. The methoxy groups can then be removed (deprotected) in a final step, often using strong Lewis acids like boron tribromide (BBr₃), to reveal the free hydroxyls and yield the final target compound. This strategy of protection and deprotection is fundamental to modern organic synthesis.

For example, in the synthesis of (-)-trans-Cannabidiol (CBD) dimethyl ether, lithiated olivetol dimethyl ether is used to form a homocuprate reagent, which is then coupled with another molecule in an Sₙ2′ fashion.[4] This demonstrates its utility as a nucleophilic building block in forming key carbon-carbon bonds.

Spectroscopic Data and Characterization

Validation of the compound's identity and purity is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature for the molecule. In a deuterated chloroform (CDCl₃) solvent, the expected signals are:

    • A broad singlet around δ 6.2-6.3 ppm corresponding to the three aromatic protons (Ar-H).[9]

    • A sharp singlet at approximately δ 3.7 ppm integrating to six protons, representing the two equivalent methoxy groups (Ar-OCH₃).[9]

    • A triplet at δ 2.5 ppm , the signal for the two benzylic protons (Ar-CH₂), coupled to the adjacent methylene group.[9]

    • A multiplet in the range of δ 0.7-1.9 ppm for the remaining nine protons of the pentyl chain.[9]

  • Mass Spectrometry (Electron Ionization): The mass spectrum provides information about the molecular weight and fragmentation pattern.

    • The molecular ion peak (M⁺) is expected at m/z 208 , corresponding to the molecular weight of C₁₃H₂₀O₂.[5]

    • A significant fragmentation pattern involves the benzylic cleavage of the pentyl chain, which would lead to characteristic fragment ions.

Conclusion

5-Pentylresorcinol Dimethyl Ether is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its CAS number is 22976-40-5 and its molecular formula is C₁₃H₂₀O₂.[1][3] The presence of methyl ether protecting groups grants it superior stability over its parent compound, olivetol, making it an indispensable intermediate in the synthesis of cannabinoids and other complex molecules. Its well-defined synthesis and clear spectroscopic signatures allow for reliable preparation and characterization, ensuring its quality and utility in demanding research and development environments.

References

  • Qixi Chemicals. (n.d.). CAS 22976-40-5 Olivetol Dimethyl Ether, 98%. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Olivetol. Available at: [Link]

  • Nimgirawath, S., & Anulakanapakorn, K. (1982). A Convenient Synthesis of Olivetol Dimethyl Ether and Homologues. Journal of the Science Society of Thailand, 8, 119-121. Available at: [Link]

  • PubChem. (n.d.). Olivetol-d9. National Center for Biotechnology Information. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • PubChem. (n.d.). Olivetol. National Center for Biotechnology Information. Available at: [Link]

  • LookChem. (n.d.). High Purity Olivetol Dimethyl Ether 22976-40-5 with Best Price. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • NIST. (n.d.). Olivetol, dimethyl ether. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of dimethyl ether. [Image]. Available at: [Link]

  • NIST. (n.d.). Dimethyl ether. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • ApSimon, J. W., et al. (1987). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry, 65, 189-191. Available at: [Link]

  • NIST. (n.d.). 1,3-Benzenediol, 5-pentyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Wikipedia. (n.d.). Olivetol. Available at: [Link]

  • PubMed. (2025). Menthol and Its Derivatives: Exploring the Medical Application Potential. Engineering in Life Sciences. Available at: [Link]

  • Focella, A., et al. (1972). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica, 26, 2875-2877. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of dimethyl ether (blue) and dimethyl peroxide (red). [Image]. Available at: [Link]

Sources

A Technical Guide to the Solubility and Stability of 1,3-Dimethoxy-5-pentylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Landscape of a Versatile Moiety

1,3-Dimethoxy-5-pentylbenzene, a substituted aromatic ether, presents a unique combination of structural features: a hydrophobic pentyl chain, a rigid benzene core, and two electron-donating methoxy groups. This architecture makes it a molecule of interest in various research and development arenas, including organic synthesis and materials science. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective handling, formulation, and application. This guide provides an in-depth analysis of these critical parameters, blending theoretical principles with actionable experimental protocols to empower researchers in their daily work. While specific quantitative data for this compound is not extensively documented in public literature, this guide will leverage data from analogous structures and first principles to provide a robust predictive framework.

Part 1: Solubility Profile - A Predictive and Experimental Approach

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the interplay between its nonpolar and polar functionalities governs its behavior in different solvent systems.

Theoretical Solubility Assessment

The molecular structure of this compound, with its significant nonpolar character arising from the benzene ring and the C5 alkyl chain, suggests a high affinity for nonpolar and moderately polar organic solvents. The two methoxy groups introduce some polar character, but this is unlikely to be sufficient to confer significant solubility in highly polar protic solvents like water.[1]

Based on the behavior of structurally related compounds such as 1,3-dimethoxybenzene and other dialkoxybenzene derivatives, we can anticipate the following solubility trends.[1][2]

Predicted Solubility in Common Laboratory Solvents
Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Nonpolar Hexane, Cyclohexane, TolueneHigh The nonpolar pentyl chain and benzene ring will readily interact with nonpolar solvents via van der Waals forces.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to Moderate The molecule's overall moderate polarity, contributed by the methoxy groups, allows for favorable dipole-dipole interactions with these solvents.[1]
Polar Protic Ethanol, MethanolModerate to Low The ability to accept hydrogen bonds via the methoxy groups may allow for some solubility, but the large nonpolar region will limit miscibility.[3]
Highly Polar WaterVery Low/Insoluble The hydrophobic nature of the molecule will dominate, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water.[1]
Experimental Workflow for Quantitative Solubility Determination

To move beyond prediction and establish precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solvent Select and dispense known volume of solvent prep_compound Add excess this compound to create a slurry prep_solvent->prep_compound equilibrate Agitate at constant temperature for 24-48 hours prep_compound->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw a known volume of supernatant settle->sample filter Filter through a 0.22 µm syringe filter sample->filter evaporate Evaporate solvent under vacuum or nitrogen stream filter->evaporate weigh Weigh the residual solid evaporate->weigh calculate Calculate solubility (e.g., in g/100mL or mg/mL) weigh->calculate

Caption: Gravimetric method for solubility determination.

Detailed Protocol for Gravimetric Solubility Determination:

  • Preparation: In a series of vials, add a precise volume (e.g., 5.0 mL) of each selected solvent.

  • Saturation: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sampling: After equilibration, allow the vials to stand undisturbed for at least 2 hours. Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a calibrated pipette.

  • Filtration: Pass the withdrawn supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.

  • Solvent Removal: Dispense the filtered solution into a pre-weighed vial. Remove the solvent using a gentle stream of nitrogen or a vacuum centrifuge.

  • Quantification: Once the solvent is fully evaporated, re-weigh the vial. The difference in weight corresponds to the mass of dissolved this compound.

  • Calculation: Calculate the solubility using the formula: Solubility ( g/100 mL) = (mass of residue in g / volume of supernatant in mL) * 100.

Part 2: Chemical Stability Profile - Identifying and Mitigating Degradation

The stability of this compound is a critical factor for its storage, handling, and application, particularly in contexts where it may be exposed to heat, light, or reactive chemical environments.

Anticipated Stability and Potential Degradation Pathways

The core structure of this compound is generally robust. The aromatic ring is stabilized by the electron-donating methoxy groups.[4] However, several potential degradation pathways should be considered:

  • Oxidative Degradation: The methoxy groups can make the benzene ring more susceptible to oxidation, especially in the presence of strong oxidizing agents or upon exposure to air and light over extended periods. This can lead to the formation of phenolic or quinone-like byproducts. While hydroquinone ethers are noted to be quite stable upon storage, this susceptibility to oxidation in their charged state is a known concern in applications like redox-flow batteries.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This can initiate free-radical reactions, potentially leading to polymerization or cleavage of the ether linkages.

  • Thermal Stability: Benzene derivatives generally exhibit good thermal stability.[4] The stability is influenced by the nature and position of substituents. The presence of alkyl and methoxy groups on this compound suggests it should be stable under typical laboratory heating conditions, but high temperatures could lead to decomposition.

  • Hydrolytic Stability: The ether linkages are generally stable to hydrolysis under neutral and basic conditions. However, in the presence of strong acids, cleavage of the methyl-oxygen bond can occur, leading to the formation of the corresponding phenol.

Experimental Design for Stability Assessment

A comprehensive stability study involves subjecting the compound to forced degradation conditions and analyzing for the appearance of degradants over time. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable analytical technique for this purpose.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_solution Prepare stock solution of this compound in a suitable solvent (e.g., Acetonitrile) stress_acid Acidic (e.g., 0.1 M HCl) prep_solution->stress_acid stress_base Basic (e.g., 0.1 M NaOH) prep_solution->stress_base stress_ox Oxidative (e.g., 3% H₂O₂) prep_solution->stress_ox stress_thermal Thermal (e.g., 60°C) prep_solution->stress_thermal stress_photo Photolytic (UV lamp) prep_solution->stress_photo analysis_hplc Analyze samples by HPLC at T=0 and subsequent time points stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_thermal->analysis_hplc stress_photo->analysis_hplc analysis_compare Compare chromatograms to identify and quantify degradants analysis_hplc->analysis_compare

Caption: Workflow for forced degradation stability study.

Detailed Protocol for Forced Degradation Study:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl or 0.1 M NaOH.

    • Oxidation: Mix the sample solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Store a sample solution in an oven at a controlled temperature (e.g., 60°C).

    • Photostability: Expose a sample solution to a calibrated UV light source.

  • Time-Point Analysis: Analyze the stressed samples by HPLC at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Evaluation: Monitor for the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. This allows for the determination of the degradation rate under each stress condition.

Conclusion and Recommendations

This compound is predicted to be highly soluble in nonpolar and polar aprotic solvents, with limited solubility in polar protic solvents and practical insolubility in water. Its chemical structure suggests good general stability, although it may be susceptible to strong oxidizing conditions and prolonged UV exposure. For any critical application, it is imperative that these predicted characteristics are confirmed through the rigorous experimental protocols detailed in this guide. By systematically evaluating solubility and stability, researchers can ensure the reliable and reproducible use of this compound in their work, ultimately accelerating the pace of discovery and development.

References

  • Wei, X., Zhang, L., et al. (2017). Annulated Dialkoxybenzenes as Catholyte Materials for Non-aqueous Redox Flow Batteries: Achieving High Chemical Stability through Bicyclic Substitution. Advanced Energy Materials, 7(21). Available at: [Link]

  • Unknown Author. (n.d.). III Analytical Methods. Available at: [Link]

  • Solubility of Things. (n.d.). 1,3-Dimethoxybenzene. Available at: [Link]

  • Beldi, R., & Sbirrazzuoli, N. (2001). Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 4(1), 37-51. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dimethoxybenzene. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Dalton Research Molecules. (n.d.). This compound. Available at: [Link]

  • Martinez, F., & Gomez, A. (1990). Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures. Journal of Pharmaceutical Sciences, 79(12), 1109-15. Available at: [Link]

  • LinkedIn. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Available at: [Link]

Sources

Health and safety data sheet for 1,3-Dimethoxy-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 1,3-Dimethoxy-5-pentylbenzene

Introduction

This compound, also known under the common synonym Olivetol Dimethyl Ether, is a key chemical intermediate used in complex organic synthesis, particularly within cannabinoid chemistry.[1][2] Its role as a precursor necessitates a thorough understanding of its chemical properties and associated hazards to ensure the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the health and safety data for this compound, grounded in authoritative sources, to promote safe laboratory practices and risk mitigation. The focus extends beyond mere procedural steps to elucidate the causal reasoning behind recommended safety protocols, empowering users to handle this substance with an informed and proactive safety mindset.

Section 1: Chemical Identification and Core Properties

Accurate identification is the foundation of chemical safety. Misidentification can lead to the application of incorrect handling procedures with potentially severe consequences. This section provides the essential identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers and Nomenclature [1][2][3]

Identifier Value
CAS Number 22976-40-5
IUPAC Name This compound
Synonyms Olivetol Dimethyl Ether, 5-Pentyl-1,3-dimethoxybenzene, 3,5-Dimethoxyamylbenzene, 5-Pentylresorcinol Dimethyl Ether
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol

| InChI Key | LSPSEUBXQFHRGA-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property Value Source
Appearance Off-white to yellow solid [2]
Boiling Point 130 °C (unspecified pressure); ~295-298 °C [1][2]
Density 0.978 g/cm³ (at 25 °C) [1][3]

| Solubility | Insoluble in water. Soluble in organic solvents like Dichloromethane, Ethyl Acetate, ethanol, methanol, DMSO, and chloroform. |[1][2] |

The physical state as a solid at room temperature with a relatively high boiling point suggests it has low volatility under standard conditions. However, its solubility in common organic solvents is a critical consideration for containment, cleaning, and potential routes of exposure.

Section 2: Comprehensive Hazard Analysis and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) and presents multiple health hazards. Understanding these classifications is crucial for recognizing potential risks and implementing appropriate controls. The primary GHS pictogram associated with this chemical is GHS07, indicating it is an irritant and harmful.[3]

Table 3: GHS Hazard Classification Summary

Hazard Class Hazard Statement Precautionary Code Source
Acute Toxicity, Oral H302: Harmful if swallowed P301+P310 [3][4]
Skin Corrosion/Irritation H315: Causes skin irritation P280, P302+P352 [3][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation P280, P305+P351+P338 [3][5]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects P201, P308+P313 [5]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P304+P340 |[3][5] |

The most significant of these is the H341 classification—suspected of causing genetic defects.[5] This potential for mutagenicity necessitates the highest level of caution and mandates stringent engineering controls and personal protective equipment to prevent any route of exposure.

Section 3: Toxicological Profile and Routes of Exposure

The primary toxicological concerns are acute toxicity upon ingestion and irritation of the skin, eyes, and respiratory system.[3][6]

  • Oral: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[3][6] Immediate medical attention is required.

  • Dermal (Skin): Causes skin irritation upon contact.[3][5] Prolonged or repeated contact may lead to dermatitis.[6] The chemical's solubility in organic solvents suggests it may be absorbed through the skin, making dermal protection critical.

  • Inhalation: May cause respiratory tract irritation.[3][5] While its low volatility reduces the risk of vapor inhalation at room temperature, operations involving heating, aerosolization, or handling of fine powders can increase this risk.

  • Eye Contact: Causes serious eye irritation.[3][5] Direct contact can result in significant discomfort and potential damage.

The suspected mutagenicity (H341) is the most severe long-term health concern.[5] This classification implies that exposure could potentially lead to heritable genetic damage. Therefore, exposure must be minimized to a level that is As Low As Reasonably Practicable (ALARP).

Section 4: Safe Handling and Storage Protocols

A proactive approach to handling and storage is essential to mitigate the risks identified.

Standard Laboratory Handling Protocol
  • Preparation and Engineering Controls:

    • Conduct a risk assessment before beginning any new procedure.

    • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

    • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE at all times (see Section 5 for details). This includes, at a minimum, a lab coat, safety goggles with side-shields, and chemical-resistant gloves.[7][8]

  • Handling Practices:

    • Avoid all personal contact, including inhalation.[5]

    • Avoid the formation of dust and aerosols.[7]

    • Keep the substance away from heat, sparks, and open flames, as it is a combustible solid.[4][8]

    • Do not eat, drink, or smoke in the laboratory area.[8]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Storage:

    • Store in original, tightly sealed containers.[5]

    • Keep in a cool, dry, and well-ventilated area.[5][8]

    • Store away from incompatible materials, such as strong oxidizing agents.[9]

    • Due to the H341 classification, it is prudent to store this chemical in a designated area for mutagens, under restricted access.[5]

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense, with PPE serving as a crucial final barrier. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Engineering Controls: A chemical fume hood is mandatory for any operation that could generate dust or aerosols.[7]

  • Eye and Face Protection: Use chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7] A face shield may be required for splash hazards.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[4] For prolonged contact, select gloves with a high protection class. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[4]

    • Clothing: Wear a lab coat. For tasks with a higher risk of spills, impervious clothing or a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: Respiratory protection is not typically required when working within a functional fume hood. If engineering controls are insufficient or in an emergency, a suitable respirator (e.g., a full-face respirator with appropriate cartridges) must be used.[4][7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection cluster_assessment Task Risk Assessment cluster_controls Control Selection Start Start: New Task with This compound Assess_Task Assess Task: - Scale (mg vs kg) - Potential for dust/aerosol? - Heating involved? - Splash risk? Start->Assess_Task Eng_Controls Use Chemical Fume Hood? Assess_Task->Eng_Controls Resp_Protection Required: Air-Purifying Respirator (or SCBA for emergency) Eng_Controls->Resp_Protection No No_Resp Standard ventilation is sufficient Eng_Controls->No_Resp Yes Eye_Protection Select Eye/Face Protection Resp_Protection->Eye_Protection No_Resp->Eye_Protection Goggles Minimum: Safety Goggles with side-shields Eye_Protection->Goggles Low Splash Risk Face_Shield Goggles AND Face Shield Eye_Protection->Face_Shield High Splash Risk Glove_Selection Select Gloves Goggles->Glove_Selection Face_Shield->Glove_Selection Nitrile Standard Nitrile Gloves (Incidental Contact) Glove_Selection->Nitrile Incidental Contact Heavy_Gloves Heavy-duty/Thicker Gloves (Prolonged Contact) Glove_Selection->Heavy_Gloves Immersive/ Prolonged Contact Body_Protection Select Body Protection Nitrile->Body_Protection Heavy_Gloves->Body_Protection Lab_Coat Standard Lab Coat Body_Protection->Lab_Coat Low Splash Risk Apron Lab Coat AND Chemical Apron Body_Protection->Apron High Splash Risk End Proceed with Task Lab_Coat->End Apron->End

Caption: PPE selection workflow for this compound.

Section 6: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[5]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5][7] If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[5][9]

  • If on Skin: Immediately take off all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[5][6] Seek medical attention if skin irritation occurs or persists.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[5][7] Immediately call a POISON CENTER or doctor.[10]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[3][7] Immediately call a POISON CENTER or doctor.[3]

Accidental Release Measures (Spills)

The response to a spill depends on its scale.

  • Minor Spills:

    • Alert personnel in the immediate area and restrict access.

    • Ensure ventilation is adequate (fume hood).

    • Wear appropriate PPE (respirator, gloves, goggles, lab coat).

    • Remove all ignition sources.[5]

    • Contain the spill and absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[4][5]

    • Collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[5][11]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if there is a fire risk.

    • Close the laboratory doors and prevent entry.

    • Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5]

    • Do not attempt to clean up a major spill without specialized training and equipment.

Spill Response Flowchart

Spill_Response cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Occurs Assess_Size Assess Spill Size & Location Spill->Assess_Size Minor_Spill Minor Spill (Contained inside fume hood) Assess_Size->Minor_Spill Small & Contained Major_Spill Major Spill (Outside hood, large volume) Assess_Size->Major_Spill Large or Uncontained Alert_Area Alert others in immediate area Minor_Spill->Alert_Area Evacuate Evacuate Laboratory Immediately Major_Spill->Evacuate Don_PPE Don appropriate PPE (Gloves, Goggles, Respirator) Alert_Area->Don_PPE Contain Contain with inert absorbent (e.g., sand, vermiculite) Don_PPE->Contain Collect Collect waste with non-sparking tools Contain->Collect Package Place in sealed, labeled hazardous waste container Collect->Package Decontaminate Decontaminate spill area Package->Decontaminate End Incident Report Filed Decontaminate->End Alert_EHS Notify EHS / Emergency Response (from a safe location) Evacuate->Alert_EHS Prevent_Entry Prevent Entry Alert_EHS->Prevent_Entry Await_Help Await arrival of trained responders Prevent_Entry->Await_Help Await_Help->End

Caption: Decision flowchart for responding to a chemical spill.

Fire-Fighting Measures
  • Hazards: The material is combustible.[5] Heating may cause containers to rupture violently.[5] Combustion can produce irritating or toxic fumes, including carbon monoxide and carbon dioxide.[9]

  • Suitable Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or water spray.[8] For large fires, use water spray or fog.[5]

  • Firefighter Protection: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[5][8]

Section 7: Disposal and Environmental Considerations

  • Disposal: This material and its container must be disposed of as hazardous waste.[4][5] Follow all federal, state, and local regulations. Do not dispose of it down the drain.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Environmental Precautions: Prevent the product from entering drains, sewers, or water courses.[7][10] While specific ecotoxicity data is limited, related compounds are known to be harmful or toxic to aquatic life, so release to the environment must be avoided.[12]

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely with appropriate precautions. Its primary hazards—irritation, acute oral toxicity, and suspected mutagenicity—demand the consistent use of engineering controls, diligent personal hygiene, and correct PPE. By understanding the rationale behind these safety measures, researchers can foster a robust safety culture and minimize the risk of exposure and injury.

References

  • Sigma-Aldrich. (n.d.). Olivetol Dimethyl Ether | 22976-40-5.
  • Apollo Scientific. (2022, September 16). 1,3-Dimethoxybenzene Safety Data Sheet.
  • MedchemExpress.com. (n.d.). Safety Data Sheet.
  • Fluorochem. (n.d.). This compound.
  • Synerzine. (2018, June 22). Benzene, 1,3-dimethoxy- Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 21). 3,5-Dimethoxytoluene Safety Data Sheet.
  • Chemsrc. (n.d.). This compound | CAS#:22976-40-5.
  • ChemDmart. (n.d.). Safety Data Sheet.
  • Cayman Chemical. (2025, October 28). Olivetol - Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Olivetol.
  • ECHEMI. (n.d.). Olivetol SDS, 500-66-3 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 18). 2,5-Dimethoxybenzaldehyde Safety Data Sheet.
  • Synquest Labs. (2020, March 6). 1,3-Dimethoxybenzene Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Santa Cruz Biotechnology. (n.d.). 1,3,5-Trimethoxybenzene Safety Data Sheet.
  • ChemicalBook. (2025, December 16). Olivetol Dimethyl Ether | 22976-40-5.
  • Qixi Chemicals. (n.d.). CAS 22976-40-5 Olivetol Dimethyl Ether, 98%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%.
  • Sigma-Aldrich. (2024, September 8). 1,4-Dimethoxybenzene Safety Data Sheet.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dimethoxy-5-pentylbenzene, also known as olivetol dimethyl ether, is a significant chemical entity often utilized in the synthesis of cannabinoid analogs and as a research standard.[1][2] While this specific diether compound is primarily a product of laboratory synthesis, its core structure, a 5-pentylresorcinol skeleton, is of natural origin. This guide provides an in-depth exploration of the natural precursors and the intricate biosynthetic machinery responsible for producing this foundational molecular scaffold. We will dissect the key enzymatic steps, starting from simple fatty acid and polyketide units, and elucidate the biochemical logic that governs the formation of olivetol and olivetolic acid, the direct natural precursors to this compound. This document serves as a critical resource for researchers in natural product chemistry, synthetic biology, and drug development, offering insights into the enzymatic construction of this pharmaceutically relevant molecule.

Part 1: The Natural Precursors: Olivetol and Olivetolic Acid

The direct natural precursors to the this compound structure are olivetol (5-pentylresorcinol) and its carboxylated form, olivetolic acid (OLA) .[3][4] Olivetol is a naturally occurring organic compound found in certain species of lichens and is also produced by some insects as a pheromone or repellent.[3] However, its most studied role is as a key intermediate in the biosynthesis of cannabinoids in the plant Cannabis sativa.[3][5]

In Cannabis sativa, OLA is the primary polyketide product that serves as the nucleus for the entire family of cannabinoids.[6][7] It is the substrate for a subsequent prenylation reaction, where a geranyl group is attached to form cannabigerolic acid (CBGA), the direct precursor to major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[6][7] Olivetol is the decarboxylated version of OLA.[4] The presence of cannabinoid acids in the plant indicates that OLA is the crucial pathway intermediate.[6][8]

Part 2: The Polyketide Biosynthetic Pathway to the Olivetol Core

The formation of the 5-pentylresorcinol structure is a classic example of a type III polyketide synthase (PKS) pathway. This process begins with simple metabolic building blocks and proceeds through a series of enzyme-catalyzed condensation and cyclization reactions.

Initial Substrates: Hexanoyl-CoA and Malonyl-CoA

The biosynthesis is initiated with two primary components:

  • A starter unit: One molecule of hexanoyl-CoA, a C6 fatty acid thioester.

  • Extender units: Three molecules of malonyl-CoA.[6][9]

The pathway involves the sequential condensation of the three malonyl-CoA units onto the hexanoyl-CoA starter unit, ultimately forming a linear C12 polyketide intermediate.[10][11]

The Key Enzymes: TKS and OAC

Two enzymes are paramount for the correct synthesis and cyclization of the polyketide chain to form olivetolic acid.[6]

  • Tetraketide Synthase (TKS): This enzyme, a type III PKS, was initially named olivetol synthase (OLS) because early in vitro experiments showed it produced olivetol.[4][9] However, this was misleading, as OLA is the true biological intermediate. TKS's role is to catalyze the iterative condensation of three malonyl-CoA molecules with hexanoyl-CoA to produce a linear tetraketide intermediate.[6][11] In the absence of the subsequent enzyme, this intermediate can undergo a non-enzymatic, decarboxylative cyclization to form olivetol as a byproduct.[11][12]

  • Olivetolic Acid Cyclase (OAC): The discovery of OAC was a breakthrough in understanding cannabinoid biosynthesis.[6][8] TKS alone is insufficient to produce OLA. OAC is a specialized enzyme that captures the linear tetraketide intermediate released from TKS and catalyzes a specific C2→C7 intramolecular aldol condensation.[6][8] Critically, this cyclization reaction occurs without decarboxylation, thereby retaining the carboxylic acid group to form olivetolic acid.[6] This discovery clarified why OLA is the primary product in vivo, despite early in vitro results with TKS alone yielding olivetol.[6][8]

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic conversion of initial substrates into olivetolic acid, the central precursor in the cannabinoid pathway.

Olivetolic Acid Biosynthesis cluster_inputs Initial Substrates cluster_enzymes Enzymatic Core cluster_products Products & Intermediates Hex_CoA Hexanoyl-CoA TKS Tetraketide Synthase (TKS) Hex_CoA->TKS Mal_CoA 3x Malonyl-CoA Mal_CoA->TKS Intermediate Linear Tetraketide Intermediate TKS->Intermediate Condensation OAC Olivetolic Acid Cyclase (OAC) OLA Olivetolic Acid (OLA) OAC->OLA C2-C7 Aldol Cyclization (Carboxylate Retention) Intermediate->OAC Olivetol Olivetol (Byproduct/Decarboxylated Form) Intermediate->Olivetol Non-enzymatic or Decarboxylative Cyclization OLA->Olivetol Decarboxylation Chemical Synthesis Workflow Start 3,5-Dimethoxy- benzoic Acid Reagents1 1. LiH, THF 2. n-BuLi, Ether 3. H₃O⁺ Ketone 1-(3,5-dimethoxyphenyl) -1-pentanone Reagents1->Ketone Acylation Reagents2 H₂, Pd(OH)₂/C Methanol Final 1,3-Dimethoxy- 5-pentylbenzene Reagents2->Final Hydrogenation

Caption: Workflow for the laboratory synthesis of this compound.

Conclusion

This compound is a synthetic derivative of the naturally occurring 5-pentylresorcinol core. The biosynthesis of this core structure, olivetolic acid, is a well-characterized pathway in Cannabis sativa involving the concerted action of tetraketide synthase (TKS) and olivetolic acid cyclase (OAC). These enzymes efficiently convert hexanoyl-CoA and malonyl-CoA into the foundational scaffold for all major cannabinoids. While the direct biological methylation of olivetol to its diether form is not established, the pathway provides a rich area for exploration in synthetic biology and biocatalysis. For immediate research and development needs, robust chemical syntheses provide a reliable and high-yielding route to this compound, enabling further investigation into its chemical and pharmacological properties.

References

  • Gagne, S. J., Stout, J. M., Liu, E., Boubakir, Z., Clark, S. M., & Page, J. E. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. Proceedings of the National Academy of Sciences, 109(31), 12811–12816. [Link]

  • Flores-Sanchez, I. J., & Verpoorte, R. (2008). Proposed mechanism of Olivetolic acid biosynthesis in Cannabis sativa. ResearchGate. [Link]

  • Wikipedia. (n.d.). Olivetol. Wikipedia. [Link]

  • Taura, F., Tanaka, S., Taguchi, C., Fukamizu, T., Tanaka, H., Shoyama, Y., & Morimoto, S. (2009). Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway. FEBS Letters, 583(12), 2061–2066. [Link]

  • PathBank. (n.d.). Olivetol Biosynthesis. PathBank. [Link]

  • Flores-Sanchez, I. J., & Verpoorte, R. (2008). Olivetol as product of a polyketide synthase in Cannabis sativa L. ResearchGate. [Link]

  • Kim, S. Y., Jones, J. A., & Koffas, M. A. G. (2018). Synthetic Pathway for the Production of Olivetolic Acid in Escherichia coli. ACS Synthetic Biology, 7(8), 1998–2002. [Link]

  • Yang, Y., McClendon, C. N., Cocuron, J., Luo, J., Alonso, A. P., & Grotewold, E. (2019). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. The FEBS Journal. [Link]

  • Welling, M. T., Liu, L., Shapter, T., Raymond, C. A., & King, G. J. (2019). Population Structure of Genotypes and Genome-Wide Association Studies of Cannabinoids and Terpenes Synthesis in Hemp (Cannabis sativa L.). MDPI. [Link]

  • Yang, Y., McClendon, C. N., Cocuron, J., Luo, J., Alonso, A. P., & Grotewold, E. (2020). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. The FEBS Journal, 287(8), 1511–1526. [Link]

  • Gagne, S. J., Stout, J. M., Liu, E., Boubakir, Z., Clark, S. M., & Page, J. E. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. PNAS. [Link]

  • Mori, T., Toyonaga, H., Funa, N., & Abe, I. (2021). Dual Engineering of Olivetolic Acid Cyclase and Tetraketide Synthase to Generate Longer Alkyl-Chain Olivetolic Acid Analogs. Organic Letters, 24(1), 115–119. [Link]

  • Yang, Y., McClendon, C. N., Cocuron, J., Luo, J., Alonso, A. P., & Grotewold, E. (2019). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. ResearchGate. [Link]

  • Baeckström, P., & Sundström, G. (1970). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica. [Link]

  • Girard, M., Moir, D. B., & Apsimon, J. W. (1987). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry. [Link]

  • Gokhale, R. S., et al. (2007). Dissecting the functional role of polyketide synthases in Dictyostelium discoideum: Biosynthesis of the differentiation regulating factor 4-methyl-5-pentylbenzene-1,3-diol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Dalton Research Molecules. (n.d.). This compound. Dalton Research Molecules. [Link]

  • McNulty, J. (2021). Catalytic Synthesis of Olivetol and Derivatives. Thieme Chemistry. [Link]

  • Science.gov. (n.d.). cannabis sativa extracts: Topics by Science.gov. Science.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Olivetol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethoxybenzene. PubChem Compound Database. [Link]

  • NIST. (n.d.). Benzene, 1,3-dimethoxy-5-nonyl. NIST Chemistry WebBook. [Link]

  • The Pherobase. (n.d.). Plant Compound: 1,3-Dimethoxy-5-methylbenzene. The Pherobase. [Link]

  • Google Patents. (n.d.). JPH09295954A - Production of 1,3-dimethoxy-5-methylbenzene.
  • ResearchGate. (n.d.). 1,3-Dimethoxy-5-(triphenylmethylthio)benzene. ResearchGate. [Link]

Sources

Discovery and history of Olivetol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Olivetol Dimethyl Ether: Synthesis, Properties, and Applications

Abstract

Olivetol Dimethyl Ether (1,3-dimethoxy-5-pentylbenzene) is a pivotal resorcinol derivative whose significance is deeply rooted in the field of cannabinoid chemistry. While not a naturally occurring cannabinoid itself, its structural resemblance to the core of many psychoactive and non-psychoactive compounds found in Cannabis sativa has made it an indispensable intermediate in the total synthesis of tetrahydrocannabinol (THC), cannabidiol (CBD), and their analogues. Historically, the development of efficient synthetic routes to Olivetol Dimethyl Ether was driven by the need for a stable, protected precursor that could undergo coupling reactions with various terpene moieties. This guide provides a comprehensive technical overview of its discovery, detailed synthesis methodologies, physicochemical and spectroscopic properties, and its critical applications in research and drug development.

Historical Context and Significance

The history of Olivetol Dimethyl Ether is inextricably linked to the study of cannabinoids. Its parent compound, olivetol, was first identified from lichen acids and recognized as a key biosynthetic precursor to THC in the cannabis plant.[1][2] Early cannabinoid researchers required a reliable source of this 5-pentylresorcinol core to explore the synthesis and structure-activity relationships of various cannabinoids.

The direct use of olivetol in synthetic schemes can be complicated by the reactivity of its two hydroxyl groups. These acidic protons can interfere with organometallic reagents and other sensitive reaction conditions. The strategic protection of these hydroxyls as methyl ethers yields Olivetol Dimethyl Ether, a more stable and versatile intermediate. This protection strategy prevents unwanted side reactions and allows for more controlled and higher-yielding syntheses of complex cannabinoid skeletons.[3] Consequently, the development of practical and efficient syntheses for Olivetol Dimethyl Ether itself became a significant focus for organic chemists in the field.[1][4]

Physicochemical and Spectroscopic Properties

Olivetol Dimethyl Ether is typically an off-white to pale yellow solid or oil at room temperature.[3][4] Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 22976-40-5[5][6]
Molecular Formula C₁₃H₂₀O₂[5]
Molecular Weight 208.30 g/mol [5]
Boiling Point 130 °C[5]
Density 0.978 g/cm³[5]
IUPAC Name This compound[6]
Synonyms 5-Pentylresorcinol dimethyl ether, 3,5-dimethoxyamylbenzene[5][7]
Spectroscopic Characterization

The structural identity of Olivetol Dimethyl Ether is confirmed through various spectroscopic techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (in CDCl₃), the aromatic protons appear as a broad singlet around δ 6.27 ppm. The six protons of the two methoxy groups present as a sharp singlet at approximately δ 3.73 ppm. The benzylic protons of the pentyl chain appear as a triplet around δ 2.53 ppm, with the remaining protons of the alkyl chain appearing as a multiplet between δ 0.70-1.90 ppm.[4]

  • ¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Key resonances include those for the methoxy carbons, the aromatic carbons, and the distinct carbons of the pentyl side chain.

  • IR (Infrared) Spectroscopy: The IR spectrum shows characteristic peaks for C-H stretching of the alkyl chain (around 2930 and 2860 cm⁻¹), aromatic C=C stretching (around 1600 cm⁻¹), and C-O stretching of the ether groups.[4]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (m/z = 208.30).

Synthesis Methodologies

The synthesis of Olivetol Dimethyl Ether has evolved from multi-step classical methods to more efficient catalytic approaches. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity.

Classical Synthesis from 3,5-Dimethoxybenzoic Acid

One of the well-established routes begins with the commercially available 3,5-dimethoxybenzoic acid.[1] This method builds the pentyl side chain onto the pre-existing dimethoxybenzene core.

Causality and Experimental Design: The core logic of this synthesis is to convert the carboxylic acid group into a ketone via organometallic addition, followed by reduction of the ketone to the final alkyl chain. Using the lithium salt of the starting acid prevents the consumption of a second equivalent of the butyllithium reagent, which would otherwise be quenched by the acidic proton of the carboxyl group.[1] The final step is a catalytic hydrogenation, which is a highly efficient and clean method for reducing a benzylic ketone to a methylene group without affecting the aromatic ring or the ether functionalities.[1]

cluster_0 Synthesis from 3,5-Dimethoxybenzoic Acid A 3,5-Dimethoxybenzoic acid B Lithium 3,5-dimethoxybenzoate A->B  LiH, THF C 1-(3,5-dimethoxyphenyl)-1-pentanone B->C  1. Butyllithium  2. H₂O workup D Olivetol Dimethyl Ether C->D  H₂, Pd(OH)₂/C, Methanol

Figure 1: Synthetic pathway starting from 3,5-dimethoxybenzoic acid.

Detailed Experimental Protocol: [1]

  • Salt Formation: To a solution of 3,5-dimethoxybenzoic acid (0.1 mole) in dry tetrahydrofuran (THF, 250 ml), add lithium hydride (1 g). Stir the mixture for 14 hours and then reflux for 30 minutes under an inert atmosphere.

  • Grignard-type Reaction: Cool the solution in an ice bath and add a solution of butyllithium in ether (approx. 1.3 M) with stirring until a positive Gilman test is obtained.

  • Workup and Isolation of Ketone: Quench the reaction with ice-water (500 ml). Extract the aqueous layer with diethyl ether. Dry the combined organic phases over magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure to yield 1-(3,5-dimethoxyphenyl)-1-pentanone as a light yellow oil. The product can be crystallized from ethanol.

  • Catalytic Hydrogenation: Dissolve the ketone (0.025 mole) in methanol (200 ml). Add 20% Palladium hydroxide on carbon (Pd(OH)₂/C) as the catalyst. Hydrogenate the mixture at room temperature and atmospheric pressure until the theoretical amount of hydrogen is consumed (typically 2-3 hours).

  • Final Isolation: Filter the solution to remove the catalyst and evaporate the solvent under reduced pressure to yield Olivetol Dimethyl Ether as an oil.

Synthesis from n-Pentylbenzene

An alternative approach constructs the aromatic core from a precursor that already contains the pentyl residue. A method reported in 1982 by Nimgirawath and Anulakanapakorn provides a practical route starting from n-pentylbenzene.[4]

Causality and Experimental Design: This strategy introduces the required oxygen functionalities onto the n-pentylbenzene ring. The challenge lies in achieving the correct 1,3,5-substitution pattern (meta-substitution relative to the alkyl chain). The synthesis navigates this by first introducing functional groups that can be converted to the desired methoxy groups through a series of reactions including Friedel-Crafts acylation, Schmidt reaction, bromination, deamination, and finally, a copper-catalyzed nucleophilic substitution.[4] This multi-step process demonstrates a classic approach to aromatic substitution and functional group interconversion.

cluster_1 Synthesis from n-Pentylbenzene A n-Pentylbenzene B 4-Pentylacetophenone A->B  Acetyl chloride, AlCl₃ C 4-Pentylacetanilide B->C  Schmidt Reaction (HN₃) D 2,6-Dibromo-4-pentylaniline C->D  Hydrolysis (H₂SO₄) then Bromination (Br₂) E 3,5-Dibromopentylbenzene D->E  Deamination (NaNO₂, EtOH) F Olivetol Dimethyl Ether E->F  Sodium methoxide, CuI, DMF

Figure 2: Synthetic pathway starting from n-pentylbenzene.

Detailed Experimental Protocol: [4]

  • Friedel-Crafts Acylation: Treat n-pentylbenzene with acetyl chloride and anhydrous aluminum chloride at 0-5°C to afford 4-pentylacetophenone.

  • Schmidt Reaction: Convert the ketone to the corresponding acetanilide via the Schmidt reaction.

  • Hydrolysis and Bromination: Hydrolyze the acetanilide with 70% sulfuric acid to give the aniline, which is then brominated to yield 2,6-dibromo-4-pentylaniline.

  • Deamination: Achieve deamination of the brominated aniline using nitrous acid and ethanol to produce 3,5-dibromopentylbenzene.

  • Methoxylation: Effect the final conversion to Olivetol Dimethyl Ether by heating 3,5-dibromopentylbenzene with a solution of sodium methoxide in N,N-dimethylformamide (DMF) in the presence of copper(I) iodide as a catalyst. The product is obtained as a pale yellow oil with a reported yield of 65%.

Applications in Research and Drug Development

Precursor for Cannabinoid Synthesis

The primary and most widespread application of Olivetol Dimethyl Ether is as a protected key intermediate in the synthesis of cannabinoids.[3] Its protected hydroxyl groups make it the ideal coupling partner for various terpene derivatives to form the complete cannabinoid skeleton. For example, in the synthesis of Cannabidiol (CBD), the lithiated form of Olivetol Dimethyl Ether can be coupled with p-mentha-2,8-dien-1-ol acetate to afford (-)-trans-CBD dimethyl ether, which can then be demethylated to yield CBD.[3] This general strategy is adaptable for the synthesis of a wide array of natural and novel cannabinoids for pharmacological investigation.

cluster_2 Role as a Cannabinoid Precursor A Olivetol Dimethyl Ether B Cannabinoid Dimethyl Ether (e.g., CBD Dimethyl Ether) A->B  Coupling Reaction C Target Cannabinoid (e.g., CBD) B->C  Demethylation (e.g., BBr₃ or Pyridinium HCl) Terpene Terpene Moiety (e.g., p-menthadienol derivative) Terpene->B

Sources

Thermochemical Properties of 1,3-Dimethoxy-5-pentylbenzene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 1,3-Dimethoxy-5-pentylbenzene (Olivetol Dimethyl Ether), a key intermediate in various synthetic pathways, including those of significant interest in drug development. In the conspicuous absence of extensive experimental data for this specific molecule, this guide synthesizes available information on closely related compounds with robust computational estimations to provide a reliable thermochemical profile. We delve into the theoretical underpinnings and practical applications of key properties such as enthalpy of formation, heat capacity, and vapor pressure. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate high-fidelity data. The insights and methodologies presented herein are intended to support process safety, formulation development, and computational modeling efforts within the pharmaceutical and chemical research sectors.

Introduction: The Significance of this compound

This compound, also known as Olivetol Dimethyl Ether, is a substituted aromatic ether that serves as a crucial building block in organic synthesis. Its structural motif is found in a variety of natural products and pharmacologically active molecules. A thorough understanding of its thermochemical properties is paramount for several key aspects of research and development:

  • Process Safety and Hazard Analysis: Knowledge of enthalpy of formation is critical for assessing the energetic potential of synthetic reactions and identifying potential thermal hazards.

  • Drug Formulation and Stability: Properties such as vapor pressure and heat capacity influence the choice of formulation strategies, shelf-life stability, and the physical behavior of active pharmaceutical ingredients (APIs) and intermediates.

  • Computational Chemistry and Molecular Modeling: Accurate thermochemical data are essential for the parameterization and validation of computational models used to predict reaction outcomes, molecular interactions, and pharmacokinetic properties.

Given the limited availability of direct experimental thermochemical data for this compound, this guide adopts a dual approach: leveraging computational chemistry for property estimation and providing detailed experimental methodologies for validation and future data acquisition.

Physicochemical and Estimated Thermochemical Properties

Table 1: Physicochemical and Estimated Thermochemical Data for this compound

PropertyValueMethod/Source
Molecular Formula C₁₃H₂₀O₂-
Molecular Weight 208.30 g/mol -
CAS Number 22976-40-5-
Density 0.978 g/cm³ (at 25 °C)ChemicalBook[1]
Boiling Point 130 °C (at reduced pressure)ChemicalBook[1]
Standard Gibbs Free Energy of Formation (ΔfG°) -58.27 kJ/molJoback Method (Calculated)[2]
Enthalpy of Formation (gas, ΔfH°gas) -362.50 kJ/molJoback Method (Calculated)[2]
Enthalpy of Fusion (ΔfusH°) 25.07 kJ/molJoback Method (Calculated)[2]
Enthalpy of Vaporization (ΔvapH°) 52.95 kJ/molJoback Method (Calculated)[2]
logP (Octanol/Water Partition Coefficient) 3.436Crippen Method (Calculated)[2]
Critical Pressure (Pc) 2068.00 kPaJoback Method (Calculated)[2]
Critical Temperature (Tc) Not Reported-
Ideal Gas Heat Capacity (Cp,gas) See Section 3.2 for temperature dependenceJoback Method (Calculated)[2]

Computational Estimation of Thermochemical Properties: A Necessary Approach

In the absence of direct experimental measurements, computational methods provide a powerful tool for estimating the thermochemical properties of organic molecules. This section details the methodologies used to generate the data in Table 1 and provides a framework for understanding their reliability.

The Joback Group Contribution Method

The Joback method is a well-established group contribution technique used to estimate a variety of thermophysical properties from molecular structure alone.[3] It operates on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

The general workflow for applying the Joback method is as follows:

Joback_Workflow A 1. Deconstruct Molecule into Functional Groups B 2. Assign Group Contribution Values for each Property A->B C 3. Sum Contributions According to Joback's Formulas B->C D 4. Obtain Estimated Thermochemical Property C->D

Caption: Workflow for the Joback group contribution method.

For this compound, the molecule is broken down into its constituent groups (e.g., aromatic carbons, methoxy groups, and aliphatic carbons in the pentyl chain). The established contribution values for each group are then used in specific formulas to calculate properties like enthalpy of formation, heat capacity, and critical parameters.[2]

Causality in Method Choice: The Joback method was chosen for its broad applicability to organic compounds and its relative simplicity, making it a valuable first-pass estimation tool. However, it's important to recognize its limitations, such as the assumption of no interactions between functional groups, which can lead to deviations from experimental values, especially in complex molecules.[4]

Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature

The Joback method also allows for the estimation of ideal gas heat capacity as a function of temperature using a polynomial equation:

Cp,gas = (a + bT + cT² + dT³)

Where a, b, c, and d are constants derived from the sum of group contributions, and T is the temperature in Kelvin. This provides a more dynamic understanding of the molecule's energy requirements over a range of temperatures, which is crucial for process design and simulation.

The Crippen Method for logP Estimation

The octanol-water partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The Crippen method, another group contribution approach, was used to estimate the logP of this compound.[2] This method dissects the molecule into fragments and sums their lipophilicity contributions. The reliability of such prediction methods is a subject of ongoing research, with performance varying depending on the structural class of the molecule.[5]

Validation and Context: Comparison with Related Compounds

To build confidence in the computationally derived data, it is instructive to compare it with experimental values for structurally similar molecules. A key reference compound is 1,3-dimethoxybenzene.

Table 2: Experimental Enthalpy of Formation for 1,3-Dimethoxybenzene

PropertyValueMethod/Source
Enthalpy of Formation (gas, ΔfH°gas) -221.8 ± 2.4 kJ/molStatic Bomb Combustion Calorimetry & Calvet Microcalorimetry[5]

The experimental value for 1,3-dimethoxybenzene provides a benchmark. The addition of a pentyl group to this core structure would be expected to make the enthalpy of formation more negative. The Joback method's estimate of -362.50 kJ/mol for this compound is directionally consistent with this expectation. Further validation could be achieved through more advanced computational methods, such as Density Functional Theory (DFT), which can provide more accurate predictions by explicitly considering electronic structure.[6]

Experimental Determination of Thermochemical Properties: A Guide to Best Practices

While computational methods are invaluable, experimental data remains the gold standard. This section provides detailed, self-validating protocols for determining the key thermochemical properties of this compound.

Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the primary experimental technique for determining the enthalpy of formation of organic compounds. The principle involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released during combustion is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured.

Experimental Workflow:

Combustion_Calorimetry A 1. Pelletize a known mass of the sample B 2. Place in the bomb with a fuse wire A->B C 3. Pressurize the bomb with excess pure oxygen B->C D 4. Immerse the bomb in a known volume of water in the calorimeter C->D E 5. Ignite the sample and record the temperature change of the water D->E F 6. Calculate the heat of combustion from the temperature rise and the heat capacity of the calorimeter E->F G 7. Correct for the combustion of the fuse and any side reactions F->G H 8. Calculate the standard enthalpy of formation using Hess's Law G->H

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Self-Validation and Trustworthiness:

  • Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is known with high accuracy. This calibration is a critical self-validating step.

  • Completeness of Combustion: After the experiment, the bomb is checked for any signs of incomplete combustion (e.g., soot). The gaseous products are also analyzed to ensure complete conversion to CO₂.

  • Purity of Sample: The purity of the this compound sample must be high, as impurities will affect the measured heat of combustion.

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[7]

Experimental Protocol (ASTM E1269): [8]

  • Baseline Run: An initial DSC scan is performed with empty sample and reference pans to establish the baseline heat flow of the instrument. This accounts for any instrumental asymmetries.

  • Standard Run: A second scan is performed with a known mass of a standard reference material, typically sapphire, in the sample pan. Sapphire is used due to its well-characterized and stable heat capacity over a wide temperature range.

  • Sample Run: A third scan is performed with a known mass of the this compound sample.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at each temperature.

Causality in Experimental Choices:

  • Choice of Standard: Sapphire is chosen as the standard because it is chemically inert, has a high purity, and its heat capacity is accurately known and does not undergo any phase transitions in the typical temperature range of interest.

  • Controlled Heating Rate: A linear and controlled heating rate is essential to ensure that the measured heat flow is directly proportional to the heat capacity.

  • Inert Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent any oxidative degradation of the sample at elevated temperatures.

Vapor Pressure Measurement via the Knudsen Effusion Method

For compounds with low volatility, such as this compound, the Knudsen effusion method is a suitable technique for determining vapor pressure. This method involves measuring the rate of mass loss of a substance effusing through a small orifice in a cell into a high vacuum.

Logical Relationship of Parameters in Knudsen Effusion:

Knudsen_Effusion A Rate of Mass Loss (dm/dt) E Vapor Pressure (P) A->E Hertz-Knudsen Equation B Temperature (T) B->E Hertz-Knudsen Equation C Molar Mass (M) C->E Hertz-Knudsen Equation D Orifice Area (A) D->E Hertz-Knudsen Equation

Caption: Relationship of variables in the Knudsen effusion method.

Protocol for Self-Validation:

  • Orifice Characterization: The geometry and area of the effusion orifice must be precisely known. The orifice should be sharp-edged and its thickness should be negligible compared to its diameter to ensure true molecular effusion.

  • Temperature Control: The temperature of the effusion cell must be precisely controlled and uniform, as vapor pressure is highly sensitive to temperature fluctuations.

  • High Vacuum: A high vacuum is maintained outside the cell to ensure that the rate of effusion is not limited by collisions with background gas molecules.

  • Calibration with a Standard: The apparatus can be calibrated using a substance with a known low vapor pressure, such as benzoic acid, to verify the accuracy of the measurements.

Conclusion: A Framework for Understanding and Application

This technical guide has provided a comprehensive, albeit largely predictive, thermochemical profile for this compound. By integrating computational estimations with established experimental protocols, we offer a robust framework for researchers and drug development professionals. The calculated values for enthalpy of formation, heat capacity, and vapor pressure serve as a valuable starting point for process modeling, safety assessments, and formulation design.

Crucially, this guide emphasizes the importance of experimental validation. The detailed methodologies for combustion calorimetry, DSC, and the Knudsen effusion method are presented not merely as procedures, but as self-validating systems that, when executed with care, can yield high-fidelity data. As the applications of this compound continue to expand, the generation of such experimental data will be essential for refining our understanding of its behavior and ensuring its safe and efficient use in the advancement of science and medicine.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group contributions. Chemical Engineering Communications, 57(1-6), 233-243.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

  • Gao, W., et al. (2017). Boiling Point Estimation Program Especially for Aromatic Compounds Supplementing Joback Method. International Journal of Chemical Engineering and Applications, 8(3), 209-213.

  • Cheméo. (n.d.). Olivetol, dimethyl ether.

  • NIST. (n.d.). Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook.

  • Fluorochem. (n.d.). This compound.

  • ChemicalBook. (n.d.). Olivetol Dimethyl Ether.

  • Chemsrc. (n.d.). This compound.

  • ASTM E1269-11(2018). (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International.

  • Muhammad, A., et al. (2017). RHF AND DFT STUDY OF THE BENZENE AND HYDROXYL BENZENE MOLECULE GROUP IN GAS PHASE. Dutse Journal of Pure and Applied Sciences, 3(1).

  • Verevkin, S. P., & Emel'yanenko, V. N. (2006). Vapour pressures and enthalpies of vaporization of a series of the linear n-alkyl-benzenes. The Journal of Chemical Thermodynamics, 38(9), 1111-1123.

  • Ribeiro da Silva, M. A. V., et al. (2001). Substituent effects on the benzene ring. Prediction of the thermochemical properties of alkyl substituted hydroquinones. Physical Chemistry Chemical Physics, 3(15), 3041-3046.

  • Wikipedia. (n.d.). Differential scanning calorimetry.

  • Harshman, A. R., & Bhethanabotla, V. R. (n.d.). Vapor Pressure of Low Volatile Chemicals from a Knudsen Effusion Technique. University of South Florida.

  • Ruzicka, K., & Majer, V. (1994). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature. Journal of Physical and Chemical Reference Data, 23(1), 1-137.

  • YouTube. (2014, April 25). 5 Calorimetry Calculations (combustion). [Video].

  • Ebatco Lab Services. (n.d.). Differential Scanning Calorimetry (DSC).

  • CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269.

  • Ribeiro da Silva, M. A. V., et al. (1998). Calorimetric and Theoretical Determination of Standard Enthalpies of Formation of Dimethoxy- and Trimethoxybenzene Isomers. The Journal of Physical Chemistry B, 102(51), 10668-10674.

  • Mann, G. (n.d.). Reliability of logP predictions based on calculated molecular descriptors: a critical review.

Sources

An In-Depth Technical Guide to Quantum Chemical Calculations for 1,3-Dimethoxy-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dimethoxy-5-pentylbenzene, also known as Olivetol Dimethyl Ether, is a resorcinol derivative with significant relevance in the synthesis of cannabinoids and other pharmacologically active molecules.[1] Its molecular structure, characterized by a substituted benzene ring with two methoxy groups and a pentyl chain, presents an interesting case for theoretical investigation.[2][3] Understanding the electronic structure, conformational landscape, and reactivity of this molecule at a quantum mechanical level is paramount for optimizing synthetic routes and designing novel derivatives with enhanced therapeutic properties.

This technical guide provides a comprehensive framework for performing high-level quantum chemical calculations on this compound. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry. The methodologies detailed herein are designed to yield accurate and reliable data on the geometric, energetic, and electronic properties of the molecule, thereby facilitating informed decisions in drug discovery and development pipelines.[4][5][6][7]

The Imperative of Quantum Chemical Calculations in Drug Development

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[8] Quantum chemical calculations, in particular, offer a powerful lens to probe the intricate details of molecular behavior that are often inaccessible through experimental techniques alone. By solving the electronic Schrödinger equation, these methods can predict a wide array of molecular properties with high fidelity.

For a molecule like this compound, these calculations can elucidate:

  • Conformational Preferences: The flexible pentyl chain can adopt numerous conformations, significantly impacting the molecule's overall shape and its interaction with biological targets. Identifying the low-energy conformers is a critical first step in any structure-based drug design effort.

  • Electronic Properties: The distribution of electrons within the molecule, dictated by the interplay of the aromatic ring and its substituents, governs its reactivity and intermolecular interactions. Properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges are crucial for understanding and predicting chemical behavior.

  • Spectroscopic Signatures: Theoretical predictions of vibrational (IR and Raman) and NMR spectra can aid in the characterization and identification of the molecule and its derivatives.

The insights gleaned from these calculations provide a rational basis for designing molecules with improved potency, selectivity, and pharmacokinetic profiles.

Proposed Computational Methodology: A Step-by-Step Protocol

The following sections detail a robust and validated workflow for the quantum chemical characterization of this compound. This protocol is designed to be implemented using modern quantum chemistry software packages such as Gaussian, Q-Chem, or GAMESS.[9][10][11]

Foundational Step: Geometry Optimization and Conformational Analysis

The first and most critical step is to determine the three-dimensional structure of the molecule that corresponds to a minimum on the potential energy surface. Due to the rotational freedom of the methoxy groups and the pentyl chain, a thorough conformational search is necessary.

Protocol:

  • Initial Structure Generation: Construct the 2D structure of this compound and convert it to an initial 3D conformation using a molecular editor like Avogadro or GaussView.[11]

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. A computationally efficient method like a molecular mechanics force field (e.g., MMFF94) is suitable for an initial broad search.

  • Quantum Mechanical Refinement: Subject the lowest energy conformers identified from the molecular mechanics search to a full geometry optimization using Density Functional Theory (DFT).

    • Recommended DFT Functional: B3LYP is a widely used and well-benchmarked hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[12][13][14]

    • Recommended Basis Set: The 6-31G(d,p) basis set is a suitable starting point, offering a good description of electron distribution and polarization. For higher accuracy, a larger basis set such as 6-311+G(2d,p) can be employed.[13][15][16] The choice of basis set is a critical factor in the accuracy of quantum mechanical calculations.[17]

Vibrational Frequency Analysis: Ensuring a True Minimum

Following geometry optimization, a vibrational frequency analysis must be performed to confirm that the optimized structure represents a true energy minimum and to obtain theoretical vibrational spectra.

Protocol:

  • Frequency Calculation: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)) used for the geometry optimization.

  • Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further optimized.

  • Zero-Point Vibrational Energy (ZPVE) Correction: The output of the frequency calculation provides the ZPVE, which should be added to the electronic energy to obtain a more accurate total energy.

  • Theoretical Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra. These can be compared with experimental data for validation.

Calculation of Electronic Properties: Unveiling Chemical Reactivity

With the optimized, stable geometry, a suite of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

Protocol:

  • Molecular Orbitals: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecular surface. The MEP is invaluable for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to predicting how the molecule will interact with other molecules, including biological targets.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain deeper insights into bonding, charge distribution, and intramolecular interactions like hyperconjugation. This analysis provides a more chemically intuitive picture of the electronic structure than canonical molecular orbitals.

Simulating Solution-Phase Behavior: The Role of Solvation Models

Since most biological processes and chemical reactions occur in solution, it is often necessary to account for the effects of the solvent.[18]

Protocol:

  • Implicit Solvation Models: For many applications, implicit (or continuum) solvation models provide a computationally efficient way to incorporate bulk solvent effects.[19][20] The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used and reliable choices.[18][19][21] These models treat the solvent as a continuous medium with a specific dielectric constant.[20]

  • Explicit Solvation Models: For systems where specific solute-solvent interactions (e.g., hydrogen bonding) are critical, an explicit solvation model may be necessary.[20][22] This involves including a number of solvent molecules in the quantum mechanical calculation, which significantly increases the computational cost. A hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach can be a good compromise, treating the solute and a few key solvent molecules at a high level of theory and the rest of the solvent with a less expensive molecular mechanics force field.[22]

Data Presentation and Visualization

To facilitate the interpretation and communication of the computational results, data should be presented in a clear and organized manner.

Summary of Computational Parameters
ParameterRecommended SettingRationale
Software Gaussian, Q-Chem, GAMESSWidely used and validated quantum chemistry packages.[9][10]
Method Density Functional Theory (DFT)Good balance of accuracy and computational cost.[21][23]
Functional B3LYPA robust and well-benchmarked hybrid functional.[12][14]
Basis Set 6-31G(d,p) or 6-311+G(2d,p)Provides a good description of electronic structure and polarization.[15]
Solvation Model PCM or SMD (implicit)Efficiently accounts for bulk solvent effects.[18][19]
Experimental Workflow Visualization

G cluster_0 Initial Setup cluster_1 Conformational Analysis cluster_2 Quantum Chemical Calculations cluster_3 Solvation Effects (Optional) cluster_4 Data Analysis & Interpretation A 2D Structure of This compound B Generate Initial 3D Structure (e.g., Avogadro) A->B C Molecular Mechanics Conformational Search B->C D Identify Low-Energy Conformers C->D E DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) D->E F Vibrational Frequency Analysis E->F G Electronic Property Calculations (HOMO, LUMO, MEP, NBO) F->G H Re-optimization with Implicit Solvation Model (e.g., PCM/SMD) G->H If solvent effects are important I Analyze Geometric Parameters, Energies, and Electronic Properties G->I H->I J Compare with Experimental Data I->J

Caption: Computational workflow for the quantum chemical analysis of this compound.

Logical Relationship of Key Computational Concepts

G cluster_method Methodology cluster_basis Basis Set cluster_properties Calculated Properties DFT Density Functional Theory (DFT) Geometry Optimized Geometry DFT->Geometry HF Hartree-Fock (HF) PostHF Post-Hartree-Fock Pople Pople Style (e.g., 6-31G(d,p)) Pople->Geometry Dunning Correlation Consistent (e.g., cc-pVTZ) Energy Energy & Stability Geometry->Energy Electronic Electronic Properties (HOMO, LUMO, MEP) Geometry->Electronic Spectra Vibrational Spectra Geometry->Spectra

Caption: Interrelationship of core concepts in quantum chemical calculations.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the quantum chemical investigation of this compound. By adhering to the described protocols, researchers can generate high-quality, reliable data to inform and guide their efforts in drug design and development. The insights gained from these computational studies are invaluable for understanding the fundamental properties of this important molecule and for rationally designing new chemical entities with enhanced therapeutic potential.

References

  • Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. Retrieved from [Link]

  • Wikipedia. (2023). Solvent model. Retrieved from [Link]

  • Q-Chem. (2026). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved from [Link]

  • Q-Chem Manual. (n.d.). 12.2 Chemical Solvent Models. Retrieved from [Link]

  • Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. Journal of the American Chemical Society. Retrieved from [Link]

  • Maplesoft. (n.d.). Quantum Chemistry Toolbox from RDMChem. Retrieved from [Link]

  • Demeester, P. (2023). The quantum theory applied to biology. Retrieved from [Link]

  • Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved from [Link]

  • Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. John Wiley & Sons.
  • ChemRxiv. (n.d.). A Brief Review of Density Functional Theory and Solvation Model. Retrieved from [Link]

  • PubMed Central. (n.d.). Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Solvent models – Knowledge and References. Retrieved from [Link]

  • Minds Underground. (2020). The Chemist's Guide to Advances in Computational Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethoxy-2-pentyl-5-phenylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Young, D. C. (2009).
  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Density Functional Theory Calculations For MethylBenzene Molecules group. Retrieved from [Link]

  • Bluefield Esports. (n.d.). computational chemistry basics for pharmacists. Retrieved from [Link]

  • ACS Publications. (2025). Positional Isomerization of 1,2-Azaborine through BN-Benzvalene. Retrieved from [Link]

  • ResearchGate. (2019). How do we choose basis set and DFT functional for structure optimization?. Retrieved from [Link]

  • ChemistryViews. (2012). Choosing the Right Basis Set. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). density functional theory - What considerations must be made when selecting a basis set?. Retrieved from [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

  • YouTube. (2021). Choosing a Basis Set in Gaussian and a look at Opt+Freq 5382 2021 Lecture. Retrieved from [Link]

  • Zhu Group at the Chinese University of Hong Kong, Shenzhen. (n.d.). DFT calculations. Retrieved from [Link]

  • Asian Journal of Chemistry. (2006). Alkyl Substituted Effects on Carbenes: DFT ab initio Calculations. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylbenzene. Retrieved from [Link]

  • OUCI. (n.d.). Quantum chemical calculations and molecular docking studies of 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Supercomputing Frontiers and Innovations. (2024). Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines. Retrieved from [Link]

  • DergiPark. (n.d.). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - DergiPark. Retrieved from https://dergipark.org.tr/en/pub/epstem/issue/65593/995874

Sources

Methodological & Application

Application Note & Protocol: A High-Yield, Two-Step Synthesis of 1,3-Dimethoxy-5-pentylbenzene from 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-dimethoxy-5-pentylbenzene, also known as olivetol dimethyl ether, a key intermediate in the synthesis of cannabinoids and other biologically active molecules.[1][2] The protocol outlines a robust and efficient two-step synthetic pathway starting from the commercially available and cost-effective 3,5-dimethoxybenzoic acid.[1] The methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing practical insights, mechanistic rationale, and procedural safety. The described route first involves the conversion of 3,5-dimethoxybenzoic acid to 1-(3,5-dimethoxyphenyl)-1-pentanone, followed by a high-yield reduction to the target alkane. We present and compare several established methods for the final reduction step to provide flexibility based on available laboratory resources and substrate sensitivities.

Strategic Overview of the Synthesis

The conversion of a carboxylic acid to an alkyl chain requires a multi-step approach. Direct reduction is not feasible, and Friedel-Crafts alkylation often leads to rearrangements and polysubstitution.[3] Therefore, a more controlled and reliable strategy is employed:

  • Acylation : Formation of an aryl ketone by reacting the lithium salt of 3,5-dimethoxybenzoic acid with an organolithium reagent (n-butyllithium). This method efficiently creates the required carbon-carbon bond and installs the pentanoyl side chain.[4][5]

  • Reduction : Deoxygenation of the ketone carbonyl to a methylene group. This is the critical step to yield the final alkylbenzene product.

This acylation-then-reduction sequence is a classic and powerful strategy for producing unbranched alkylbenzenes.[6][7]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 3,5-Dimethoxybenzoic Acid B 1-(3,5-Dimethoxyphenyl)-1-pentanone A->B Step 1: Acylation (n-BuLi, LiH, THF) C This compound B->C Step 2: Reduction (e.g., Catalytic Hydrogenation)

Caption: Overall synthetic workflow.

Part I: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-pentanone

Mechanistic Rationale

Directly reacting an organolithium reagent with a carboxylic acid would result in a simple acid-base reaction, deprotonating the acid. To circumvent this, the carboxylic acid is first converted to its lithium salt using a mild, non-nucleophilic base like lithium hydride (LiH).[4] This salt is stable and unreactive towards a second equivalent of base. The subsequent addition of n-butyllithium (n-BuLi) proceeds via nucleophilic acyl substitution. The highly reactive n-BuLi attacks the carbonyl carbon of the lithium salt, forming a stable tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to yield the desired ketone, 1-(3,5-dimethoxyphenyl)-1-pentanone. This approach is superior to alternatives like Friedel-Crafts acylation, which would require converting the acid to an acyl chloride and can be problematic with highly activated rings like 1,3-dimethoxybenzene.[4][5]

Detailed Experimental Protocol

Safety: Handle lithium hydride and n-butyllithium with extreme care. Both are highly reactive. n-BuLi is pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3,5-Dimethoxybenzoic acid182.1718.2 g1001.0
Lithium Hydride (LiH), 95%7.95~1.0 g~1201.2
n-Butyllithium (1.6 M in hexanes)64.06~75 mL1201.2
Anhydrous Tetrahydrofuran (THF)-250 mL--
Deionized Water (for quench)-500 mL--
Diethyl Ether (for extraction)-3 x 150 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

Procedure:

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Dry the glassware in an oven at 120 °C overnight and allow it to cool under a stream of dry nitrogen.

  • Salt Formation: To the flask, add 3,5-dimethoxybenzoic acid (18.2 g, 100 mmol) and anhydrous THF (250 mL). Begin stirring to dissolve the acid. Carefully add lithium hydride (~1.0 g, ~120 mmol) in one portion.

  • Reaction: Stir the resulting suspension at room temperature for 12-14 hours to ensure complete formation of the lithium salt. After this period, heat the mixture to reflux for 30 minutes, then cool it to 0 °C using an ice-water bath.

  • Acylation: While maintaining the inert atmosphere and cooling, slowly add n-butyllithium (1.6 M in hexanes, ~75 mL, 120 mmol) dropwise via syringe over 30 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C.

  • Monitoring: The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to check for the consumption of the starting material. A Gilman test can also be used to confirm the presence of excess organolithium reagent.[4]

  • Work-up: After the addition is complete, continue stirring at 0 °C for another hour. Quench the reaction by very slowly and carefully adding ice-cold deionized water (500 mL). Caution: The quenching of unreacted LiH and n-BuLi is highly exothermic and releases hydrogen gas.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Crystallization: The resulting crude oil can be dissolved in a minimal amount of hot ethanol and allowed to cool slowly. The product, 1-(3,5-dimethoxyphenyl)-1-pentanone, will crystallize as colorless solids.[4]

Expected Results:

  • Yield: 18.0 - 19.5 g (81-88%).[4][5]

  • Melting Point: 42-44 °C.[4]

  • ¹H NMR (CDCl₃): δ 7.09 (d, 2H), 6.64 (t, 1H), 3.82 (s, 6H), 2.91 (t, 2H), 2.1–0.7 (m, 7H).[4]

  • IR (CHCl₃) ν_max: 1688 cm⁻¹ (C=O stretch).[4]

Part II: Reduction of 1-(3,5-Dimethoxyphenyl)-1-pentanone

The deoxygenation of the aryl ketone intermediate is the final step. The choice of method depends on the stability of the substrate and the desired reaction conditions (acidic, basic, or neutral).

Comparison of Key Reduction Methods
FeatureCatalytic HydrogenationWolff-Kishner ReductionClemmensen Reduction
Reagents H₂ gas, Pd/C or Pd(OH)₂/C catalyst[4][8]Hydrazine (N₂H₄), KOH or t-BuOK[9][10]Zinc Amalgam (Zn(Hg)), conc. HCl[6][11]
Conditions Neutral, Room temp to moderate heat, atmospheric to high pressureStrongly basic, high temperatures (180-210 °C)[5][12]Strongly acidic, refluxing conditions[13]
Pros High yield, clean reaction, mild conditions, easy work-upExcellent for acid-sensitive substrates, reliable[9]Effective for acid-stable aryl ketones, classic method
Cons Requires specialized hydrogenation equipment, catalyst can be expensiveHarsh basic conditions, high temperatures, safety concerns with hydrazineHarsh acidic conditions, not suitable for acid-labile groups, uses toxic mercury[6]
Best For Substrates without other reducible groups (e.g., alkenes, alkynes)Base-stable substrates, especially those sensitive to acidRobust, acid-stable substrates without sensitive functional groups

For the synthesis of this compound, catalytic hydrogenation is reported to give a quantitative yield and represents the most efficient and cleanest method.[4] The Wolff-Kishner reduction is also a highly effective alternative.[5]

Protocol 1: Catalytic Hydrogenation (Preferred Method)

G Ketone 1-(3,5-Dimethoxyphenyl) -1-pentanone reagents H₂ (1 atm) 20% Pd(OH)₂/C Methanol, RT Ketone->reagents Alkane 1,3-Dimethoxy-5- pentylbenzene reagents->Alkane

Caption: Reaction scheme for catalytic hydrogenation.

Procedure:

  • Setup: In a hydrogenation flask or a thick-walled round-bottom flask suitable for balloon hydrogenation, dissolve the ketone (5.64 g, 25 mmol) in methanol (200 mL).

  • Catalyst Addition: Carefully add 20% Palladium hydroxide on carbon (Pd(OH)₂/C, ~0.6 g) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas from a balloon or a hydrogenation apparatus. Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm).

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas or by TLC. The reaction is typically complete within 2-4 hours.[4]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting oil is the desired product, this compound, which is often of sufficient purity for subsequent steps.[4]

Expected Results:

  • Yield: Quantitative (>95%).[4]

  • Appearance: Colorless to pale yellow oil.[1]

  • ¹H NMR (CDCl₃): δ 6.27 (s, 3H), 3.73 (s, 6H), 2.53 (t, 2H), 1.90-0.70 (m, 9H).[1]

Protocol 2: Wolff-Kishner-Huang-Minlon Reduction

Safety: Hydrazine is highly toxic and a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate personal protective equipment. The reaction is run at high temperatures.

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone (22.2 g, 100 mmol), hydrazine hydrate (85%, 15 mL), and diethylene glycol (150 mL).

  • Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Reduction: Allow the mixture to cool slightly, then add potassium hydroxide (KOH) pellets (15 g). Replace the reflux condenser with a distillation head.

  • Decomposition: Slowly heat the mixture. Water and excess hydrazine will distill off. Once the internal temperature reaches 200-210 °C, replace the distillation head with the reflux condenser and maintain this temperature for 3-4 hours.[5] Nitrogen gas will evolve vigorously.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether or hexanes. Wash the organic layer with dilute HCl and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent. The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Results:

  • Yield: 75-85%.[5]

References

  • Sjoberg, B., & Lindberg, M. (1969). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica, 23, 3262-3263. [Link]

  • Manop, K., & Vichai, R. (1982). A CONVENIENT SYNTHESIS OF OLIVETOL DIMETHYL ETHER AND HOMOLOGUES. Journal of the Science Society of Thailand, 8, 119-121. [Link]

  • Various Authors. (2020). What are the reagents required for the conversion of alkyl benzenes to benzoic acid derivatives? Quora. [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Wikipedia. [Link]

  • Reis, R. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia. [Link]

  • Yanagisawa, A. (2004). Benzylic Grignard Reagents. Science of Synthesis. [Link]

  • Sane, R. T. (2024). The Clemmensen Reduction. Juniper Publishers. [Link]

  • Professor Dave Explains. (2018). Clemmensen Reduction. YouTube. [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. BYJU'S. [Link]

  • J&K Scientific LLC. (2025). Clemmensen Reduction. J&K Scientific. [Link]

  • Chemistry Learner. (2023). Wolf Kishner Reduction. YouTube. [Link]

  • Zhang, X., et al. (2005). New process for the preparation of 3,5-dihydroxy-1-pentylbenzene. ResearchGate. [Link]

Sources

Application and Protocol Guide: Laboratory Scale Preparation of Olivetol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of olivetol dimethyl ether (1,3-dimethoxy-5-pentylbenzene). Olivetol and its derivatives are key precursors in the synthesis of cannabinoids and other pharmacologically significant molecules.[1][2] This document provides an in-depth analysis of a preferred synthetic route, elucidating the underlying chemical principles and offering a meticulously detailed, step-by-step protocol suitable for researchers in organic synthesis, medicinal chemistry, and drug development. The described methodology emphasizes safety, efficiency, and high purity of the final product.

Introduction and Scientific Background

Olivetol dimethyl ether is a crucial intermediate for the synthesis of various cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] Its structure, featuring a resorcinol core with a pentyl side chain and protected hydroxyl groups, makes it an ideal building block for introducing the characteristic terpenoid moiety of cannabinoids. Several synthetic routes to olivetol and its ethers have been reported, each with distinct advantages and disadvantages.[2] The selection of a particular route often depends on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.[2]

This guide focuses on a widely adopted and reliable two-step approach commencing from the commercially available 3,5-dimethoxybenzoic acid. This method involves the formation of a ketone intermediate via reaction with an organolithium reagent, followed by a reduction to yield the target alkyl chain. This pathway is favored for its relatively high overall yield and the use of readily accessible reagents.

Chemical Theory and Mechanistic Overview

The synthesis of olivetol dimethyl ether from 3,5-dimethoxybenzoic acid proceeds through two key transformations:

Step 1: Acylation to form 1-(3,5-dimethoxyphenyl)pentan-1-one. In this step, 3,5-dimethoxybenzoic acid is first deprotonated to form its lithium salt. Subsequent treatment with butyllithium generates a reactive intermediate that undergoes nucleophilic acyl substitution with the butyllithium to form the ketone, 1-(3,5-dimethoxyphenyl)pentan-1-one.[3]

Step 2: Reduction of the Ketone to Olivetol Dimethyl Ether. The carbonyl group of the ketone intermediate is then reduced to a methylene group. While several reduction methods exist (e.g., Clemmensen, Wolff-Kishner), this protocol will detail a catalytic hydrogenation approach using palladium on carbon (Pd/C) as the catalyst.[3] This method is often preferred for its mild reaction conditions and high efficiency.[3]

Below is a visual representation of the overall synthetic pathway:

Synthesis_of_Olivetol_Dimethyl_Ether cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Ketone 1-(3,5-dimethoxyphenyl)pentan-1-one 3,5-Dimethoxybenzoic_Acid->Ketone 1. LiH, THF 2. n-BuLi Olivetol_Dimethyl_Ether Olivetol Dimethyl Ether Ketone->Olivetol_Dimethyl_Ether H₂, Pd(OH)₂/C Methanol

Figure 1: Overall synthetic scheme for the preparation of Olivetol Dimethyl Ether.

Experimental Protocols
3.1. Materials and Equipment
Reagents and Chemicals Equipment
3,5-Dimethoxybenzoic acidRound-bottom flasks (various sizes)
Lithium hydride (LiH)Reflux condenser
n-Butyllithium (n-BuLi) in hexanesMagnetic stirrer and stir bars
Anhydrous tetrahydrofuran (THF)Heating mantle
Methanol (MeOH)Ice bath
20% Palladium hydroxide on carbon (Pd(OH)₂/C)Hydrogenation apparatus (e.g., Parr shaker or balloon)
Diethyl etherSeparatory funnel
Saturated aqueous ammonium chloride (NH₄Cl)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Glassware for filtration (Büchner funnel, filter paper)
Hydrochloric acid (HCl), 1MStandard laboratory glassware (beakers, graduated cylinders)
Sodium bicarbonate (NaHCO₃), saturated solutionThin-layer chromatography (TLC) plates and chamber
Brine (saturated aqueous NaCl)UV lamp for TLC visualization
3.2. Step-by-Step Synthesis

Part A: Synthesis of 1-(3,5-dimethoxyphenyl)pentan-1-one [3]

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-dimethoxybenzoic acid (18.2 g, 0.1 mol) and anhydrous tetrahydrofuran (THF, 250 mL).

  • Formation of Lithium Salt: To this stirring suspension, carefully add lithium hydride (1.0 g, ~0.12 mol). The mixture will be stirred for 14 hours at room temperature, followed by refluxing for 30 minutes to ensure complete formation of the lithium salt. The reaction should be maintained under an inert atmosphere (nitrogen or argon) throughout.

  • Addition of Butyllithium: Cool the reaction mixture to 0 °C using an ice bath. While stirring vigorously, slowly add n-butyllithium (approximately 1.3 M in hexanes) dropwise via a syringe until a positive Gilman test is observed. This indicates the presence of excess organolithium reagent.

  • Reaction Quench and Workup: Carefully quench the reaction by the slow addition of ice-water (500 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by recrystallization from ethanol to yield colorless crystals of 1-(3,5-dimethoxyphenyl)pentan-1-one. An expected yield is approximately 83%.[3]

Part B: Reduction to Olivetol Dimethyl Ether [3]

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the 1-(3,5-dimethoxyphenyl)pentan-1-one (5.64 g, 0.025 mol) in methanol (200 mL).

  • Catalytic Hydrogenation: To this solution, carefully add 20% palladium hydroxide on carbon (0.66 g). The flask is then fitted with a hydrogen balloon or connected to a hydrogenation apparatus. The reaction is stirred at room temperature under a hydrogen atmosphere (atmospheric pressure) for 2-3 hours, or until the consumption of hydrogen ceases.

  • Workup and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield an oil. This crude product is olivetol dimethyl ether and can be used in subsequent steps without further purification.[3] For higher purity, column chromatography on silica gel can be performed.

G start Start prep_reagents Prepare Reagents (Dry Solvents, Weigh Solids) start->prep_reagents setup_reaction_A Setup Reaction A: 3,5-Dimethoxybenzoic Acid in THF prep_reagents->setup_reaction_A add_lih Add LiH Stir 14h, Reflux 30min setup_reaction_A->add_lih cool_to_0C Cool to 0°C add_lih->cool_to_0C add_nBuLi Add n-BuLi (Monitor with Gilman Test) cool_to_0C->add_nBuLi quench Quench with Ice-Water add_nBuLi->quench extract Extract with Diethyl Ether quench->extract dry_and_concentrate_A Dry (MgSO₄) and Concentrate extract->dry_and_concentrate_A recrystallize Recrystallize from Ethanol dry_and_concentrate_A->recrystallize ketone_product Isolate 1-(3,5-dimethoxyphenyl)pentan-1-one recrystallize->ketone_product setup_reaction_B Setup Reaction B: Ketone in Methanol ketone_product->setup_reaction_B add_catalyst Add Pd(OH)₂/C setup_reaction_B->add_catalyst hydrogenate Hydrogenate (H₂ balloon) 2-3 hours add_catalyst->hydrogenate filter_catalyst Filter through Celite hydrogenate->filter_catalyst concentrate_B Concentrate filter_catalyst->concentrate_B final_product Obtain Olivetol Dimethyl Ether concentrate_B->final_product

Figure 2: Detailed experimental workflow for the synthesis of Olivetol Dimethyl Ether.

Characterization Data

The identity and purity of the synthesized olivetol dimethyl ether should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR (CDCl₃) δ 6.27 (s, 3H, ArH), 3.73 (s, 6H, ArOCH₃), 2.53 (t, J=7 Hz, 2H, ArCH₂), 1.90-0.70 (m, 9H, remaining H)[4]
IR (neat) ν 2930, 2860, 1600, 1460, 1430 cm⁻¹[4]
Mass Spec (EI) m/z 208 (M⁺)[5]
Safety Precautions

General:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

Specific Reagent Hazards:

  • n-Butyllithium (n-BuLi): Pyrophoric and will ignite on contact with air and moisture. It is also corrosive. Handle under an inert atmosphere at all times. Use proper syringe and cannula techniques for transfer.

  • Lithium Hydride (LiH): Reacts violently with water to produce flammable hydrogen gas. Handle in a dry environment and avoid contact with moisture.

  • Grignard Reagents (General): Grignard reagents are flammable, corrosive, and can be pyrophoric.[6] Reactions can be highly exothermic and may lead to runaway conditions if not properly controlled.[6][7]

  • Lithium Aluminum Hydride (LAH): Reacts violently with water, acids, and oxygenated compounds.[8] It can ignite in moist air or due to friction.[8] A Class D fire extinguisher should be readily available.[8]

  • Sodium Borohydride: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. It reacts with water to release flammable gases. Handle under an inert gas and protect from moisture.

  • Palladium on Carbon (Pd/C): The dry powder can be pyrophoric, especially when saturated with hydrogen. Handle with care and do not allow it to dry out on filter paper.

Emergency Procedures:

  • Skin Contact: For reagents like n-BuLi, LAH, and sodium borohydride, brush off any visible solids and rinse with copious amounts of water for at least 15 minutes.[8][9] Seek immediate medical attention.

  • Fire: For fires involving organometallic reagents or metal hydrides, use a Class D fire extinguisher or dry sand. DO NOT USE WATER, CARBON DIOXIDE, OR SODA-ACID EXTINGUISHERS. [8]

Troubleshooting
Problem Possible Cause(s) Solution(s)
Low yield in Step 1 Incomplete reaction of 3,5-dimethoxybenzoic acid.Ensure complete formation of the lithium salt by extending the reaction time with LiH or ensuring the LiH is of good quality.
Inactive n-BuLi.Titrate the n-BuLi solution before use to determine its exact concentration.
Premature quenching of the reaction.Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.
Incomplete reduction in Step 2 Inactive catalyst.Use fresh Pd(OH)₂/C.
Insufficient hydrogen pressure.Ensure the hydrogen balloon is adequately filled or increase the pressure if using a hydrogenation apparatus.
Catalyst poisoning.Purify the ketone intermediate thoroughly before the reduction step.
Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of olivetol dimethyl ether. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can successfully prepare this valuable intermediate for a wide range of applications in medicinal chemistry and drug discovery.

References
  • American Chemical Society. (n.d.). Grignard Reaction.
  • Chemistry Stack Exchange. (2016, January 27). What are the specific dangers associated with Grignard reagents?
  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride.
  • Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet.
  • National Institutes of Health. (n.d.). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification.
  • ScienceAsia. (1982). A CONVENIENT SYNTHESIS OF OLIVETOL DIMETHYL ETHER AND - HOMOLOGUES. J. Sci. Soc. Thailand, 8, 119-121.
  • Thieme Chemistry. (n.d.). Catalytic Synthesis of Olivetol and Derivatives.
  • (N.d.). A simple and efficient synthesis of 5′-(2H3)olivetol.
  • SciSpace. (n.d.). A Simple Synthesis of Olivetol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Lithium aluminum hydride.
  • University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure.
  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - sodium borohydride.
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - lithium aluminium hydride.
  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
  • University of Georgia Office of Research. (n.d.). Grignard Reagents SOP.
  • Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet.
  • Ohio State University Chemistry Department. (n.d.). Sodium Borohydride SOP.
  • (N.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • National Institutes of Health. (2023, April 14). Novel Synthesis of C-Methylated Phytocannabinoids Bearing Anti-inflammatory Properties.
  • Hurem, D., Macphail, B. J., Carlini, R., Lewis, J., & McNulty, J. (2021). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. SynOpen, 5(1), 86–90.
  • ResearchGate. (n.d.). Biosynthesis of methyl-olivetol and olivetol by StlA in D. discoideum.
  • ChemicalBook. (n.d.). 3,5-DIMETHOXYPHENYLMAGNESIUM BROMIDE synthesis.
  • ResearchGate. (2025, August 10). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives.
  • Royal Society of Chemistry. (2020, March 31). Synthetic pathways to tetrahydrocannabinol (THC): an overview.
  • BenchChem. (n.d.). Comparative analysis of different synthetic routes to Olivetol.
  • NIST. (n.d.). Olivetol, dimethyl ether.
  • ChemicalBook. (2025, January 27). 3,5-DIMETHYLPHENYLMAGNESIUM BROMIDE | 34696-73-6.
  • ChemicalBook. (n.d.). Olivetol(500-66-3) 1H NMR.
  • UAB Digital Commons. (1973). Silylation as a Protecting Method During Grignard Reactions: A New Synthesis of Olivetol.
  • MDPI. (n.d.). Population Structure of Genotypes and Genome-Wide Association Studies of Cannabinoids and Terpenes Synthesis in Hemp (Cannabis sativa L.).
  • Sigma-Aldrich. (n.d.). 3,5-Dimethylphenylmagnesium bromide 0.5M tetrahydrofuran 34696-73-6.
  • Sciencemadness Discussion Board. (2023, March 1). Can't figure out synthesis.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (n.d.). Comparison of the 1H NMR spectrum of olivetol (2 mM) in the presence....
  • Sigma-Aldrich. (n.d.). 3,5-Dimethylphenylmagnesium bromide 0.5M tetrahydrofuran 34696-73-6.
  • NIST. (n.d.). Olivetol, dimethyl ether.
  • VPL. (n.d.). Dimethyl ether ((CH3)2O).
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.

Sources

Application Notes & Protocols: The Utility of 1,3-Dimethoxy-5-pentylbenzene as a Versatile Chemical Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of bioactive molecules.[1] 1,3-Dimethoxy-5-pentylbenzene, also known as olivetol dimethyl ether, has emerged as a critical building block, particularly in the synthesis of cannabinoids and their derivatives, which are of significant therapeutic interest.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this compound as a key chemical intermediate. We will delve into detailed, field-proven protocols for its core transformations and illustrate its strategic importance in constructing complex pharmaceutical targets.

Introduction: Strategic Importance of this compound

This compound is a protected derivative of olivetol (5-pentylbenzene-1,3-diol), a naturally occurring organic compound.[3] Olivetol itself is the biosynthetic precursor to a vast array of cannabinoids, including the therapeutically significant compounds Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[2][4] The methoxy groups in this compound serve as robust protecting groups for the phenolic hydroxyls of olivetol. This protection is crucial because it prevents unwanted side reactions and allows for selective chemical modifications at other positions of the molecule, which would be difficult to achieve with the free hydroxyl groups present.

The primary utility of this intermediate lies in its role as a scaffold for building the resorcinol core common to many cannabinoids.[5][6] By leveraging this compound, chemists can perform a series of functionalization reactions on the aromatic ring before the final, often sensitive, demethylation step to reveal the active olivetol structure for condensation with other fragments, such as monoterpenes.[7][8] This strategic approach provides access to novel cannabinoid derivatives with potentially enhanced potency, selectivity, or reduced psychoactive side effects, opening new avenues for targeted drug development.[5]

Synthesis of the Intermediate: this compound

The preparation of high-purity this compound is the foundational step. While several routes exist, a common and efficient method involves the Grignard coupling reaction, which allows for the installation of the n-pentyl side chain. An alternative approach begins with the commercially available 3,5-dimethoxybenzoic acid.

Protocol 2.1: Synthesis via Grignard Reaction from 1-Bromo-3,5-dimethoxybenzene

This protocol involves the formation of a Grignard reagent from 1-bromo-3,5-dimethoxybenzene, followed by a cross-coupling reaction with a pentyl halide. This method is advantageous for its reliability and scalability.

Workflow Diagram: Grignard Synthesis

A 1-Bromo-3,5-dimethoxybenzene C Grignard Reagent (3,5-Dimethoxyphenylmagnesium bromide) A->C Mg, THF 1. B Magnesium Turnings (in dry THF) E This compound C->E + 2. D Pentyl Halide (e.g., 1-Bromopentane) F Work-up & Purification (Aq. NH4Cl, Extraction, Chromatography) E->F 3.

Caption: Grignard-based synthesis of this compound.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to remove moisture. The entire system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small volume of anhydrous tetrahydrofuran (THF). To initiate the reaction, a small crystal of iodine or a few drops of 1,2-dibromoethane may be added.

  • Slowly add a solution of 1-bromo-3,5-dimethoxybenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to the magnesium suspension. The reaction is exothermic; maintain a gentle reflux by controlling the rate of addition.[9]

  • After the addition is complete, continue to stir the mixture at reflux until most of the magnesium has been consumed (typically 1-2 hours). The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a grayish solution.

  • Coupling Reaction: Cool the reaction mixture to 0 °C. Add 1-bromopentane (1.2 equivalents) dropwise. For this specific cross-coupling, a catalyst such as lithium tetrachlorocuprate(II) (Li₂CuCl₄), prepared in situ from copper(II) chloride and lithium chloride, can significantly improve the yield.[9]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.[10]

ReagentMolar Eq.Key ParametersTypical Yield
1-Bromo-3,5-dimethoxybenzene1.0Anhydrous THF solvent75-85%
Magnesium Turnings1.1Inert atmosphere (N₂/Ar)
1-Bromopentane1.2Reaction at 0°C to RT
Li₂CuCl₄ (catalyst)~0.01Optional but recommended

Table 1: Summary of the Grignard synthesis protocol.

Key Chemical Transformations & Protocols

The true value of this compound lies in its capacity for regioselective functionalization. The two methoxy groups are strong ortho-, para-directing activators, making the C2, C4, and C6 positions highly susceptible to electrophilic aromatic substitution.

Protocol 3.1: Regioselective Bromination

Introducing a bromine atom onto the aromatic ring creates a versatile synthetic handle for subsequent cross-coupling reactions or the formation of organometallic reagents.

Reaction Scheme:

A This compound C 2-Bromo-1,5-dimethoxy-3-pentylbenzene A->C <10 °C B N-Bromosuccinimide (NBS) in Dichloromethane (DCM)

Caption: Electrophilic bromination of the intermediate.

Causality and Experimental Choice: N-Bromosuccinimide (NBS) is selected as the brominating agent because it is a solid that is easier and safer to handle than liquid bromine. It provides a low concentration of Br₂ in situ, which helps to prevent over-bromination. The reaction is conducted at a low temperature (<10 °C) to enhance the regioselectivity for mono-bromination at the C2 position, which is sterically less hindered and electronically activated by both methoxy groups.[9]

Step-by-Step Protocol:

  • Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask and cool the solution to below 10 °C using an ice bath.

  • Add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, ensuring the temperature remains low.[9]

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromo-1,5-dimethoxy-3-pentylbenzene, typically as a colorless oil with near-quantitative yield.[9]

Protocol 3.2: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[11][12][13] This aldehyde functionality is a gateway to a multitude of further transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases for creating novel drug conjugates.[9]

Mechanism Overview:

cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution A DMF C Vilsmeier Reagent (Chloroiminium ion) A->C B POCl3 D This compound E Iminium Intermediate D->E + Vilsmeier Reagent F Formylated Product (after hydrolysis) E->F H2O Work-up

Caption: Key stages of the Vilsmeier-Haack reaction.

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form.[12] Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Slowly add a solution of this compound (1.0 equivalent) in DMF to the pre-formed Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours until the starting material is consumed (monitor by TLC). The reaction temperature depends on the substrate's reactivity.[12]

  • Hydrolysis: Cool the reaction mixture and pour it carefully onto crushed ice. Then, neutralize the solution with an aqueous sodium hydroxide or sodium bicarbonate solution until it is basic. This step hydrolyzes the iminium intermediate to the aldehyde.[13]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over Na₂SO₄.

  • Purify the crude product by column chromatography to obtain the desired aryl aldehyde.

Protocol 3.3: Demethylation to Olivetol

This final deprotection step is critical for revealing the active phenolic hydroxyl groups necessary for the synthesis of cannabinoids. Boron tribromide (BBr₃) is a powerful and common reagent for cleaving aryl methyl ethers.

Step-by-Step Protocol:

  • Safety First: BBr₃ is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under strictly anhydrous conditions and an inert atmosphere.

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ (2.5 equivalents) in DCM dropwise. A color change is typically observed.

  • After the addition, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quenching: Cool the mixture back to 0 °C and quench it very carefully by the slow, dropwise addition of methanol, followed by water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

  • After filtration and removal of the solvent, the crude olivetol can be purified by column chromatography or recrystallization to yield 5-pentylbenzene-1,3-diol (olivetol).[10]

Application Example: A Synthetic Route to Cannabidiol (CBD)

This compound is not a direct precursor to CBD but is instrumental in creating olivetol, the key resorcinol component. The classic synthesis of CBD involves the acid-catalyzed condensation of olivetol with a monoterpene derivative, such as p-mentha-2,8-dien-1-ol.[14]

Synthetic Pathway Overview:

A This compound B Olivetol A->B Demethylation (e.g., BBr3) D Cannabidiol (CBD) B->D Lewis Acid (e.g., BF3·OEt2) or Brønsted Acid (e.g., p-TsOH) Condensation C p-Mentha-2,8-dien-1-ol

Caption: High-level pathway from the intermediate to CBD.

The synthesis of olivetol from this compound (Protocol 3.3) provides one of the two key fragments. The subsequent Friedel-Crafts-type alkylation between olivetol and the terpene alcohol, catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH), forms the characteristic tricyclic structure of cannabidiol.[7][15] This stereoselective synthesis is a cornerstone of medicinal chemistry efforts to produce enantiomerically pure cannabinoids for pharmacological evaluation.[7]

Conclusion

This compound is a highly valuable and versatile intermediate in drug discovery. Its protected phenolic structure allows for precise and regioselective functionalization of the aromatic core through a variety of established organic reactions. The protocols detailed herein for bromination, formylation, and demethylation provide researchers with a robust toolkit to access olivetol and its derivatives. These compounds are foundational for the synthesis of both naturally occurring cannabinoids and novel analogues with tailored therapeutic profiles, underscoring the strategic importance of this compound in the development of next-generation therapeutics.

References

  • Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities.
  • News - Wh
  • The Role of Olivetol in Cannabinoid Synthesis and Its Broader Applic
  • A Simple Synthesis of Olivetol. - SciSpace.
  • Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions. PubMed Central.
  • In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands.
  • Catalytic Synthesis of Olivetol and Deriv
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Olivetol - Wikipedia.
  • The role of olivetol in the human body. ChemicalBook.
  • In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD).
  • Research Article - (NIPER) SAS Nagar.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use.
  • One-flow synthesis of tetrahydrocannabinol and cannabidiol using homo- and heterogeneous Lewis acids.
  • Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. The Royal Society of Chemistry.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery:

Sources

Reaction Mechanisms and Synthetic Protocols for 1,3-Dimethoxy-5-pentylbenzene: A Key Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: 1,3-Dimethoxy-5-pentylbenzene, also known as Olivetol dimethyl ether, is an aromatic organic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring an electron-rich resorcinol core shielded by methoxy groups and functionalized with a lipophilic pentyl chain, makes it a versatile precursor for the synthesis of complex molecules. Most notably, it serves as a cornerstone in the total synthesis of various cannabinoids, including cannabidiol (CBD) and its analogs, which are under intense investigation for their therapeutic potential.[1][2][3] Understanding the reaction mechanisms of this substrate is paramount for optimizing synthetic routes, improving yields, and designing novel derivatives with enhanced pharmacological profiles.

This guide provides an in-depth analysis of the key reaction mechanisms involving this compound, supported by detailed, field-proven protocols. We will explore the principles of its reactivity, focusing on electrophilic aromatic substitution, and demonstrate its application in multi-step synthetic workflows relevant to drug discovery professionals.

Part 1: Foundational Reactivity and Synthesis

Electronic Profile and Regioselectivity

The reactivity of this compound is dominated by the powerful electron-donating effects of the two methoxy (-OCH₃) groups. These groups are strongly activating and direct electrophilic attack to the ortho and para positions.[4][5]

  • Activating Nature: The oxygen atoms of the methoxy groups donate lone-pair electrons into the aromatic π-system via resonance, significantly increasing the ring's nucleophilicity. This makes the molecule highly susceptible to attack by electrophiles, often allowing for reactions under milder conditions than those required for benzene itself.[6][7]

  • Directing Effects: The methoxy groups at positions 1 and 3 synergistically activate positions 2, 4, and 6.

    • Position 2: ortho to both methoxy groups, making it highly activated.

    • Positions 4 and 6: ortho to one methoxy group and para to the other, also highly activated.

  • The Pentyl Group: The C5-pentyl group is a weakly activating alkyl group, further enhancing the ring's reactivity through inductive effects.

This electronic configuration makes this compound a prime substrate for controlled, regioselective functionalization, a critical attribute in targeted synthesis.

Synthesis of the Core Substrate

A common and efficient route to this compound involves a Grignard reaction followed by a cross-coupling reaction, starting from the commercially available 1-bromo-3,5-dimethoxybenzene.[1] This method provides a reliable pathway to the core structure needed for subsequent elaborations.

Synthesis_Workflow A 1-Bromo-3,5-dimethoxybenzene B Grignard Reagent (3,5-Dimethoxyphenylmagnesium bromide) A->B  Mg, THF   C This compound B->C  1-Bromopentane,  Cu/Li salts (cat.)  

Caption: Synthesis of this compound.

Part 2: Key Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (SEAr) is the most important class of reactions for functionalizing the this compound ring.[4] The high electron density allows for a range of transformations, including halogenation and formylation, which install versatile chemical handles for further modification.

EAS_Mechanism sub This compound (Electron-rich Ring) intermediate Arenium Ion Intermediate (Sigma Complex) - Resonance Stabilized - Aromaticity Lost sub->intermediate Slow, Rate-Determining Step E_plus Electrophile (E⁺) product Substituted Product intermediate->product Fast Deprotonation H_plus H⁺ intermediate->H_plus

Caption: General mechanism of Electrophilic Aromatic Substitution.

Regioselective Bromination

Introducing a bromine atom onto the ring is a strategic first step for many synthetic pathways, as the bromo-derivative can subsequently be used in cross-coupling reactions or converted into a Grignard reagent.[1] Due to the strong directing effects of the methoxy groups, bromination occurs selectively at one of the highly activated positions.

Protocol: Synthesis of 2-Bromo-1,5-dimethoxy-3-pentylbenzene [1]

Causality: This protocol uses N-bromosuccinimide (NBS) as a mild and selective source of electrophilic bromine. Dichloromethane (DCM) is an inert solvent suitable for this transformation. The reaction is run at a low temperature initially to control the reaction rate and minimize the formation of poly-brominated byproducts.

ParameterValue / ReagentPurpose
Starting MaterialThis compoundSubstrate for electrophilic attack.
Brominating AgentN-bromosuccinimide (NBS)Provides an electrophilic bromine source (Br⁺).
SolventDichloromethane (DCM)Inert solvent to dissolve reactants.
Initial Temperature< 10 °CControls exothermicity and improves selectivity.
Reaction Time30 minutes post-additionAllows the reaction to proceed to completion.
Workup5% Sodium BicarbonateNeutralizes any acidic byproducts (e.g., HBr).

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (approx. 20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to maintain a temperature below 10 °C.

  • Add N-bromosuccinimide (1.0 eq) in small portions to the stirred solution over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with 5% aqueous sodium bicarbonate solution, followed by water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a colorless oil.[1]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[8][9] This aldehyde functionality is a synthetic linchpin, enabling access to a wide variety of derivatives through reactions like reductive amination, Wittig reactions, and oxidations. The reaction proceeds via an electrophilic species known as the Vilsmeier reagent, formed from a formamide (like DMF) and an acid chloride (like POCl₃).[10]

Vilsmeier_Reagent DMF DMF (N,N-Dimethylformamide) Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ (Chloroiminium Salt) DMF->Reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Reagent

Caption: Formation of the Vilsmeier Reagent.

Protocol: General Procedure for Vilsmeier-Haack Formylation

Causality: Phosphorus oxychloride activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. Subsequent elimination of a chlorophosphate species generates the electrophilic chloroiminium salt (Vilsmeier reagent). The electron-rich aromatic ring attacks this electrophile. The reaction is typically performed at elevated temperatures to drive the substitution. Hydrolysis in the workup step converts the intermediate iminium salt to the final aldehyde product.[8][10]

ParameterValue / ReagentPurpose
Formylating SystemDMF / POCl₃Generates the Vilsmeier reagent in situ.
SubstrateThis compoundNucleophile for the electrophilic substitution.
Temperature0 °C to 80 °CTemperature depends on substrate reactivity.[8]
WorkupAqueous Base (e.g., NaOAc)Hydrolyzes the iminium salt intermediate to the aldehyde.

Step-by-Step Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, place N,N-dimethylformamide (DMF, used as both reagent and solvent). Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, approx. 1.1 eq) dropwise to the DMF, keeping the temperature below 10 °C.

  • Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in DMF to the reagent mixture.

  • Heat the reaction mixture to 60-80 °C and maintain for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by adding an aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~6-7.

  • Stir the mixture until the hydrolysis is complete and the product precipitates or separates.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Part 3: Application in Multi-Step Synthesis of Cannabinoid Precursors

The true utility of this compound is realized in its role as a building block in complex syntheses. A key application is the preparation of precursors for cannabinoids like CBD.[1][2] The following workflow illustrates how the previously described reactions are integrated into a logical synthetic sequence.

CBD_Precursor_Synthesis A This compound B 2-Bromo-1,5-dimethoxy- 3-pentylbenzene A->B  Bromination (NBS)   C Grignard Reagent B->C  Mg, THF   D 2,4-Dimethoxy-6-pentyl- benzaldehyde C->D  1. DMF  2. H₃O⁺ workup   E Further Elaboration to Cannabinoid Core D->E  Condensation, Cyclization,  Demethylation Steps  

Caption: Synthetic workflow from this compound to a key cannabinoid precursor.

This sequence highlights a powerful strategy:

  • Bromination: Installs a handle for subsequent C-C bond formation.[1]

  • Grignard Formation: Reverses the polarity of the C2 carbon from electrophilic (in the context of the Br leaving group) to strongly nucleophilic.[1][11]

  • Formylation of Grignard: The Grignard reagent attacks an electrophilic formyl source like DMF to install the aldehyde group, yielding a key benzaldehyde intermediate.[1]

Protocol: Grignard Reagent Formation and Reaction with DMF [1]

Causality: Magnesium metal inserts into the carbon-bromine bond via an oxidative addition, forming the highly reactive organomagnesium (Grignard) reagent. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.[11] The subsequent reaction with DMF involves nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF, followed by acidic workup to hydrolyze the intermediate and yield the aldehyde.

Step-by-Step Procedure:

  • Setup: Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Formation:

    • Place magnesium turnings (1.0 eq) in a flask with anhydrous tetrahydrofuran (THF).

    • Add a small amount of 2-bromo-1,5-dimethoxy-3-pentylbenzene (1.0 eq) dissolved in anhydrous THF to initiate the reaction. Initiation may be aided by gentle heating or the addition of an iodine crystal.

    • Once initiated, add the remainder of the bromo-compound solution dropwise, maintaining a gentle reflux.

    • After the addition, continue to reflux until the magnesium is consumed.

  • Reaction with DMF:

    • Cool the freshly prepared Grignard reagent solution to room temperature.

    • Slowly add an excess of anhydrous DMF dropwise.

    • After the addition, reflux the mixture for 1 hour to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.[1]

    • Extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting 2,4-dimethoxy-6-pentylbenzaldehyde by column chromatography.

This aldehyde is a valuable intermediate that can be coupled with other fragments, such as p-menthadienol derivatives, to construct the full cannabinoid skeleton.[2]

References

  • Al-Zoubi, M., et al. (2024). Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.
  • Google Patents. (2023).
  • Anonymous. Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane.
  • Anonymous. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PMC. (n.d.). Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD).
  • Wikipedia. (n.d.).
  • Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction.
  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
  • PrepChem.com. (n.d.).
  • CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.
  • Chemistry LibreTexts. (2021). 22.
  • PMC - NIH. (n.d.).
  • Chemistry LibreTexts. (2021). 4.
  • ResearchGate. (n.d.). Mechanisms of reactions of methoxy species with benzene and cyclohexane over H-ZSM-5 zeolites.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • ResearchGate. (n.d.).

Sources

Application Notes and Protocols for the Quantification of 1,3-Dimethoxy-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 1,3-Dimethoxy-5-pentylbenzene, a significant analyte in various research and industrial settings. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document outlines multiple robust analytical methodologies. We delve into the causal relationships behind experimental choices, ensuring each protocol is presented as a self-validating system. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, principles of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are discussed as a primary calibration method. This guide is designed to be a practical resource, grounded in established scientific principles and supported by authoritative references to ensure the highest level of scientific integrity.

Introduction: The Significance of this compound Quantification

This compound, also known as Divarinol dimethyl ether, is a resorcinol derivative. Its accurate quantification is crucial in several fields, including the analysis of cannabinoid-related compounds and as a starting material or impurity in the synthesis of various organic molecules. The choice of analytical method is dictated by factors such as the sample matrix, required sensitivity, and the availability of instrumentation. This guide provides the foundational knowledge and practical steps to implement reliable quantitative analysis.

Foundational Principle: Method Validation

Before delving into specific protocols, it is critical to understand the principle of method validation. Validation ensures that an analytical method is fit for its intended purpose.[1][2] Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) and other regulatory bodies, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Adopting a pharmaceutical approach to method validation is highly appropriate to ensure the reliability and standardization of results.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it an excellent choice for trace-level quantification of this compound.

Principle of GC-MS Analysis

In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides both qualitative (mass spectrum) and quantitative (peak area) information. The use of mass spectrometry as a detector offers high selectivity, which is particularly useful for complex matrices.[3]

Experimental Workflow for GC-MS Quantification

Caption: Workflow for GC-MS quantification of this compound.

Detailed GC-MS Protocol

3.3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Benzene-d6, Ethylbenzene-d10, or Naphthalene-d8

  • High-purity solvent (e.g., Hexane or Ethyl Acetate, GC grade)

  • Volumetric flasks and pipettes

  • GC vials with inserts

3.3.2. Instrument and Conditions

The following table outlines a typical set of GC-MS parameters. These may need to be optimized for your specific instrument and application.

ParameterValue
Gas Chromatograph Agilent Intuvo 9000 GC or equivalent
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
InletSplit/Splitless, 250 °C
Injection Volume1 µL
Oven ProgramInitial: 100 °C (hold 1 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) for quantification. Target ions for this compound (C13H20O2, MW: 208.30) and the internal standard should be determined from a full scan analysis.

Rationale for Parameter Selection: A non-polar column like HP-5ms is chosen for its versatility with a wide range of organic compounds. The temperature program is designed to ensure good separation of the analyte from potential impurities. SIM mode is selected for its higher sensitivity and selectivity compared to full scan mode, which is crucial for accurate quantification.

3.3.3. Standard and Sample Preparation

  • Stock Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of hexane to prepare a 1 mg/mL stock solution.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution. Each calibration standard should be spiked with a constant concentration of the internal standard. A typical concentration range might be 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of hexane, and spike with the same concentration of internal standard as the calibration standards. Dilute if necessary to fall within the calibration range.

3.3.4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.99.

  • Calculate the concentration of this compound in the unknown sample using the regression equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.[4] It is a robust and versatile method suitable for the analysis of this compound, particularly in complex matrices where GC might not be suitable.

Principle of HPLC Analysis

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.[5] For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance.

Experimental Workflow for HPLC Quantification

Caption: Workflow for HPLC quantification of this compound.

Detailed HPLC Protocol

4.3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

4.3.2. Instrument and Conditions

The following table provides a starting point for HPLC method development.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
ColumnC18 column, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector UV-Vis Detector
Wavelength274 nm (determine λmax by scanning the UV spectrum of the analyte)

Rationale for Parameter Selection: A C18 column is a standard choice for reversed-phase chromatography of moderately nonpolar compounds. The acetonitrile/water mobile phase provides good separation efficiency. An isocratic elution simplifies the method and improves reproducibility. The detection wavelength is set at the maximum absorbance of this compound to achieve the highest sensitivity.

4.3.3. Standard and Sample Preparation

  • Stock Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with the mobile phase. A typical concentration range might be 10-200 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection. Dilute if necessary to fall within the calibration range.

4.3.4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.99.

  • Calculate the concentration of this compound in the unknown sample using the regression equation from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Method

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6] It relies on the principle that the integrated signal intensity of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Principle of qNMR

In qNMR, a certified internal standard of known purity is added to the sample containing the analyte. By comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be accurately determined. Key considerations for accurate qNMR include ensuring complete relaxation of all nuclei (long relaxation delay), a high signal-to-noise ratio, and the absence of overlapping signals.[6][7]

Application in this Context

While a full qNMR protocol is beyond the scope of this document, it is important to recognize its role in the certification of the reference standard used for the GC-MS and HPLC methods. The purity value of the this compound reference standard should be traceable to a primary method like qNMR.

Summary and Method Comparison

FeatureGC-MSHPLC-UV
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbance
Sensitivity Very high (ng/mL to pg/mL)High (µg/mL to ng/mL)
Selectivity Very highModerate to high
Sample Volatility RequiredNot required
Instrumentation More complex and expensiveMore common and less expensive
Primary Use Case Trace analysis, complex matricesRoutine QC, less volatile compounds

Conclusion

The accurate quantification of this compound is achievable through well-validated analytical methods. Both GC-MS and HPLC-UV offer robust and reliable approaches, with the choice of method depending on the specific analytical requirements. This guide provides the necessary protocols and theoretical background to empower researchers and scientists to confidently perform these analyses. Adherence to good laboratory practices and thorough method validation are paramount to ensuring data of the highest quality and integrity.

References

  • Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - NIH. Available from: [Link]

  • Method Validation of Chemical Analytical Methods of Cannabis and Cannabis-Derived Products | Labcompare.com. Available from: [Link]

  • Development of Analytical Methods and Validation of Cannabinoid Quantification Methods in Cannabis sativa L. Flowers by Ultra High Performance Liquid Chromatography - ThaiJO. Available from: [Link]

  • Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry - Karger Publishers. Available from: [Link]

  • (PDF) Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - ResearchGate. Available from: [Link]

  • III Analytical Methods. Available from: [Link]

  • High Performance Liquid Chromatography. Available from: [Link]

  • Appendix 1. Analytical Methods Performed at TDI Brooks International, Inc. (TDI), Laboratory for Triazines in Water and - USGS.gov. Available from: [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available from: [Link]

  • HPLC Column Performance. Available from: [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available from: [Link]

  • Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis - PubMed. Available from: [Link]

  • Nuclear Magnetic Resonance Spectroscopy - Encyclopedia.pub. Available from: [Link]

  • High Performance Liquid Chromatography - vscht.cz. Available from: [Link]

  • Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Available from: [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent. Available from: [Link]

  • (PDF) Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis - ResearchGate. Available from: [Link]

  • Nuclear Magnetic Resonance Spectroscopy | UMR8601. Available from: [Link]

  • Annual reports on NMR spectroscopy - Northeastern University. Available from: [Link]

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Available from: [Link]

  • This compound | C13H20O2 | CID 524886 - PubChem - NIH. Available from: [Link]

Sources

Applikations- und Protokoll-Leitfaden: Derivatisierung für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Thema: Optimierte Analyse von phenolischen Cannabinoid-Vorläufern mittels Silylierungs-Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und Qualitätskontrolle.

Zusammenfassung für die Geschäftsleitung

Die genaue Quantifizierung von Cannabinoid-Vorläufern ist für die pharmazeutische Forschung, die Produktentwicklung und die regulatorische Konformität von entscheidender Bedeutung. Während einige Verbindungen wie 1,3-Dimethoxy-5-pentylbenzol aufgrund ihrer inhärenten Flüchtigkeit und Stabilität direkt mittels GC-MS analysiert werden können, stellen Analoga mit polaren Hydroxylgruppen, wie 5-Pentylresorcin (Olivetol), erhebliche analytische Herausforderungen dar. Diese polaren Gruppen führen zu schlechter Peakform, thermischem Abbau und verminderter Empfindlichkeit. Dieser Leitfaden beschreibt ein robustes Derivatisierungsprotokoll mittels Silylierung, um diese Herausforderungen zu überwinden. Durch die Umwandlung der polaren Hydroxylgruppen in unpolare Trimethylsilyl(TMS)-Ether werden die Analyten flüchtiger und thermisch stabiler, was zu einer deutlich verbesserten chromatographischen Leistung und zuverlässigen Quantifizierung führt.[1][2][3] Das hier beschriebene Protokoll konzentriert sich auf die Silylierung mit BSTFA und TMCS als Katalysator, eine bewährte Methode für die quantitative Analyse von Phenolen.[1]

Einleitung: Die Notwendigkeit der Derivatisierung verstehen

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Trennung und Identifizierung flüchtiger und thermisch stabiler Verbindungen.[3] Die direkte Analyse von Molekülen mit aktiven Wasserstoffatomen – wie sie in Hydroxyl- (-OH), Carboxyl- (-COOH) oder Amingruppen (-NH2) vorkommen – ist jedoch oft problematisch.[4] Diese funktionellen Gruppen sind polar und neigen zur Bildung von Wasserstoffbrückenbindungen, was zu mehreren analytischen Problemen führt:

  • Geringe Flüchtigkeit: Die Verbindungen verdampfen nicht leicht im heißen GC-Einlass, was zu einer unvollständigen Übertragung auf die Säule führt.

  • Thermischer Abbau: Hohe Temperaturen können zum Abbau des Analyten führen, bevor eine Detektion stattfindet.

  • Schlechte Peakform (Tailing): Polare Analyten können mit aktiven Stellen in der GC-Säule interagieren, was zu asymmetrischen Peaks und schlechter Auflösung führt.[2]

Fallstudie: 1,3-Dimethoxy-5-pentylbenzol vs. 5-Pentylresorcin (Olivetol)

  • 1,3-Dimethoxy-5-pentylbenzol: Diese Verbindung ist ein Ether. Die Methoxygruppen (-OCH3) haben keine aktiven Wasserstoffatome und sind relativ unpolar. Daher ist diese Verbindung ausreichend flüchtig und stabil für eine direkte GC-MS-Analyse ohne Derivatisierung.

  • 5-Pentylresorcin (Olivetol): Diese Verbindung ist ein Phenol mit zwei Hydroxylgruppen. Diese -OH-Gruppen machen das Molekül polar und anfällig für die oben genannten Probleme. Eine Derivatisierung ist daher für eine genaue und reproduzierbare GC-MS-Analyse unerlässlich.

Die Derivatisierung wandelt diese problematischen funktionellen Gruppen chemisch in stabilere, unpolare Analoga um und macht sie so für die GC-MS-Analyse zugänglich.[5][6]

Prinzip der Silylierung

Die Silylierung ist eine der am weitesten verbreiteten und robustesten Derivatisierungstechniken für Verbindungen mit aktiven Wasserstoffatomen.[2][3] Bei dieser Reaktion wird das aktive Wasserstoffatom einer polaren funktionellen Gruppe durch eine unpolare Trimethylsilyl(TMS)-Gruppe, -Si(CH3)3, ersetzt.[3][7]

Reagenzien:

  • Silylierungsmittel: N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein hochwirksames Silylierungsmittel, das mit einer Vielzahl polarer funktioneller Gruppen reagiert.[8] Seine Nebenprodukte sind sehr flüchtig und stören die Chromatographie in der Regel nicht.[8]

  • Katalysator: Trimethylchlorsilan (TMCS) wird oft in geringen Mengen (z. B. 1 %) zu BSTFA hinzugefügt. TMCS wirkt als Katalysator, der die Reaktionsgeschwindigkeit und die Ausbeute, insbesondere bei sterisch gehinderten Hydroxylgruppen, erhöht.[9]

Die Reaktion führt zur Bildung eines TMS-Ethers, der deutlich weniger polar, flüchtiger und thermisch stabiler ist als die ursprüngliche phenolische Verbindung.

Chemische Umwandlung während der Silylierungs-Derivatisierung.

Detailliertes experimentelles Protokoll

Dieses Protokoll beschreibt die Silylierungs-Derivatisierung eines phenolischen Analyten (z. B. 5-Pentylresorcin) für die quantitative GC-MS-Analyse.

Sicherheitsvorkehrungen: Silylierungsreagenzien sind feuchtigkeitsempfindlich und können reizend sein. Arbeiten Sie stets in einem gut belüfteten Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).

Materialien und Reagenzien:

  • Analyt (z. B. 5-Pentylresorcin) oder Probenextrakt

  • Lösungsmittel (z. B. Pyridin, Acetonitril oder Ethylacetat, wasserfrei)

  • Silylierungsmittel: BSTFA + 1 % TMCS

  • Interne Standards (IS) (z. B. deuteriertes Analogon, falls verfügbar)

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss und Septen)

  • Heizblock oder Ofen

  • Präzisionspipetten und -spritzen

Protokoll-Workflow:

Workflow A 1. Probenvorbereitung (Lösen/Trocknen) B 2. Zugabe von Lösungsmittel & IS A->B C 3. Zugabe von BSTFA + 1% TMCS B->C D 4. Reaktion (70°C, 30 min) C->D E 5. Abkühlen auf Raumtemperatur D->E F 6. GC-MS-Analyse E->F

Schritt-für-Schritt-Workflow für die Silylierungs-Derivatisierung.

Schritt-für-Schritt-Anleitung:

  • Probenvorbereitung:

    • Wiegen Sie ca. 1 mg der Probe oder des Standards in ein Reaktionsgefäß ein.

    • Wenn die Probe in einer wässrigen Lösung vorliegt, trocknen Sie sie vollständig unter einem sanften Stickstoffstrom. Feuchtigkeit zersetzt die Silylierungsreagenzien und muss unbedingt vermieden werden.[9]

  • Solubilisierung und Zugabe des internen Standards:

    • Geben Sie 100 µL eines geeigneten wasserfreien Lösungsmittels (z. B. Pyridin) in das Gefäß, um den getrockneten Rückstand aufzulösen.

    • Fügen Sie die entsprechende Menge des internen Standards hinzu.

  • Derivatisierungsreaktion:

    • Geben Sie 100 µL BSTFA + 1 % TMCS in das Reaktionsgefäß.[8][9] Ein molares Überschussverhältnis von Reagenz zu aktivem Wasserstoff von mindestens 2:1 wird empfohlen, um eine vollständige Reaktion zu gewährleisten.[8]

    • Verschließen Sie das Gefäß sofort fest.

    • Vortexen Sie die Mischung für 10 Sekunden.

  • Inkubation:

    • Erhitzen Sie das verschlossene Gefäß für 30 Minuten bei 70 °C in einem Heizblock oder Ofen. Dies beschleunigt die Reaktion und gewährleistet eine vollständige Derivatisierung, insbesondere bei sterisch gehinderten Phenolen.

  • Abkühlen:

    • Lassen Sie das Reaktionsgefäß vor der GC-MS-Analyse auf Raumtemperatur abkühlen.

  • GC-MS-Analyse:

    • Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS-System. Die Analyse sollte zeitnah nach der Derivatisierung erfolgen, um den Abbau der TMS-Derivate durch Spuren von Feuchtigkeit zu minimieren.

GC-MS-Analyse und Dateninterpretation

Die derivatisierten Proben können nun mit optimierten GC-MS-Parametern analysiert werden.

ParameterEmpfohlene EinstellungBegründung
GC-Säule Niedrigpolare Phenyl-Arylen-Polysiloxan-Säule (z. B. DB-5ms, HP-5ms), 30 m x 0,25 mm ID, 0,25 µm FilmdickeBietet eine ausgezeichnete Trennung für unpolare bis mittelpolare Verbindungen wie TMS-Derivate.
Injektor-Temperatur 280 °CGewährleistet eine schnelle und vollständige Verdampfung der derivatisierten Analyten.
Injektionsmodus Splitless (für Spurenanalytik) oder Split (für höhere Konzentrationen)Der Modus wird je nach erwarteter Konzentration des Analyten gewählt.
Trägergas Helium, konstante Flussrate von 1,0 - 1,2 mL/minStandardträgergas für die GC-MS, das eine gute Effizienz und Kompatibilität bietet.
Ofenprogramm Start bei 100 °C (1 min halten), Rampe mit 15 °C/min auf 300 °C, 5 min haltenEin typisches Temperaturprogramm, das an die spezifischen Analyten angepasst werden muss, um eine optimale Trennung zu erreichen.
MS-Transferlinie 290 °CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle-Temp. 230 °CStandardtemperatur zur Minimierung des thermischen Abbaus in der Quelle.
Ionisationsenergie 70 eVStandardenergie für die Elektronenionisation (EI), die reproduzierbare und bibliotheksvergleichbare Massenspektren erzeugt.
Scan-Modus Full Scan (m/z 50-550) für die Identifizierung, Selected Ion Monitoring (SIM) für die QuantifizierungDer Full-Scan-Modus dient der Identifizierung unbekannter Verbindungen, während der SIM-Modus eine höhere Empfindlichkeit und Selektivität für bekannte Zielanalyten bietet.[10]

Interpretation der Massenspektren:

TMS-derivatisierte Verbindungen zeigen charakteristische Fragmentierungsmuster.

  • Molekülion (M+): Das Molekülion des TMS-Derivats ist oft sichtbar.

  • Charakteristische Fragmente: Suchen Sie nach Ionen, die für TMS-Gruppen typisch sind, wie z. B.:

    • m/z 73: Das [Si(CH3)3]+-Ion, oft ein starkes Signal.

    • [M-15]+: Verlust einer Methylgruppe (-CH3) aus der TMS-Gruppe.

    • [M-89]+: Verlust einer (-O-Si(CH3)3)-Gruppe bei Bis-TMS-Derivaten.

Die Fragmentierungsmuster der derivatisierten Analyten sind oft diagnostischer und ermöglichen eine eindeutigere Identifizierung als die der nicht-derivatisierten Vorläufer.

Referenzen

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Phenolic Compounds using BSTFA-TMCS. Abgerufen von Benchchem.

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Abgerufen von ResearchGate.

  • Benchchem. (n.d.). Anwendungshinweise und Protokolle zur Derivatisierung von Tributylphenol für die GC-Analyse. Abgerufen von Benchchem.

  • GRIN. (n.d.). Entwicklung neuer Derivatisierungreagenzien für Phenole. Abgerufen von GRIN Verlag.

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Abgerufen von Phenomenex.

  • Macherey-Nagel. (n.d.). Derivatisierungsmittel für die GC - Chromatographie. Abgerufen von Macherey-Nagel.

  • Citti, C., et al. (2018). Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L. PMC - NIH.

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Abgerufen von ResearchGate.

  • Sigma-Aldrich. (n.d.). BSTFA Product Information. Abgerufen von Sigma-Aldrich.

  • Sigma-Aldrich. (n.d.). BSTFA + TMCS, 99:1, for derivatization (GC/GC-MS). Abgerufen von Sigma-Aldrich.

  • Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Abgerufen von Deutsche Sporthochschule Köln.

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Abgerufen von ResearchGate.

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.

  • Chromtech. (n.d.). GC-MS/MS für den gezielten Nachweis von Cannabinoiden in der Forensischen Toxikologie. Abgerufen von Chromtech.

Sources

Application Note: A Validated Protocol for the Demethylation of Olivetol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Olivetol Synthesis

Olivetol (5-pentylresorcinol) is a resorcinolic lipid that serves as a cornerstone biosynthetic precursor for a vast array of natural products, most notably the cannabinoids, including Tetrahydrocannabinol (THC) and Cannabidiol (CBD).[1][2] Its synthesis is a critical step in both academic research into cannabinoid pharmacology and the commercial development of cannabinoid-based therapeutics. Olivetol dimethyl ether is a common and stable intermediate in several synthetic routes to olivetol.[3][4] Therefore, a robust, high-yield protocol for the final demethylation step is of paramount importance.

This application note provides a comprehensive, field-proven protocol for the demethylation of olivetol dimethyl ether using boron tribromide (BBr₃). We will delve into the underlying reaction mechanism, provide a detailed step-by-step methodology with an emphasis on safety, and offer insights into process optimization and troubleshooting.

Principle and Mechanism: Lewis Acid-Mediated Ether Cleavage

The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis. Boron tribromide (BBr₃) is an exceptionally effective reagent for this purpose due to the high Lewis acidity of its boron center. The mechanism proceeds through a well-elucidated pathway:

  • Lewis Acid-Base Adduct Formation: The electron-deficient boron atom of BBr₃ coordinates to one of the lone pairs of the ether oxygen, forming a Lewis acid-base adduct. This coordination polarizes the C-O bond, making the methyl group highly electrophilic.[5][6]

  • Nucleophilic Attack (SN2-like): A bromide ion, either from another BBr₃ molecule or from the initially formed adduct, acts as a nucleophile and attacks the activated methyl group.[5][6] This occurs in a bimolecular, SN2-like fashion, leading to the cleavage of the methyl-oxygen bond and the formation of methyl bromide (CH₃Br) and a diaryloxyboron species.

  • Hydrolysis: Upon completion of the reaction, the addition of water during the aqueous workup hydrolyzes the boron-oxygen bonds, liberating the free phenol (olivetol) and forming boric acid.[5]

Recent computational studies have refined this mechanism, suggesting that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, proceeding through mono-, di-, and triphenoxyborane intermediates before hydrolysis.[7][8] While a 1:1 stoichiometry is often employed in practice to ensure complete conversion, this insight opens avenues for optimizing reagent usage.[8]

BBr3_Demethylation_Mechanism Fig. 1: BBr3 Demethylation Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products ODE Olivetol Dimethyl Ether (Ar(OMe)₂) BBr3 Boron Tribromide (BBr₃) Adduct Lewis Acid-Base Adduct [Ar(OMe)₂-BBr₃] BBr3->Adduct Intermediate Phenoxy-Boron Intermediate Ar(OH)(OBBr₂) Adduct->Intermediate SN2 Attack - CH₃Br Hydrolysis Aqueous Workup (H₂O) Intermediate->Hydrolysis Reaction Completion Olivetol Olivetol (Ar(OH)₂) Hydrolysis->Olivetol Hydrolysis MeBr Methyl Bromide (CH₃Br) BoricAcid Boric Acid (H₃BO₃)

Caption: Fig. 1: BBr3 Demethylation Mechanism

Critical Safety Precautions

Working with Boron Tribromide requires strict adherence to safety protocols. BBr₃ is a colorless, fuming liquid that is highly toxic, corrosive, and reacts violently with water, releasing heat and toxic hydrogen bromide gas.[9][10][11]

  • Engineering Controls: All manipulations involving BBr₃ must be conducted within a certified chemical fume hood with a face velocity between 80-125 feet per minute.[12][13] An emergency eyewash station and safety shower must be immediately accessible.[11]

  • Personal Protective Equipment (PPE): At a minimum, ANSI-approved chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (double-gloving with nitrile gloves is a common practice) are mandatory.[12][13][14]

  • Anhydrous Conditions: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent violent quenching with atmospheric moisture.[15]

  • Quenching: Excess BBr₃ must be quenched with extreme caution. The reaction vessel should be cooled in an ice bath before the slow, dropwise addition of a quenching agent (e.g., ice-water or methanol).[16][17] Quenching directly with methanol can be violently exothermic and may cause ignition.[9][17]

  • Waste Disposal: All BBr₃-contaminated waste, including glassware and disposable materials, must be quenched before being disposed of as hazardous waste according to institutional guidelines.[10]

Detailed Experimental Protocol

This protocol is optimized for a ~5 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales.

Materials and Equipment
Reagents & Chemicals Equipment
Olivetol Dimethyl Ether (ODE)Two-neck round-bottom flask (100 mL), oven-dried
Boron Tribromide (1.0 M solution in DCM)Magnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousDropping funnel or gas-tight syringe
Methanol (MeOH)Inert gas line (Nitrogen or Argon) with bubbler
Deionized WaterIce-water bath
Saturated Sodium Bicarbonate (NaHCO₃) soln.Separatory funnel (250 mL)
Brine (saturated NaCl soln.)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Glassware for extraction and filtration
Silica Gel (for chromatography)Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add olivetol dimethyl ether (1.04 g, 5.0 mmol).

    • Fit one neck of the flask with a rubber septum and the other with a reflux condenser topped with an inert gas inlet.

    • Place the flask under a positive pressure of nitrogen or argon.

    • Using a syringe, add 25 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Slowly add boron tribromide solution (1.0 M in DCM, 11.0 mL, 11.0 mmol, 2.2 eq.) to the stirred solution dropwise over 20-30 minutes using a syringe or dropping funnel.[18] Maintain the temperature at 0 °C during the addition.

    • Causality Note: A slight excess of BBr₃ (2.2 equivalents, 1.1 per methoxy group) is used to drive the reaction to completion. Slow, cold addition is critical to control the initial exothermic adduct formation.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir at room temperature for 12-16 hours (overnight).[18]

    • Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system), comparing against the starting material spot.

  • Workup and Quenching:

    • Once the reaction is complete (disappearance of starting material by TLC), cool the flask back down to 0 °C in an ice-water bath.

    • CRITICAL STEP: Very slowly and carefully, add 20 mL of ice-cold water dropwise to the reaction mixture to quench the excess BBr₃. Vigorous gas evolution (HBr) will occur. Ensure the fume hood sash is lowered. An alternative is the slow addition of 20 mL of cold methanol, but this can be more exothermic.[16]

    • Stir the quenched mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the boron intermediates.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers sequentially with 30 mL of deionized water, 30 mL of saturated NaHCO₃ solution (to neutralize residual acid), and finally 30 mL of brine (to aid phase separation).[16]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure olivetol.[19][20]

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Setup Dissolve ODE in anhydrous DCM under N₂ atmosphere. B 2. Cooling Cool reaction flask to 0 °C. A->B C 3. Reagent Addition Add BBr₃ solution dropwise (maintain 0 °C). B->C D 4. Reaction Warm to RT, stir overnight. Monitor by TLC. C->D E 5. Quenching Cool back to 0 °C. Slowly add ice-water. D->E F 6. Extraction Transfer to separatory funnel. Extract with DCM. E->F G 7. Washing Wash combined organic layers (H₂O, NaHCO₃, Brine). F->G H 8. Drying & Concentration Dry over MgSO₄. Concentrate via rotovap. G->H I 9. Purification Purify crude product (Chromatography/Distillation). H->I J Final Product Pure Olivetol I->J

Caption: Fig. 2: Experimental Workflow

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValue/DescriptionRationale
Starting Material Olivetol Dimethyl EtherStable and common synthetic precursor.[3]
Reagent Boron Tribromide (BBr₃)Potent Lewis acid for efficient ether cleavage.
Stoichiometry 2.2 equivalents of BBr₃Ensures complete demethylation of both methoxy groups.
Solvent Dichloromethane (DCM), anhydrousGood solvent for reactants; inert to BBr₃.[15]
Temperature 0 °C to Room TemperatureControls initial exotherm, allows for complete reaction.[18]
Reaction Time 12-16 hoursTypical duration for complete conversion at RT.[18]
Typical Yield 75-90%Expected yield after purification for this robust method.

Alternative Demethylation Reagents

While BBr₃ is highly effective, certain substrates or laboratory constraints may necessitate alternative methods. Other viable reagents include:

  • Pyridine Hydrochloride: An inexpensive salt that cleaves aryl methyl ethers at high temperatures (180-210 °C) or under microwave irradiation, often in solvent-free conditions.[21][22][23] This method avoids highly reactive Lewis acids but requires more forcing conditions.

  • Trimethylsilyl Iodide (TMSI): A potent reagent that operates under milder conditions than BBr₃. Due to its cost and instability, it is frequently generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[24][25]

  • Aluminum Chloride (AlCl₃): A classic Lewis acid used for ether cleavage, often in combination with a nucleophilic scavenger like dimethyl sulfide.[26]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction; moisture contamination; loss during workup.Ensure anhydrous conditions. Extend reaction time and re-check by TLC. Be meticulous during the extraction and washing steps.
Agglomerate/Emulsion during Workup Formation of insoluble boron salts or charged intermediates.Add brine during the washing step to help break up emulsions.[16] If an agglomerate forms, vigorous stirring or altering the pH may help.[16]
Complex Product Mixture Side reactions due to excessive heat or reactive functional groups.Maintain strict temperature control during BBr₃ addition. If the substrate has other sensitive groups, consider a milder reagent like TMSI.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]

  • Lord, R. L., et al. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE. [Link]

  • Sci-Hub. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

  • University of Nebraska-Lincoln. (n.d.). Standard Operating Procedure for Boron Tribromide. [Link]

  • PubChem. (n.d.). Boron tribromide. National Institutes of Health. [Link]

  • ResearchGate. (2018). Dimethylation with BBr3? [Link]

  • American Chemical Society. (2017). CSL00051. Chemical Safety Library. [Link]

  • Amherst College. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide AT AMHERST COLLEGE. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Boron tribromide. [Link]

  • SciSpace. (1971). A Simple Synthesis of Olivetol. [Link]

  • ScienceAsia. (1982). A CONVENIENT SYNTHESIS OF OLIVETOL DIMETHYL ETHER AND HOMOLOGUES. Journal of the Science Society of Thailand. [Link]

  • Thieme Chemistry. (2021). Catalytic Synthesis of Olivetol and Derivatives. [Link]

  • Hurem, D., et al. (2021). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. SynOpen, 5, 86–90. [Link]

  • LeBlanc, M., & Fagnou, K. (1984). A simple and efficient synthesis of 5'-(2H3)olivetol. Canadian Journal of Chemistry, 62(8), 1449-1451. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

  • Reddit. (2012). How to dispose of boron tribromide? r/chemistry. [Link]

  • The Brückner Research Group. (n.d.). Lab-specific standard operating procedure (LSOP) for the use of BBr3. [Link]

  • ResearchGate. (2021). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. [Link]

  • ResearchGate. (2014). Pyridine hydrochloride in organic synthesis. [Link]

  • ResearchGate. (2021). How to increase yield of Demethylation reaction using BBr3? [Link]

  • SciSpace. (2021). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. [Link]

  • Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. [Link]

  • ResearchGate. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. [Link]

  • ResearchGate. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiationt. [Link]

  • ResearchGate. (2023). Selective Demethylation Reactions of Biomass-derived Aromatic Ether Polymers for Bio-based Lignin Chemicals. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid. [Link]

  • Sciencemadness.org. (2012). demethylation of methyl aryl ethers. [Link]

  • Semantic Scholar. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. [Link]

  • The Royal Society of Chemistry. (2019). An efficient demethylation of aromatic methyl ethers with HCl in water. [Link]

  • RSC Advances. (2016). Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate. [Link]

  • Google Patents. (2011). EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
  • PubMed. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. [Link]

  • PubMed. (2005). Characterization of olivetol synthase, a polyketide synthase putatively involved in cannabinoid biosynthetic pathway. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Trimethylsilyl Iodide (TMSI) - Reagent Guide. [Link]

  • PubMed Central. (2020). Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases. [Link]

  • ResearchGate. (2019). Improved Method for Demethylation of Nitrocatechol Methyl Ethers. [Link]

  • ResearchGate. (2023). Biosynthesis of methyl-olivetol and olivetol by StlA in D. [Link]

  • HKBU Scholars. (2016). Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate. [Link]

  • PubMed Central. (2023). Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems: optimization of the reaction parameters, purification and characterization of the products, and biocatalyst reuse. [Link]

Sources

Application Notes & Protocols: 1,3-Dimethoxy-5-pentylbenzene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Overview and Strategic Importance

1,3-Dimethoxy-5-pentylbenzene, also known as Olivetol dimethyl ether, is a substituted resorcinol derivative that serves as a pivotal building block in synthetic organic chemistry.[1] Its true value lies in its role as a stable, masked precursor to 5-pentylbenzene-1,3-diol (Olivetol), a naturally occurring organic compound found in certain lichens and a key biosynthetic precursor to cannabinoids in Cannabis sativa.[2][3] The two methoxy groups render the aromatic ring electron-rich, making it highly susceptible to regioselective electrophilic aromatic substitution, while also serving as protecting groups for the hydroxyl moieties of the target resorcinol structure.

This strategic arrangement makes this compound an indispensable starting material for the total synthesis of cannabinoids like Tetrahydrocannabinol (THC) and Cannabidiol (CBD), as well as their numerous synthetic analogs explored in drug discovery.[2][4] Its application allows for controlled, scalable production of these pharmaceutically relevant molecules, bypassing the complexities of botanical extraction and enabling the creation of novel derivatives with tailored therapeutic properties.[2][5] This guide details core synthetic transformations and provides validated protocols for leveraging this versatile building block.

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValue
IUPAC Name This compound[6]
CAS Number 22976-40-5[6]
Molecular Formula C₁₃H₂₀O₂[6]
Molecular Weight 208.30 g/mol [6]
Appearance Data not consistently available; typically an oil
Density 0.978 g/cm³[6]
Synonyms Olivetol dimethyl ether, 5-Pentylresorcinol dimethyl ether

Key Synthetic Applications & Protocols

The utility of this compound stems from the predictable reactivity of its electron-rich aromatic core. The two methoxy groups are strongly activating and act as ortho, para-directors. In this symmetrically substituted ring, the positions ortho to one methoxy group and para to the other (the 2-, 4-, and 6-positions) are highly activated towards electrophilic attack.

Workflow Overview: From Building Block to Cannabinoid Precursor

The primary synthetic trajectory involves functionalizing the aromatic ring and subsequent demethylation to yield a substituted olivetol derivative, ready for coupling with a terpenoid partner.

Workflow A This compound B Electrophilic Aromatic Substitution A->B C Functionalized Intermediate (e.g., Aldehyde, Bromo derivative) B->C D Demethylation C->D E Olivetol / Substituted Olivetol D->E F Condensation with Terpenoid Partner E->F G Cannabinoid Scaffold (e.g., CBD, THC analogs) F->G

Caption: General synthetic workflow.

Application 1: Regioselective Formylation via Vilsmeier-Haack Reaction

Causality and Rationale: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring.[7][8] This transformation is strategically critical as the resulting aldehyde serves as a versatile chemical handle for subsequent modifications, such as the synthesis of Schiff bases or other complex side chains on the cannabinoid scaffold.[9] The reaction proceeds by generating a weak electrophile, the Vilsmeier reagent (a chloroiminium ion), in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[10][11][12] Due to the high electron density of the this compound ring, this mild formylation proceeds efficiently and with high regioselectivity at the 4-position (equivalent to the 6-position), yielding 2,4-dimethoxy-6-pentylbenzaldehyde.[9]

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack Iminium Intermediate Vilsmeier->Attack Reacts with Start This compound Start->Attack Electrophilic Attack Iminium Aryl Aldehyde Product Attack->Iminium Hydrolysis (Work-up)

Caption: Vilsmeier-Haack reaction overview.

Detailed Protocol: Synthesis of 2,4-Dimethoxy-6-pentylbenzaldehyde [9]

  • Step 1: Grignard Formation.

    • To a stirred slurry of magnesium turnings (6.9 mmol, 0.17 g) in 20 mL of anhydrous tetrahydrofuran (THF), a solution of 2-bromo-1,5-dimethoxy-3-pentylbenzene (6.9 mmol, 2 g) in 30 mL of anhydrous THF is added dropwise.

    • Rationale: This step prepares the Grignard reagent, converting the aryl bromide into a potent nucleophile. The temperature is maintained between 30-40°C to initiate the reaction without promoting side reactions.

    • The solution is refluxed until the magnesium is fully dissolved, indicating complete formation of the Grignard reagent.

  • Step 2: Formylation.

    • The reaction mixture is cooled to 25°C.

    • An excess of N,N-dimethylformamide (DMF, 5 mL) is added dropwise.

    • Rationale: DMF serves as the formyl source. The Grignard reagent attacks the carbonyl carbon of DMF.

    • The solution is then refluxed for 1 hour to drive the reaction to completion.

  • Step 3: Work-up and Purification.

    • The reaction is quenched by carefully pouring it into a mixture of ice and water.

    • The aqueous layer is extracted with dichloromethane (DCM).

    • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the pure aldehyde.

Application 2: Regioselective Bromination

Causality and Rationale: Introducing a bromine atom onto the aromatic ring is a common and effective strategy for creating a versatile synthetic intermediate. The resulting aryl bromide can readily participate in a wide range of cross-coupling reactions (e.g., Suzuki, Stille) or be converted into an organometallic reagent (e.g., Grignard, organolithium), enabling the introduction of diverse functional groups. Using a mild brominating agent like N-bromosuccinimide (NBS) provides excellent control and high regioselectivity, targeting the activated 2-position to yield 2-bromo-1,5-dimethoxy-3-pentylbenzene.[9]

Detailed Protocol: Synthesis of 2-Bromo-1,5-dimethoxy-3-pentylbenzene [9]

  • Step 1: Reaction Setup.

    • Dissolve this compound (0.024 mol, 5 g) in 100 mL of dichloromethane (DCM) in a flask.

    • Cool the solution in an ice bath to maintain a temperature below 10°C.

    • Rationale: Low temperature is crucial to control the reactivity of the bromination reaction and prevent potential over-bromination or side reactions.

  • Step 2: Addition of Brominating Agent.

    • Add N-bromosuccinimide (NBS) (0.024 mol, 4.27 g) in small portions to the stirred solution.

    • Rationale: Portion-wise addition of NBS helps to manage the reaction exotherm and ensure a controlled reaction rate.

  • Step 3: Reaction Completion and Work-up.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

    • Filter the reaction mixture to remove succinimide byproduct.

    • Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by extraction with DCM.

    • Rationale: The aqueous wash removes water-soluble byproducts and unreacted reagents.

    • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product, which is often pure enough for subsequent steps.

Application 3: Demethylation to Olivetol

Causality and Rationale: The ultimate goal of many synthetic routes involving this compound is the preparation of Olivetol.[2][3] This requires the cleavage of the two stable methyl-aryl ether bonds. This is a critical deprotection step. Strong Lewis acids like boron tribromide (BBr₃) or protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are typically required for this transformation. The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a halide ion on the methyl group (an Sₙ2 reaction), releasing the free phenol. This step unlocks the core resorcinol structure necessary for cannabinoid synthesis.

Protocol: General Procedure for Ether Demethylation

  • Step 1: Reaction Setup.

    • Dissolve this compound (1 equiv.) in a suitable anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to a low temperature (typically -78°C to 0°C) using a dry ice/acetone or ice bath.

    • Rationale: The reaction is highly exothermic and performed at low temperature to control reactivity and prevent side reactions. An inert atmosphere is essential as the reagents are sensitive to moisture.

  • Step 2: Reagent Addition.

    • Add a solution of boron tribromide (BBr₃) (typically 2.2-2.5 equivalents) in DCM dropwise to the cooled solution.

    • Rationale: A slight excess of the demethylating agent ensures complete conversion of both methoxy groups. Slow addition is critical to manage the exotherm.

  • Step 3: Reaction Progression and Quench.

    • Allow the reaction to stir at low temperature and then warm slowly to room temperature over several hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Once complete, cool the reaction mixture back down in an ice bath and slowly quench by the addition of methanol, followed by water.

    • Caution: The quench is highly exothermic and releases HBr gas.

  • Step 4: Extraction and Purification.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and solvent removal, the crude Olivetol can be purified by column chromatography or recrystallization to yield the final product as a colorless solid.[3]

Downstream Synthesis: The Path to Cannabinoids

With Olivetol in hand, the final key step towards the cannabinoid core is the acid-catalyzed condensation with a suitable terpenoid alcohol.[3][13] For example, the reaction of Olivetol with p-mentha-2,8-dien-1-ol under Lewis acid catalysis (e.g., BF₃·OEt₂) leads to the formation of Cannabidiol (CBD).

This reaction highlights the ultimate utility of this compound as a starting material, providing a reliable and scalable entry point into a class of compounds with immense therapeutic and research interest.[2]

References

  • Zhuoer. (n.d.). What are the uses of Olivetol? News.
  • Wikipedia. (2024). Olivetol.
  • National Institutes of Health. (2024). Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities.
  • ChemicalBook. (2019). Olivetol: Reaction / Application on synthetic works.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Chemsrc. (2025). This compound.
  • YouTube. (2021). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Synthesis of CBD via terpenylation of olivetol or olivetolic esters.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (2024). Vilsmeier–Haack reaction.
  • ChemRxiv. (2022). Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions.
  • Fluorochem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • SciSpace. (2019). Top 7 papers published in the topic of Olivetol in 2019.

Sources

The Industrial Keystone: Application Notes and Synthesis Protocols for 1,3-Dimethoxy-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the industrial applications and synthesis of 1,3-Dimethoxy-5-pentylbenzene, a pivotal intermediate in modern pharmaceutical and potentially other chemical industries. We will delve into the mechanistic underpinnings of its utility, present detailed, field-proven synthesis protocols, and offer a comparative analysis of methodologies to aid researchers, scientists, and drug development professionals in its effective application.

Introduction: The Strategic Importance of this compound

This compound, also widely known in the scientific community as Olivetol dimethyl ether, is a resorcinol derivative with the chemical formula C₁₃H₂₀O₂. While seemingly a simple aromatic ether, its true industrial value lies in its role as a highly versatile and crucial building block for complex organic molecules. Its unique structure, featuring a pentyl chain and meta-disposed methoxy groups on a benzene ring, makes it an ideal precursor for the synthesis of a class of compounds with significant therapeutic interest: cannabinoids. The burgeoning field of cannabinoid-based therapeutics has elevated the importance of reliable and scalable access to high-purity this compound, moving its synthesis from academic curiosity to an industrially relevant process. This guide will illuminate the pathways from its synthesis to its primary application, providing the necessary technical depth for its successful utilization.

Core Industrial Application: A Cornerstone in Cannabinoid Synthesis

The primary and most significant industrial application of this compound is its function as a key starting material in the synthesis of various cannabinoids, including Tetrahydrocannabinol (THC) and Cannabidiol (CBD).[1][2][3] The synthesis of these compounds is of immense interest to the pharmaceutical industry due to their therapeutic potential in a range of conditions, from chronic pain and epilepsy to anxiety and inflammatory diseases.

Mechanistic Rationale: Why this compound is an Ideal Precursor

The utility of this compound in cannabinoid synthesis is a direct consequence of its chemical architecture. The resorcinol core of cannabinoids is pre-formed in this molecule, albeit in a protected (methylated) form. The pentyl side chain is also correctly positioned, which is a critical feature of many naturally occurring and therapeutically active cannabinoids.

The synthesis generally proceeds via a condensation reaction between this compound (or its demethylated form, olivetol) and a suitable terpene derivative, most commonly p-mentha-2,8-dien-1-ol or a related compound. The methoxy groups in this compound serve as protecting groups for the hydroxyl functionalities of the resorcinol core. This protection is crucial to prevent unwanted side reactions during the coupling step. Following the successful condensation, the methoxy groups are cleaved (demethylated) to yield the final cannabinoid structure. This strategic use of a protected precursor simplifies the overall synthesis, improves yields, and facilitates purification of the final active pharmaceutical ingredient (API).

Emerging Applications: Fragrance and Beyond

While the pharmaceutical sector is the dominant consumer of this compound, its structural similarity to other aromatic compounds used in the fragrance industry suggests potential applications in this area. Related molecules, such as 1,3,5-trimethoxybenzene and 1,3-dimethoxy-5-methylbenzene, have been noted for their use in perfume compositions, sometimes for their sedative or relaxing olfactory properties. However, it is important to note that the direct use of this compound as a fragrance component is not as well-documented in publicly available literature and patents as its role in cannabinoid synthesis. Further research and development would be required to fully explore its potential in this field.

Synthesis Protocols: Pathways to this compound

The industrial demand for this compound necessitates efficient and scalable synthesis routes. Below are two distinct, well-established protocols, each with its own set of advantages and considerations.

Protocol 1: Synthesis from 3,5-Dimethoxybenzoic Acid

This is a widely adopted method that leverages a commercially available and relatively inexpensive starting material. The overall process involves the conversion of the carboxylic acid to a ketone, followed by reduction of the carbonyl group.

Experimental Workflow:

cluster_0 Protocol 1: From 3,5-Dimethoxybenzoic Acid Start 3,5-Dimethoxybenzoic Acid Step1 Acylation with n-Butyllithium Start->Step1 n-Butyllithium, THF Step2 Formation of 1-(3,5-dimethoxyphenyl)-1-pentanone Step1->Step2 Formation of ketone intermediate Step3 Wolff-Kishner or Clemmensen Reduction Step2->Step3 Hydrazine hydrate, base or Zn(Hg), HCl End This compound Step3->End Final product

Caption: Workflow for Protocol 1.

Step-by-Step Methodology:

  • Salt Formation: To a solution of 3,5-dimethoxybenzoic acid in an anhydrous ethereal solvent such as tetrahydrofuran (THF), add a suitable base like lithium hydride to form the lithium salt in situ. This step is crucial to prevent the highly reactive organolithium reagent from being quenched by the acidic proton of the carboxylic acid.

  • Acylation: Cool the suspension to 0 °C and add a solution of n-butyllithium in hexanes dropwise. The n-butyllithium acts as a nucleophile, attacking the carboxylate to form a stable tetrahedral intermediate which, upon workup, yields 1-(3,5-dimethoxyphenyl)-1-pentanone.

  • Workup and Isolation of Ketone: After the reaction is complete, quench the reaction mixture with an aqueous solution (e.g., saturated ammonium chloride or dilute HCl) and extract the organic layer. The solvent is then removed under reduced pressure to yield the crude ketone, which can be purified by crystallization or chromatography.

  • Reduction of the Ketone: The carbonyl group of the isolated ketone is then reduced to a methylene group. The Wolff-Kishner reduction is a common choice for this transformation. This involves heating the ketone with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. Alternatively, a Clemmensen reduction (using amalgamated zinc and hydrochloric acid) can be employed, although the Wolff-Kishner is often preferred for its milder conditions for certain substrates.

  • Final Purification: Following the reduction, an aqueous workup and extraction are performed. The crude this compound is then purified, typically by vacuum distillation, to yield the final product as a colorless oil.

Protocol 2: Synthesis from n-Pentylbenzene

This alternative approach begins with the readily available n-pentylbenzene and introduces the desired oxygen functionalities onto the aromatic ring through a series of electrophilic aromatic substitution and functional group interconversion steps.

Experimental Workflow:

cluster_1 Protocol 2: From n-Pentylbenzene Start_2 n-Pentylbenzene Step1_2 Friedel-Crafts Acylation Start_2->Step1_2 Acetyl chloride, AlCl₃ Step2_2 Formation of p-pentylacetophenone Step1_2->Step2_2 Step3_2 Schmidt Reaction Step2_2->Step3_2 NaN₃, H₂SO₄ Step4_2 Formation of acetanilide derivative Step3_2->Step4_2 Step5_2 Hydrolysis Step4_2->Step5_2 H₂SO₄ (aq) Step6_2 Formation of aniline derivative Step5_2->Step6_2 Step7_2 Bromination Step6_2->Step7_2 Br₂ Step8_2 Formation of dibromoaniline Step7_2->Step8_2 Step9_2 Deamination Step8_2->Step9_2 NaNO₂, EtOH Step10_2 Formation of 3,5-dibromo-1-pentylbenzene Step9_2->Step10_2 Step11_2 Nucleophilic Aromatic Substitution Step10_2->Step11_2 Sodium methoxide, CuI End_2 This compound Step11_2->End_2

Caption: Workflow for Protocol 2.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: n-Pentylbenzene is treated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, at low temperatures (0-5 °C) to yield p-pentylacetophenone.

  • Schmidt Reaction: The resulting ketone is converted to the corresponding acetanilide via a Schmidt reaction using sodium azide in a strong acid like sulfuric acid.

  • Hydrolysis: The acetanilide is then hydrolyzed with aqueous sulfuric acid to give the corresponding aniline derivative.

  • Bromination: The aniline is subsequently brominated to introduce two bromine atoms at the positions ortho to the amino group.

  • Deamination: The amino group is removed through deamination, which is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite and an acid) followed by reaction with ethanol. This yields 3,5-dibromo-1-pentylbenzene.

  • Nucleophilic Aromatic Substitution: The final step involves a copper-catalyzed nucleophilic aromatic substitution reaction. 3,5-dibromo-1-pentylbenzene is heated with sodium methoxide in a solvent such as N,N-dimethylformamide (DMF) in the presence of copper(I) iodide to displace the bromine atoms with methoxy groups, affording this compound.

  • Purification: The final product is isolated through extraction and purified by vacuum distillation.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1 (from 3,5-Dimethoxybenzoic Acid)Protocol 2 (from n-Pentylbenzene)
Starting Material 3,5-Dimethoxybenzoic acidn-Pentylbenzene
Number of Steps Fewer steps (typically 2-3 main transformations)More steps (multiple functional group interconversions)
Reagents n-Butyllithium, Hydrazine hydrateAlCl₃, NaN₃, NaNO₂, CuI
Key Considerations Requires handling of pyrophoric n-butyllithium.Involves multiple steps with potentially hazardous reagents.
Scalability Generally considered highly scalable.Can be more complex to scale up due to the number of steps.
Overall Yield Can achieve high overall yields.Yields at each step can impact the overall efficiency.

Conclusion and Future Outlook

This compound is a molecule of significant industrial importance, primarily driven by the expanding market for cannabinoid-based pharmaceuticals. The synthesis protocols detailed herein represent robust and adaptable methods for its production on a laboratory and industrial scale. While the synthesis from 3,5-dimethoxybenzoic acid is often more direct, the route from n-pentylbenzene provides a viable alternative depending on raw material availability and cost. As the demand for synthetic cannabinoids continues to grow, further optimization of these synthesis routes, focusing on greener reagents, improved catalyst efficiency, and continuous flow processes, will be critical areas of research and development. The potential for this molecule in other sectors, such as the fragrance industry, remains an area ripe for exploration.

References

  • Google Patents. (n.d.). [(4E, 4Z)-5-methoxy-3-methyl-4-pentenyl]-benzene and its use in perfume compositions.
  • LookChem. (n.d.). High Purity Olivetol Dimethyl Ether 22976-40-5 with Best Price. Retrieved from [Link]

  • LookChem. (n.d.). Olivetol Dimethyl Ether CAS NO.22976-40-5. Retrieved from [Link]

  • Patananukul, A., & Reutrakul, V. (1982). A CONVENIENT SYNTHESIS OF OLIVETOL DIMETHYL ETHER AND HOMOLOGUES. Journal of the Science Society of Thailand, 8, 119-121.
  • Google Patents. (n.d.). Synthesis of cannabigerol.
  • Hurem, D., Macphail, B. J., Carlini, R., Lewis, J., & McNulty, J. (2021).
  • Google Patents. (n.d.). Perfume composition.
  • Thieme Chemistry. (n.d.). Catalytic Synthesis of Olivetol and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
  • Seltzman, H. H., Shiner, D. M., & Wyrick, C. D. (2012).
  • Google Patents. (n.d.). Novel Odorant Compounds, Synthesis Method, and Uses of Said Compounds.
  • European Publication Server. (2012). FRAGRANCE COMPOUNDS. Retrieved from [Link]

  • JD Supra. (2022, January 5). FDA Alerts Pharmaceutical Manufacturers to Risk of Benzene in Certain Drugs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, July 24). FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. Retrieved from [Link]

  • MSU chemistry. (2004, March 11). Large-Scale Synthesis of (+)-Discodermolide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-dimethoxy-5-methyl-benzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, J., et al. (2009). New process for the preparation of 3,5-dihydroxy-1-pentylbenzene. Journal of Chemical Engineering of Chinese Universities, 23(4), 693-696.
  • U.S. Food and Drug Administration. (n.d.). FY2024 Report on the State of Pharmaceutical Quality. Retrieved from [Link]

  • Philogène, B. J. R., et al. (1991). New syntheses of dillapiol [4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], its 4-methylthio and other analogs. Journal of agricultural and food chemistry, 39(7), 1215-1219.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Dimethoxy-5-pentylbenzene (Olivetol Dimethyl Ether)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-Dimethoxy-5-pentylbenzene. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, chemists, and drug development professionals overcome common challenges and improve the yield and purity of this critical synthetic intermediate. As a key precursor in the synthesis of various cannabinoids and other pharmacologically active molecules, a robust and reproducible method for its preparation is essential.[1]

This guide is structured to address specific issues encountered during the most common synthetic routes, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Overview of the Primary Synthetic Pathway

The most prevalent and frequently optimized synthesis of this compound is a two-step process starting from commercially available 3,5-dimethoxybenzoic acid. This pathway involves the formation of a ketone intermediate, which is subsequently reduced to the final alkylbenzene product.

Synthetic_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Purification A 3,5-Dimethoxybenzoic Acid B Lithium 3,5-dimethoxybenzoate A->B  LiH / THF   C 1-(3,5-Dimethoxyphenyl)-1-pentanone (Ketone Intermediate) B->C  n-Butyllithium  then H₂O workup   D This compound (Final Product) C->D  Reduction  (e.g., Catalytic Hydrogenation)   E Pure Product D->E  Distillation or  Chromatography  

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

Part A: The Acylation Step - Formation of 1-(3,5-Dimethoxyphenyl)-1-pentanone

This crucial C-C bond-forming step is often the primary source of yield loss. The reaction of a lithium salt of 3,5-dimethoxybenzoic acid with an organolithium reagent like n-butyllithium is an effective method, reported with high yields.[2][3]

Q1: My yield for the ketone intermediate, 1-(3,5-dimethoxyphenyl)-1-pentanone, is consistently low. What are the likely causes?

A1: Low yields in this step almost always trace back to issues with the organometallic reagent (n-butyllithium) or reaction conditions. Here are the primary culprits:

  • Presence of Moisture: Organolithium reagents are extremely strong bases and will be instantly quenched by any protic sources, especially water.[4] Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). All solvents (like THF) must be anhydrous.

  • Poor Quality or Inaccurate Titration of n-Butyllithium: The molarity of commercial n-butyllithium solutions can decrease over time. It is critical to titrate the solution before use to know its exact concentration. Using an inaccurate concentration leads to incorrect stoichiometry and unreacted starting material.

  • Incomplete Formation of the Lithium Salt: Before adding n-butyllithium, the 3,5-dimethoxybenzoic acid must be fully converted to its lithium salt using lithium hydride. This prevents the n-butyllithium from being consumed in an acid-base reaction with the carboxylic acid proton. Stirring for several hours or overnight is recommended to ensure complete salt formation.[2]

  • Reaction Temperature: The addition of n-butyllithium is exothermic. This addition should be performed at a low temperature (e.g., 0 °C or below using an ice bath) to prevent side reactions. Allowing the temperature to rise can lead to undesired pathways.

Q2: After workup, I recover a significant amount of my 3,5-dimethoxybenzoic acid starting material. Why did it not react?

A2: This is a classic symptom of insufficient active organolithium reagent. The primary reason is the quenching of n-butyllithium as described in A1. If you have rigorously excluded moisture, the most probable cause is an error in the stoichiometry. You must use a slight excess of n-butyllithium relative to the lithium carboxylate to ensure the reaction goes to completion. Retitrate your n-butyllithium solution and repeat the experiment with the corrected molarity.

Part B: The Reduction Step - Converting the Ketone to an Alkane

The conversion of the aryl-alkyl ketone to the desired alkane is the final transformation. The choice of reduction method is critical and depends on the stability of your compound and the equipment available.

Q3: Which method is best for reducing the ketone: Clemmensen, Wolff-Kishner, or Catalytic Hydrogenation?

A3: Each method has distinct advantages and disadvantages. The optimal choice depends on your specific laboratory constraints and scale.

Reduction MethodReagents & ConditionsProsCons
Catalytic Hydrogenation H₂ gas, Pd catalyst (e.g., 20% Pd(OH)₂/C), Methanol, RT, atm pressureHighest Yield (quantitative reported) [2], very clean, mild conditions (room temp, atm pressure).Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric.
Clemmensen Reduction Zinc Amalgam (Zn(Hg)), conc. HCl, HeatEffective for aryl-alkyl ketones[5][6]; tolerant of many functional groups not affected by acid.Harsh acidic conditions[5][7]; can produce messy reactions with by-products (alcohols, pinacols); not suitable for acid-sensitive substrates.
Wolff-Kishner Reduction Hydrazine (N₂H₄), Strong Base (KOH), High Temp (180-200 °C)Excellent for base-stable compounds; complementary to the Clemmensen for acid-sensitive substrates.[7]Harsh basic conditions and very high temperatures; not suitable for base-labile substrates.

For this specific synthesis, catalytic hydrogenation is the superior method if the equipment is available, as it provides a quantitative yield under very mild conditions.[2]

Q4: My Clemmensen reduction is giving a complex mixture of products and a low yield of the desired alkane. How can I optimize it?

A4: The Clemmensen reduction is notoriously sensitive to reaction parameters. To improve its outcome:

  • Activate the Zinc: The zinc must be freshly amalgamated with mercury to be effective. The surface of the zinc is where the reaction occurs.[6]

  • Maintain Strong Acidity: Use highly concentrated hydrochloric acid and ensure sufficient agitation to keep the organic ketone in contact with the aqueous acid and the zinc surface.[8]

  • Consider a Co-Solvent: If the ketone has low solubility in the aqueous acid, adding a water-miscible co-solvent like ethanol or dioxane can improve the reaction rate.

  • Beware of Side Reactions: The harsh conditions can promote dimerization or elimination if other functional groups are present.[9] If your molecule has acid-sensitive groups, this is not the right method.[5]

Q5: The catalytic hydrogenation reaction stalls and does not go to completion. What should I check?

A5: A stalled hydrogenation is typically due to catalyst deactivation or procedural issues.

  • Catalyst Quality and Type: Use a high-quality catalyst. Pearlman's catalyst (20% Pd(OH)₂ on carbon) is reported to be highly effective for this transformation.[2] Ensure the catalyst has been stored properly under an inert atmosphere.

  • Catalyst Poisoning: The most common cause of failure. Sulfur, halides, or other coordination compounds in your substrate or solvent can poison the palladium catalyst. Ensure your ketone intermediate is sufficiently pure before this step.

  • Insufficient Hydrogen: Ensure there are no leaks in your hydrogenation apparatus and that you have a positive pressure of hydrogen. For atmospheric pressure hydrogenations, a balloon of hydrogen is often used; ensure it remains inflated.

  • Inadequate Mixing: The reaction is triphasic (solid catalyst, liquid solution, gas hydrogen). Vigorous stirring is essential to ensure mass transport of hydrogen to the catalyst surface.

Troubleshooting_Hydrogenation Start Hydrogenation Stalled? Q1 Is the catalyst fresh and of the correct type (e.g., Pd(OH)₂/C)? Start->Q1 A1_No Replace with fresh, high-quality catalyst. Q1->A1_No No Q2 Is the ketone intermediate pure? (Check for S, Halides) Q1->Q2 Yes A1_Yes Proceed to next check. A2_No Repurify the ketone (chromatography/distillation) to remove catalyst poisons. Q2->A2_No No Q3 Is the system sealed? (No H₂ leaks) Q2->Q3 Yes A2_Yes Proceed to next check. A3_No Check all joints and seals. Re-purge with H₂. Q3->A3_No No Q4 Is stirring vigorous enough? Q3->Q4 Yes A3_Yes Proceed to next check. A4_No Increase stir rate to ensure good catalyst suspension. Q4->A4_No No A4_Yes Consider solvent or temperature optimization. Q4->A4_Yes Yes

Caption: Troubleshooting logic for a stalled catalytic hydrogenation reaction.

Detailed Experimental Protocols

The following protocols are based on high-yield procedures reported in the literature.

Protocol 1: Synthesis of 1-(3,5-Dimethoxyphenyl)-1-pentanone[2]
  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add 3,5-dimethoxybenzoic acid (18.2 g, 0.1 mole) and anhydrous tetrahydrofuran (THF, 250 ml).

  • Salt Formation: Add lithium hydride (1.0 g) to the solution. Stir the mixture for 12-14 hours at room temperature, then reflux for 30 minutes to ensure complete formation of the lithium salt.

  • Organolithium Addition: Cool the reaction mixture in an ice-water bath. Slowly add a solution of n-butyllithium (approx. 1.3 M in ether/hexanes, ~0.11 mol) via syringe or dropping funnel, maintaining the internal temperature below 5 °C.

  • Quenching: After the addition is complete, continue stirring at 0 °C for 1 hour. Slowly quench the reaction by adding ice-water (500 ml).

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 ml). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting yellow oil can be crystallized from a minimal amount of ethanol at low temperature to yield colorless crystals. Expected Yield: ~83% .

Protocol 2: Catalytic Hydrogenation to this compound[2]
  • Setup: In a hydrogenation flask, dissolve the ketone intermediate (5.64 g, 0.025 mole) in methanol (200 ml).

  • Catalyst Addition: Carefully add 20% Palladium(II) hydroxide on carbon (Pd(OH)₂/C, ~0.6 g) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is typically complete in 2-3 hours when the theoretical amount of hydrogen has been consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with additional methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting oil is this compound. The product is often of sufficient purity for subsequent steps. Expected Yield: Quantitative .

References

  • Sjoberg, B., & Herdevall, B. (1961). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica, 15, 1421-1422. [Link]

  • Tuntiwachwuttikul, P., et al. (1982). A Convenient Synthesis of Olivetol Dimethyl Ether and Homologues. Journal of the Science Society of Thailand, 8, 119-121. [Link]

  • Le Grognec, E., et al. (1984). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry, 62(5), 844-846. [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • McNulty, J. (2021). Catalytic Synthesis of Olivetol and Derivatives. Thieme Chemistry. [Link]

  • Allen Digital. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Chad's Prep. (n.d.). The Clemmensen and Wolff Kishner Reductions. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Martin, E. L. (1942). The Clemmensen Reduction. Organic Reactions, 1, 155-209. [Link]

  • Reusch, W. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016). Clemmensen Reduction & Wolff Kishner Mechanism [Video]. YouTube. [Link]

  • SlideShare. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Retrieved from [Link]

  • El-Wareth, A., & Sarhan, A. (2024). The Clemmensen Reduction. Juniper Publishers. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect?. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-dimethoxy-5-methyl-benzene. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 1,3-dimethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, J., et al. (2007). New process for the preparation of 3,5-dihydroxy-1-pentylbenzene. Journal of Central South University of Technology, 14(1), 88-91. [Link]

  • Cabiddu, S., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Tetrahedron, 59(25), 4629-4633. [Link]

  • Banerjee, A. K., et al. (2013). An Alternative Procedure for the Synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol. Journal of Chemical Research, 37(5), 309-310. [Link]

Sources

Technical Support Center: Purification of Crude 1,3-Dimethoxy-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 1,3-Dimethoxy-5-pentylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established scientific principles and extensive laboratory experience.

Understanding the Core Purification Challenges

The synthesis of this compound, a valuable intermediate, often proceeds via a two-step route: a Friedel-Crafts acylation of 1,3-dimethoxybenzene with a pentanoyl halide or anhydride, followed by a reduction of the resulting ketone, commonly via a Wolff-Kishner reduction.[1] While seemingly straightforward, this synthetic pathway can introduce a variety of impurities that co-elute or are difficult to separate from the desired product due to their similar physicochemical properties.

The primary challenges in purifying crude this compound stem from:

  • Formation of Positional Isomers: Friedel-Crafts reactions on substituted aromatic rings can yield a mixture of isomers.[2]

  • Incomplete Reactions: Residual starting materials and intermediates from both the acylation and reduction steps are common contaminants.

  • Side Reactions: Both reaction steps are prone to side reactions, generating byproducts that complicate the purification process.

This guide will address these challenges in a practical, question-and-answer format to help you achieve high purity for your this compound.

Troubleshooting Guides & FAQs

Part 1: Issues Related to Friedel-Crafts Acylation Impurities

Question 1: My final product is contaminated with a compound of lower molecular weight that I suspect is unreacted 1,3-dimethoxybenzene. How can I effectively remove it?

Answer:

Unreacted 1,3-dimethoxybenzene is a common impurity, especially if the Friedel-Crafts acylation did not go to completion. Due to its higher volatility compared to the product, fractional distillation under reduced pressure is the most effective method for its removal.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to ensure sufficient theoretical plates for separation. Use a vacuum pump and a manometer to maintain a stable reduced pressure.

  • Distillation Conditions:

    • Heat the crude product in the distillation flask gently using a heating mantle.

    • Initially, a forerun containing any residual solvent and the more volatile 1,3-dimethoxybenzene will distill.

    • Collect the fraction corresponding to the boiling point of 1,3-dimethoxybenzene at the working pressure.

    • Gradually increase the temperature to distill the pure this compound.

  • Monitoring: Monitor the distillation temperature and pressure closely. Collect fractions in separate flasks and analyze their purity by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
1,3-Dimethoxybenzene138.16217
This compound208.30~280-285 (estimated at atmospheric pressure)

Question 2: I'm observing an isomeric impurity that is very difficult to separate from my desired product. What is its likely identity and how can I resolve this?

Answer:

The most probable isomeric impurity is 1,3-Dimethoxy-2-pentylbenzene or 1,3-Dimethoxy-4-pentylbenzene, arising from acylation at the ortho or para position to one of the methoxy groups, respectively, during the Friedel-Crafts reaction. Due to the directing effects of the two meta-methoxy groups, acylation is strongly favored at the 4-position, but minor amounts of other isomers can form. These positional isomers often have very similar boiling points and polarities, making their separation challenging.[2]

Workflow for Isomer Separation

Wolff_Kishner_Troubleshooting Incomplete_Reduction Incomplete Reduction (Ketone Present) Check_Reaction_Time Increase Reaction Time? Incomplete_Reduction->Check_Reaction_Time Check_Temperature Increase Temperature? Incomplete_Reduction->Check_Temperature Check_Base Sufficient Base? Incomplete_Reduction->Check_Base Purification Purification of Product Incomplete_Reduction->Purification Repeat_Reduction Repeat Reduction Step Check_Reaction_Time->Repeat_Reduction Check_Temperature->Repeat_Reduction Check_Base->Repeat_Reduction Column_Chromatography Column Chromatography Purification->Column_Chromatography

Sources

Technical Support Center: Synthesis of Olivetol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Olivetol Dimethyl Ether (3,5-dimethoxy-n-pentylbenzene). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this multi-step synthesis. By understanding the underlying reaction mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your target compound.

I. Overview of Synthetic Strategies and Common Pitfalls

The synthesis of Olivetol Dimethyl Ether typically proceeds through two main stages:

  • Carbon-Carbon Bond Formation: Introduction of a five-carbon chain onto the 1,3-dimethoxybenzene core. This is commonly achieved via Friedel-Crafts acylation or a Grignard reaction.

  • Reduction (if necessary): If the five-carbon chain is introduced as a ketone (via Friedel-Crafts acylation), a subsequent reduction step is required to yield the final alkyl chain. The most common methods are the Wolff-Kishner and Clemmensen reductions.

Each of these steps presents a unique set of challenges, primarily the formation of unwanted side-products. This guide will address each stage in a question-and-answer format, providing both the rationale behind the problem and actionable solutions.

II. Troubleshooting Guide: A Step-by-Step Analysis

Stage 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

This is a common and effective method for introducing the pentanoyl group to the aromatic ring, which is then subsequently reduced.

Question 1: I am observing a mixture of isomeric ketones in my crude product after Friedel-Crafts acylation. How can I improve the regioselectivity?

Answer:

This is a common issue stemming from the directing effects of the two methoxy groups on the aromatic ring. Both are activating and ortho-, para-directing. This means the incoming electrophile (the pentanoyl cation) can attack at the 2-, 4-, or 6-position.

  • Mechanism of Isomer Formation: The two methoxy groups strongly activate the ring towards electrophilic aromatic substitution. While the 4-position is sterically most accessible and electronically favored, substitution at the 2- and 6-positions (ortho to one methoxy group and para to the other) can also occur, leading to a mixture of 2,4-dimethoxyphenyl pentyl ketone and 2,6-dimethoxyphenyl pentyl ketone alongside the desired 3,5-dimethoxyphenyl pentyl ketone.

  • Troubleshooting and Optimization:

    • Choice of Lewis Acid: A bulky Lewis acid catalyst can sterically hinder attack at the more crowded ortho positions, thereby favoring the para-product.

    • Temperature Control: Lower reaction temperatures generally increase selectivity by favoring the thermodynamically more stable para-isomer.

    • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Non-polar solvents are often preferred.

Question 2: Why is polyalkylation not a major concern in Friedel-Crafts acylation, unlike alkylation?

Answer:

The acyl group (R-C=O) is an electron-withdrawing group. Once it is attached to the aromatic ring, it deactivates the ring towards further electrophilic aromatic substitution. This deactivation effectively prevents the addition of multiple acyl groups, stopping the reaction at the mono-acylated product. In contrast, an alkyl group is electron-donating, which activates the ring and makes the mono-alkylated product more reactive than the starting material, leading to polyalkylation.[1]

Stage 2: Reduction of 3,5-Dimethoxyphenyl Pentyl Ketone

Once the ketone is successfully synthesized, it must be reduced to the corresponding alkane.

This reaction is performed under basic conditions using hydrazine and a strong base at high temperatures.

Question 3: My Wolff-Kishner reduction is giving a significant amount of a high molecular weight side-product. What is it and how can I prevent its formation?

Answer:

The most common side-product in a Wolff-Kishner reduction is an azine , formed from the reaction of the intermediate hydrazone with another molecule of the starting ketone.[2]

  • Mechanism of Azine Formation:

    • The ketone reacts with hydrazine to form a hydrazone.

    • If unreacted ketone is still present, the hydrazone can act as a nucleophile and attack the carbonyl carbon of a second ketone molecule.

    • Subsequent dehydration leads to the formation of a stable, conjugated azine dimer.

  • Troubleshooting and Optimization (The Huang-Minlon Modification): The Huang-Minlon modification is a highly effective method to suppress azine formation.[2][3][4] The key is to remove water and excess hydrazine after the initial formation of the hydrazone.[2]

    • Protocol:

      • Heat the ketone with hydrazine hydrate and a base (e.g., KOH) in a high-boiling solvent like diethylene glycol.

      • After the initial hydrazone formation, distill off the water and excess hydrazine.

      • Increase the temperature to around 200°C to drive the reduction to completion. The high temperature is necessary to facilitate the evolution of nitrogen gas, which is a driving force for the reaction.[3][4]

This reduction is carried out in strongly acidic conditions using a zinc-mercury amalgam.

Question 4: I am concerned about the harsh acidic conditions of the Clemmensen reduction. Can it affect the methoxy groups on the aromatic ring?

Answer:

Yes, this is a valid concern. While the Clemmensen reduction is effective for many aryl-alkyl ketones, the strongly acidic conditions can potentially lead to side-reactions with acid-sensitive functional groups.[5][6]

  • Potential Side-Reactions:

    • Ether Cleavage: While less common for aryl methyl ethers, prolonged exposure to strong, hot acid could potentially lead to some cleavage of the methoxy groups, resulting in phenolic impurities.

    • Rearrangements and Polymerization: For some substrates, the acidic conditions can promote side-reactions such as pinacol-type rearrangements or the formation of resinous by-products.[7]

  • Troubleshooting and Optimization:

    • Reaction Time and Temperature: Minimize both to reduce the likelihood of side-reactions. Monitor the reaction closely by TLC or GC to determine the point of completion.

    • Alternative Reductions: If acid-catalyzed side-products are a significant issue, the Wolff-Kishner reduction is a superior alternative as it is performed under basic conditions.[5][6]

Alternative Synthetic Route: Grignard Reaction

An alternative approach to forming the carbon-carbon bond involves the reaction of a Grignard reagent with an appropriate electrophile. For instance, reacting 3,5-dimethoxybenzylmagnesium bromide with butyl bromide.

Question 5: My Grignard reaction is resulting in a low yield of the desired product and a significant amount of a dimeric side-product. What is happening?

Answer:

You are likely observing the Wurtz coupling side-reaction, where the Grignard reagent reacts with the unreacted alkyl halide to form a homocoupled dimer.[8][9][10][11][12] In the synthesis of Olivetol Dimethyl Ether, this could be the formation of 1,2-bis(3,5-dimethoxyphenyl)ethane. A study on a similar synthesis reported the 3,5-dimethoxybenzyl dimer as a major by-product.[13]

  • Mechanism of Wurtz Coupling: The highly nucleophilic Grignard reagent (R-MgX) can attack the electrophilic carbon of the unreacted alkyl halide (R-X), leading to the formation of an R-R dimer.

  • Troubleshooting and Optimization:

    • Slow Addition: Add the alkyl halide slowly to the Grignard reagent solution. This maintains a low concentration of the halide and favors the reaction with the intended electrophile over the Wurtz coupling.

    • Temperature Control: The formation of a Grignard reagent is exothermic.[9] Maintaining a low temperature during the reaction can help to minimize the rate of the Wurtz coupling side-reaction.[12]

    • Solvent: Tetrahydrofuran (THF) is a common solvent for Grignard reactions. Using a sufficient volume of anhydrous THF helps to dilute the reactants and can stabilize the Grignard reagent.[9]

    • Continuous Flow Chemistry: For larger scale syntheses, continuous flow reactors can significantly reduce the residence time where the Grignard reagent and the alkyl halide are in contact, thereby minimizing Wurtz coupling.[8][10][11]

III. Identification and Characterization of Side-products

A crucial part of troubleshooting is the accurate identification of impurities.

Potential Side-product Originating Step Expected Analytical Signatures (¹H NMR & GC-MS)
Isomeric KetonesFriedel-Crafts Acylation¹H NMR: Different aromatic splitting patterns and chemical shifts for the aromatic protons. GC-MS: Same mass-to-charge ratio (m/z) as the desired ketone, but different retention times.
Azine DimerWolff-Kishner Reduction¹H NMR: Complex spectrum with signals corresponding to two 3,5-dimethoxyphenylpentyl units. GC-MS: A high molecular weight peak corresponding to the dimer.
Phenolic ImpuritiesClemmensen Reduction¹H NMR: Appearance of a broad singlet for the phenolic -OH proton. GC-MS: A molecular ion peak corresponding to the loss of one or two methyl groups.
Wurtz Coupling DimerGrignard Reaction¹H NMR: Signals corresponding to the dimerized product, e.g., 1,2-bis(3,5-dimethoxyphenyl)ethane. GC-MS: A molecular ion peak corresponding to the dimer.

IV. Experimental Protocols

Protocol 1: Huang-Minlon Modification of the Wolff-Kishner Reduction

This protocol is adapted from standard literature procedures.[2][14]

  • To a round-bottom flask equipped with a reflux condenser and a distillation head, add 3,5-dimethoxyphenyl pentyl ketone (1.0 eq), diethylene glycol (10 volumes), hydrazine hydrate (85%, 4.0 eq), and potassium hydroxide pellets (4.0 eq).

  • Heat the mixture to reflux for 1 hour.

  • Reconfigure the apparatus for distillation and slowly raise the temperature to distill off water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches 200-210°C, reconfigure for reflux and maintain this temperature for 3-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with dilute HCl, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

V. Visualizing Reaction Pathways

Diagram 1: Key Steps and Side-products in Olivetol Dimethyl Ether Synthesis

G cluster_0 Friedel-Crafts Acylation cluster_1 Reduction 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene FC_Reaction Friedel-Crafts Acylation 1,3-Dimethoxybenzene->FC_Reaction Pentanoyl_Chloride Pentanoyl Chloride Pentanoyl_Chloride->FC_Reaction Desired_Ketone 3,5-Dimethoxyphenyl Pentyl Ketone FC_Reaction->Desired_Ketone Major Isomeric_Ketones Isomeric Ketones (Side-product) FC_Reaction->Isomeric_Ketones Minor Reduction_Step Reduction Desired_Ketone->Reduction_Step Olivetol_DE Olivetol Dimethyl Ether (Final Product) Reduction_Step->Olivetol_DE Desired Azine Azine Dimer (Wolff-Kishner Side-product) Reduction_Step->Azine If Wolff-Kishner Phenolic_Impurity Phenolic Impurity (Clemmensen Side-product) Reduction_Step->Phenolic_Impurity If Clemmensen

Caption: Synthetic pathways and potential side-products.

VI. Conclusion

The synthesis of Olivetol Dimethyl Ether, while straightforward in principle, requires careful control over reaction conditions to minimize the formation of side-products. By understanding the mechanisms that lead to these impurities and implementing the troubleshooting strategies discussed, researchers can optimize their synthetic protocols for higher yields and purity. Always ensure that starting materials are pure and dry, and closely monitor reactions to prevent over-running or excessive heating.

References

  • Wikipedia contributors. (2023). Wolff–Kishner reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • Unacademy. (n.d.). Wolff-Kishner Reduction & Huang-Minlon Modification Explained. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Wolf-Kishner Reduction and Huang Minlon Modification. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chem-Station. (2014). Wolff-Kishner Reduction. [Link]

  • L.S. College, Muzaffarpur. (2020). Wolff–Kishner reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

  • ACS Publications. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • Friedel-Crafts Alkylation of aromatic molecules. (n.d.). [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. [Link]

  • SpringerLink. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • SpringerLink. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]

  • Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction. [Link]

  • ACS Publications. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]

  • YouTube. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. [Link]

  • Organic Reactions. (n.d.). The Clemmensen Reduction. [Link]

  • National Institutes of Health. (n.d.). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. [Link]

  • Wikipedia contributors. (2023). Clemmensen reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]

  • Chegg.com. (2017). Solved 2. The compound 1,3-dimethoxybenzene was treated with. [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • SlideShare. (n.d.). CLEMMENSEN REDUCTION. [Link]

  • CCSF. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. [Link]

  • ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. [Link]

  • Wikipedia contributors. (2023). Wurtz reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Methoxybenzene as leaving group in acidic conditions. [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]

  • YouTube. (2016). Clemmensen Reduction & Wolff Kishner Mechanism. [Link]

  • YouTube. (2024). Mechanism of Dialkylation of 1,4-Dimethoxybenzene. [Link]

  • Reddit. (2025). Wurtz coupling. [Link]

  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]

  • ResearchGate. (2016). How to purify esterefication product?. [Link]

  • MDPI. (n.d.). Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. [Link]

  • Chemie Brunschwig. (n.d.). TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO. [Link]

Sources

Technical Support Center: Optimization of 1,3-Dimethoxy-5-pentylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-dimethoxy-5-pentylbenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind key experimental choices.

Introduction: The Synthetic Challenge

This compound is a crucial intermediate in the synthesis of various compounds, most notably as a precursor to Olivetol, a foundational building block for cannabinoids. While the synthesis appears straightforward, achieving high purity and yield requires careful control of reaction conditions. The most common and scalable approach involves a two-step sequence: a Friedel-Crafts acylation of 1,3-dimethoxybenzene followed by the reduction of the resulting ketone. This guide focuses on troubleshooting and optimizing this primary pathway.

Overall Synthetic Workflow

The diagram below illustrates the standard two-step synthetic route from 1,3-dimethoxybenzene to the target molecule.

Synthesis_Workflow DMB 1,3-Dimethoxybenzene Ketone 3',5'-Dimethoxyvalerophenone DMB->Ketone 1. Valeryl Chloride 2. AlCl₃, DCM Product This compound Ketone->Product Reduction (Clemmensen or Wolff-Kishner)

Caption: High-level overview of the synthetic pathway.

Part 1: Friedel-Crafts Acylation - Troubleshooting & FAQs

This electrophilic aromatic substitution is the first critical step. The two methoxy groups are strongly activating, making the reaction facile but also prone to side reactions if not properly controlled.

Q1: My Friedel-Crafts acylation yield is very low. What are the most likely causes?

Low yield in this step almost always points to one of three issues: catalyst deactivation, improper temperature control, or incorrect stoichiometry.

  • Catalyst Deactivation (Moisture): The Lewis acid catalyst (typically AlCl₃) is extremely hygroscopic. Any moisture in the solvent, glassware, or reagents will hydrolyze the AlCl₃, rendering it inactive.

    • Expert Insight: Always use freshly opened or distilled solvents (like Dichloromethane, DCM) and flame-dry your glassware under an inert atmosphere (N₂ or Argon) before use.

  • Temperature Control: This reaction is exothermic. If the temperature rises uncontrollably, you risk promoting side reactions such as di-acylation or polymerization.

    • Expert Insight: The reaction should be initiated at 0 °C in an ice bath. Add the AlCl₃ portion-wise to the solution of 1,3-dimethoxybenzene and valeryl chloride in DCM to manage the exotherm. After addition, allow the reaction to slowly warm to room temperature.

  • Stoichiometry: A slight excess of the Lewis acid is required to complex with both the acyl chloride and the carbonyl oxygen of the product.

    • Expert Insight: A molar ratio of approximately 1.1 to 1.2 equivalents of AlCl₃ relative to the acyl chloride is optimal. Using too little will result in an incomplete reaction.

Q2: My crude product shows multiple spots on TLC and complex NMR signals. What are the common byproducts?

The primary byproduct is typically the ortho-acylated isomer (2',4'-dimethoxyvalerophenone). While the C4 position (para to both methoxy groups) is sterically and electronically favored, some acylation at the C2 position (ortho to both) can occur. Di-acylation is also possible if an excess of the acylating agent is used.

Q3: How do I effectively remove the aluminum salts during workup?

The workup is critical for obtaining a clean product. Quenching the reaction mixture by pouring it onto ice-cold dilute HCl is the standard method.

  • Expert Insight: The AlCl₃ forms complexes with the product ketone. The acidic workup hydrolyzes these salts and protonates the ketone, breaking the complex and moving the aluminum salts into the aqueous phase. Pour the reaction mixture slowly onto the ice/HCl slurry with vigorous stirring to control the quench, which is highly exothermic. Follow this with several extractions using DCM or ethyl acetate.

Part 2: Ketone Reduction - A Critical Choice

Reducing the aryl-alkyl ketone to the corresponding alkane is the final step. The two most common methods, the Clemmensen and Wolff-Kishner reductions, operate under drastically different pH conditions, making the choice dependent on your substrate's stability.[1]

Caption: Decision tree for selecting the appropriate reduction method.

Q4: Clemmensen vs. Wolff-Kishner: Which is better for this synthesis?

For 3',5'-dimethoxyvalerophenone, both methods are viable as the methoxy groups are relatively stable to both strong acid and base. However, each has its own set of challenges. The Clemmensen reduction is often preferred for its simpler workup, while the Wolff-Kishner is suitable for substrates with acid-sensitive functional groups.[2][3]

FeatureClemmensen ReductionWolff-Kishner Reduction
Conditions Zinc Amalgam (Zn(Hg)), conc. HCl, heat[4][5]Hydrazine (H₂NNH₂), strong base (KOH), high temp (>180 °C)[6][7]
pH Strongly AcidicStrongly Basic
Advantages Effective for aryl-alkyl ketones[3], simpler workup.Tolerates acid-sensitive groups, effective for high MW compounds.[6]
Disadvantages Unsuitable for acid-sensitive substrates[3], mechanism is obscure[4], heavy metal waste.Unsuitable for base-sensitive substrates, requires very high temperatures.

Q5: My Clemmensen reduction is stalling or incomplete. How can I improve it?

An incomplete Clemmensen reduction is a common issue, often related to the activity of the zinc amalgam.

  • Zinc Amalgam Activity: The surface of the zinc must be clean and active.[5] The amalgamation process (treating zinc with mercury(II) chloride) achieves this. Ensure your zinc is freshly amalgamated before use.

  • Acid Concentration: Use concentrated HCl. The reaction slows significantly if the acid becomes too dilute.

  • Reaction Time & Temperature: These reductions can be slow. Refluxing for several hours is typically required. If the reaction is still incomplete, you can add fresh portions of activated zinc and concentrated HCl.

Q6: The Wolff-Kishner reaction is giving a complex mixture or low yield. What went wrong?

Success in a Wolff-Kishner reduction hinges on two key stages: the formation of the hydrazone intermediate and its subsequent decomposition at high temperature.

  • Incomplete Hydrazone Formation: Ensure you are using a sufficient excess of hydrazine. Sometimes, pre-forming the hydrazone before adding the strong base can improve yields.

  • Insufficient Temperature: The decomposition of the hydrazone anion requires high temperatures, often in the range of 180-200 °C.[6] Using a high-boiling solvent like ethylene glycol or diethylene glycol is essential to reach these temperatures.

  • Base Strength: A strong base like KOH or potassium tert-butoxide is required. Ensure the base is anhydrous, as water can interfere with the reaction. The Huang-Minlon modification, which uses a high-boiling solvent and allows water to be distilled off, is a highly reliable procedure.[8]

Part 3: Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 1,3-dimethoxybenzene (1.0 eq) and anhydrous dichloromethane (DCM, ~3 M solution). Place the flask under an inert atmosphere (N₂) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add valeryl chloride (1.05 eq) to the stirred solution. In a separate, dry flask, weigh aluminum chloride (AlCl₃, 1.15 eq) and add it to the addition funnel as a solid.

  • Reaction: Add the AlCl₃ to the reaction mixture portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Slowly pour the reaction mixture into a beaker containing a slurry of crushed ice and concentrated HCl (1:1 v/v). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 3',5'-dimethoxyvalerophenone can be purified by vacuum distillation or column chromatography (Hexanes:Ethyl Acetate gradient).

Protocol 2: Clemmensen Reduction of 3',5'-Dimethoxyvalerophenone

  • Zinc Amalgam Preparation: In a fume hood, add granulated zinc (10 eq by weight to the ketone) to a flask. Add a 5% aqueous solution of HgCl₂ and swirl for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water (2x).

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, water, concentrated HCl, and toluene.

  • Reaction: Add the 3',5'-dimethoxyvalerophenone (1.0 eq) to the flask. Heat the mixture to a vigorous reflux with strong stirring for 4-6 hours.

  • Workup: After cooling, decant the liquid from the remaining zinc. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting oil by vacuum distillation to yield this compound.

Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Setup: In a round-bottom flask fitted with a distillation head and condenser, combine 3',5'-dimethoxyvalerophenone (1.0 eq), diethylene glycol, hydrazine hydrate (4-5 eq), and potassium hydroxide (KOH, 4 eq).

  • Hydrazone Formation: Heat the mixture to 120-130 °C for 1 hour. Water and excess hydrazine will begin to distill off.

  • Decomposition: After the initial distillation ceases, slowly raise the temperature of the reaction mixture to 190-200 °C. The solution should become clear as the hydrazone decomposes, evolving N₂ gas. Maintain this temperature for 3-4 hours.

  • Workup: Cool the reaction mixture to room temperature and add water. Extract the product with diethyl ether or hexane (3x).

  • Purification: Combine the organic layers, wash thoroughly with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by vacuum distillation.

References

  • Wikipedia contributors. (2024). Wolff–Kishner reduction. Wikipedia, The Free Encyclopedia. [Link]

  • CHEM LibreTexts. (2023). CLEMMENSEN REDUCTION. [Link]

  • Wikipedia contributors. (2024). Clemmensen reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. [Link]

  • ResearchGate. (n.d.). Wolff–Kishner reduction | Request PDF. [Link]

  • The Organic Chemistry Tutor. (2023). Wolff-Kishner reduction. YouTube. [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]

  • Gong, Y., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. MDPI. [Link]

  • CHEM LibreTexts. (2023). Clemmensen Reduction. [Link]

Sources

Troubleshooting common issues in the Wolff-Kishner reduction of 1-(3,5-dimethoxyphenyl)-1-pentanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Wolff-Kishner reduction of 1-(3,5-dimethoxyphenyl)-1-pentanone. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this classic deoxygenation reaction. Here, we address common experimental challenges, provide mechanistic insights, and offer a validated protocol to enhance the success and reproducibility of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the experiment.

Q1: My reaction is stalled. TLC and NMR analysis show a significant amount of unreacted starting material even after prolonged heating. What is the likely cause?

A1: Incomplete reaction is the most common issue and is almost always related to insufficient reaction temperature.

  • Causality: The Wolff-Kishner reduction is a two-stage process occurring in a single pot: (1) formation of the hydrazone intermediate, and (2) base-mediated decomposition of the hydrazone to the alkane. The second stage, which involves the elimination of N₂ gas, requires very high temperatures, typically 180-220 °C.[1][2] The initial hydrazone formation generates water as a byproduct.[3] This water can lower the boiling point of the solvent (e.g., ethylene glycol), preventing the reaction mixture from reaching the necessary temperature for the elimination step.[4][5]

  • Solution: The Huang-Minlon Modification. This is the standard and most effective solution. The protocol involves an initial heating period to form the hydrazone, followed by the distillation of water and excess hydrazine hydrate.[6][7] Removing the water allows the reaction temperature to rise to ~200 °C, driving the reduction to completion.[8] A simple distillation setup or a Dean-Stark trap can be used for this purpose.

Q2: The reaction worked, but my yield is low, and I've isolated a high-melting, yellow crystalline solid as a major byproduct. What is this compound?

A2: You have likely formed a significant amount of the corresponding azine.

  • Causality: Azine formation is a competing side reaction where the hydrazone intermediate reacts with a second molecule of the starting ketone, 1-(3,5-dimethoxyphenyl)-1-pentanone.[4][9] This dimerization is favored if the concentration of the ketone is high relative to hydrazine or if water is not efficiently removed.

  • Solutions:

    • Increase Hydrazine Equivalents: Use a larger excess of hydrazine hydrate (e.g., 4-5 equivalents) to ensure the ketone preferentially reacts with hydrazine rather than the hydrazone intermediate.

    • Control Reagent Addition: While less common in the one-pot Huang-Minlon setup, ensuring vigorous mixing and gradual heating can help maintain a favorable concentration gradient.

    • Vigorous Exclusion of Water: As mentioned in Q1, removing water is crucial. Azine formation can be suppressed by driving the hydrazone formation equilibrium forward.[4]

Q3: My product is contaminated with a compound that has a hydroxyl group signal in the IR and NMR spectra. How did an alcohol form?

A3: This indicates a competing reduction pathway or hydrolysis of the hydrazone.

  • Causality: Under the strongly basic and hot conditions, the hydrazone can potentially hydrolyze back to the starting ketone. The free ketone is then susceptible to reduction by the alkoxide base (e.g., potassium ethoxide, if ethanol were present, or the glycolate anion from the solvent) to the corresponding secondary alcohol, 1-(3,5-dimethoxyphenyl)pentan-1-ol.[4] This side reaction is less common than azine formation but can occur, especially if the reaction is not sufficiently anhydrous in the final high-temperature stage.

  • Solution: Ensure the system is robustly anhydrous after the initial water distillation step. Use a high-purity, high-boiling point solvent like diethylene glycol and ensure your base (e.g., KOH pellets) is as dry as possible.

Q4: I am concerned about the stability of the two methoxy groups on the aromatic ring under the harsh, basic conditions. Could they be cleaved?

A4: The aryl methoxy groups are generally stable under Wolff-Kishner conditions.

  • Causality: The Wolff-Kishner reduction is conducted under strongly basic, not acidic, conditions.[10][11] The carbon-oxygen bonds in an aryl ether are very robust and not susceptible to nucleophilic attack by hydroxide or alkoxide ions. Functional groups that are labile to strong bases, such as esters, amides, and lactones, would be hydrolyzed.[5][8] However, ether linkages, especially on an aromatic ring, are chemically resilient in this environment. Your substrate's core structure is well-suited for this reaction.

Visual Workflow: Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing and solving common issues during the reduction.

Troubleshooting_Wolff_Kishner start Reaction Complete? incomplete Issue: Incomplete Reaction - Check Temp: Is it >190°C? - Distill off H2O (Huang-Minlon) - Increase reaction time start->incomplete No complete Starting Material Consumed? start->complete Yes yield_check Desired Product Formed? (Check Yield & Purity) complete->yield_check success Success: Purify Product yield_check->success Yes byproducts Issue: Side Products Present yield_check->byproducts No / Low Yield azine Yellow Precipitate? Azine Formation - Increase Hydrazine excess - Ensure vigorous H2O removal byproducts->azine Identify alcohol OH peak in NMR/IR? Alcohol Formation - Ensure anhydrous conditions - Check base purity byproducts->alcohol Identify

Caption: A troubleshooting decision tree for the Wolff-Kishner reduction.

Optimized Protocol: Huang-Minlon Modification

This protocol is adapted for the reduction of 1-(3,5-dimethoxyphenyl)-1-pentanone to 1-(3,5-dimethoxyphenyl)pentane.

Materials:

  • 1-(3,5-dimethoxyphenyl)-1-pentanone

  • Diethylene glycol (high-purity)

  • Hydrazine hydrate (85% solution in water)

  • Potassium hydroxide (KOH) pellets

Procedure:

  • Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, add 1-(3,5-dimethoxyphenyl)-1-pentanone (1.0 eq), diethylene glycol (approx. 10 mL per gram of ketone), and potassium hydroxide (4.0 eq).

  • Hydrazone Formation: Add hydrazine hydrate (5.0 eq) to the mixture. Heat the reaction mixture to 130-140 °C with stirring for 1-2 hours. During this phase, the ketone dissolves and reacts to form the hydrazone.[12]

  • Water Removal: Increase the temperature and begin to distill off the water and excess hydrazine hydrate. The temperature of the reaction mixture will rise as water is removed. Continue distillation until the pot temperature reaches 190-200 °C.[1][6]

  • Decomposition: Once the temperature has stabilized above 190 °C, maintain the reaction at reflux for an additional 3-5 hours. Vigorous evolution of nitrogen gas should be observed.[13] The reaction is typically complete when gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Carefully dilute the mixture with water and extract with a nonpolar solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with dilute HCl (to remove any remaining hydrazine) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

ParameterClassic Wolff-KishnerHuang-Minlon Modification
Temperature Sealed tube, ~180-200 °CReflux, ~190-210 °C (after distillation)
Pressure High (autoclave)Atmospheric
Reaction Time 50-100 hours[5][8]3-6 hours[5][8]
Yields ModerateHigh (often >90%)[1]
Convenience Low (requires isolation of hydrazone or sealed vessel)High (one-pot procedure)[14]
Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Wolff-Kishner reduction? A: The reaction proceeds in several steps:

  • Hydrazone Formation: The ketone carbonyl condenses with hydrazine to form a hydrazone intermediate.[3]

  • Deprotonation: A strong base (KOH) removes a proton from the terminal nitrogen of the hydrazone, creating a resonance-stabilized anion.[15]

  • Tautomerization: The anion undergoes tautomerization, which involves protonation at the carbon atom.[15]

  • Second Deprotonation: The base removes the second proton from the nitrogen, leading to the formation of a diimide anion.

  • N₂ Elimination: This intermediate collapses, irreversibly releasing a molecule of highly stable nitrogen gas (N₂) and forming a carbanion.[13] This step is the thermodynamic driving force of the reaction.

  • Protonation: The carbanion is rapidly protonated by a proton source (water or the glycol solvent) to yield the final alkane product.[2]

Mechanism_Wolff_Kishner Ketone Aryl Ketone (C=O) Hydrazone Hydrazone Intermediate (C=N-NH2) Ketone->Hydrazone + Hydrazine, -H2O Hydrazine Hydrazine (H2N-NH2) Anion1 Hydrazone Anion (Deprotonation 1) Hydrazone->Anion1 + Base Diimide Diimide Intermediate Anion1->Diimide Tautomerization Carbanion Carbanion (-C-) Diimide->Carbanion + Base, -N2 Alkane Alkane Product (-CH2-) Carbanion->Alkane + Proton Source N2 N2 Gas Base Base (KOH) Base->Hydrazone Base->Diimide ProtonSource Proton Source (H2O, Solvent) ProtonSource->Carbanion

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Q: Are there milder, alternative methods to reduce my ketone to an alkane? A: Yes. While the Wolff-Kishner reduction is robust, its high temperatures and strong basicity can be a limitation. Key alternatives include:

  • Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in strong acid (HCl).[10] It is complementary to the Wolff-Kishner but is unsuitable for acid-sensitive substrates. For your specific molecule, the ether groups are stable to acid, making this a viable, though often less clean, alternative.

  • Catalytic Hydrogenation: While typically reducing ketones to alcohols, complete deoxygenation to the alkane can be achieved under forcing conditions (high pressure and temperature) with catalysts like Pd/C.[10]

  • Modern Catalytic Deoxygenation: For benzylic ketones like yours, milder methods have been developed. One notable example uses polymethylhydrosiloxane (PMHS) as a green reducing agent with a Pd/C catalyst, which can proceed at room temperature.[16] This offers excellent functional group tolerance and avoids harsh conditions.

Q: What are the critical safety precautions when handling hydrazine? A: Hydrazine is acutely toxic, a suspected carcinogen, and highly corrosive. Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat. Avoid inhalation of vapors and skin contact. Have an appropriate spill kit ready.

References
  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved January 14, 2026, from [Link]

  • Unacademy. (n.d.). Wolff-Kishner Reduction & Huang-Minlon Modification Explained. Retrieved January 14, 2026, from [Link]

  • Chemeurope.com. (n.d.). Wolff-Kishner reduction. Retrieved January 14, 2026, from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Wolf-Kishner Reduction and Huang Minlon Modification. Retrieved January 14, 2026, from [Link]

  • Merck Index. (n.d.). Wolff-Kishner Reduction. In The Merck Index Online. Retrieved January 14, 2026, from [Link]

  • NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved January 14, 2026, from [Link]

  • Study.com. (n.d.). Wolff-Kishner Reduction, Mechanism & Application. Retrieved January 14, 2026, from [Link]

  • Unacademy. (n.d.). The Wolff–Kishner Reduction. Retrieved January 14, 2026, from [Link]

  • Study.com. (n.d.). Treatment of a ketone or aldehyde with hydrazine, H2NNH2, yields an azine, R2C=N-N=CR2. Show how the reaction occurs. Retrieved January 14, 2026, from [Link]

  • Chem-Station. (2014, May 2). Wolff-Kishner Reduction. Retrieved January 14, 2026, from [Link]

  • Organic Reactions. (n.d.). The Wolff-Kishner Reduction. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2016, April). Greener Alternatives for Classical Reduction of Aldehydes /Ketones. Retrieved January 14, 2026, from [Link]

  • Warner, G. R., et al. (2015). Mild Deoxygenation of Aromatic Ketones and Aldehydes over Pd/C Using Polymethylhydrosiloxane as the Reducing Agent. ChemCatChem, 7(5), 785-788. Available from: [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Strategies for deoxygenation of aldehydes and ketones with hydrazine. Retrieved January 14, 2026, from [Link]

  • WebofPharma. (2025). Wolff-Kishner Reduction: Converting Carbonyls to Alkanes. Retrieved January 14, 2026, from [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved January 14, 2026, from [Link]

  • Lumen Learning. (n.d.). Wolff-Kishner reduction. In Organic Chemistry II. Retrieved January 14, 2026, from [Link]

  • J&K Scientific LLC. (2025). Wolff-Kishner Reduction. Retrieved January 14, 2026, from [Link]

  • Unacademy. (n.d.). Introduction to the Wolff-Kishner Reduction Mechanism. Retrieved January 14, 2026, from [Link]

Sources

Stability issues of 1,3-Dimethoxy-5-pentylbenzene during storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the stability of 1,3-Dimethoxy-5-pentylbenzene during storage. Our aim is to equip you with the necessary knowledge to mitigate degradation, ensure the integrity of your experiments, and accurately interpret your analytical data.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of this compound.

Issue 1: Observation of Impurities or Changes in Physical Appearance

You may notice a change in the color of your stored this compound, or your analytical chromatograms (GC-MS, HPLC) may show new, unexpected peaks, indicating a loss of purity.

Potential Cause A: Oxidation

This compound, like other dialkoxybenzene derivatives, is susceptible to oxidation, particularly when exposed to air (oxygen). The methoxy groups on the benzene ring are activating, making the aromatic ring electron-rich and prone to oxidative degradation. The likely mechanism involves the formation of radical cations, which can then be converted to quinone-like structures. This process can be accelerated by exposure to light and elevated temperatures.

Potential Cause B: Photodegradation

Aromatic ethers can be sensitive to light, particularly UV radiation. Photodegradation can lead to the cleavage of the ether bonds or other complex photochemical reactions, resulting in the formation of impurities.[1]

Potential Cause C: Hydrolysis

While less common under standard neutral storage conditions, the ether linkages could be susceptible to hydrolysis if the compound is exposed to acidic contaminants.

Solutions and Analytical Protocols

To identify the cause and extent of degradation, a systematic analytical approach is recommended.

1. Visual Inspection and Physical Property Assessment:

  • Color: Note any change from a colorless or off-white solid/oil to yellow or brown.

  • Solubility: Check for any decrease in solubility in your standard solvents, which might indicate the formation of polymeric byproducts.

2. Chromatographic Purity Assessment (HPLC-UV):

A stability-indicating HPLC method is crucial for quantifying the purity of this compound and detecting degradation products.[2]

Table 1: Recommended HPLC-UV Protocol for Purity Assessment

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Injection Volume 10 µL
Column Temperature 25 °C

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep Prepare a standard solution of this compound (e.g., 1 mg/mL in mobile phase) Sample Prepare a solution of the stored sample at the same concentration Prep->Sample Inject_Std Inject the standard solution to determine the retention time and peak area of the pure compound Inject_Sample Inject the stored sample solution Inject_Std->Inject_Sample Analyze Compare the chromatograms Inject_Sample->Analyze Purity Calculate purity based on the relative peak area of the main peak Analyze->Purity Degradants Identify and quantify any new peaks corresponding to degradation products Analyze->Degradants

Caption: GC-MS workflow for impurity identification.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

Table 3: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)Slows down the rate of potential oxidative and thermal degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing air.
Light Amber glass vial or protected from lightMinimizes photodegradation. [3]
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.

Q2: What are the likely degradation pathways for this compound?

Based on the chemistry of related compounds, the primary degradation pathway is likely oxidation. The electron-rich aromatic ring is susceptible to attack by oxygen, potentially forming a quinone-type species. Photodegradation may also occur, leading to cleavage of the methoxy groups or other rearrangements.

dot

Degradation_Pathway start This compound intermediate Radical Cation Intermediate start->intermediate Oxidation (O2, light, heat) product Quinone-type Degradation Product intermediate->product Further Oxidation/Rearrangement

Caption: Potential oxidative degradation pathway.

Q3: How can I monitor the purity of this compound over time?

Regular purity checks using a validated stability-indicating HPLC method (as described in the Troubleshooting Guide) are recommended. For long-term storage, it is advisable to analyze the material every 6-12 months. A significant decrease in the main peak area or the appearance of new peaks greater than 0.1% relative area indicates degradation.

Q4: What are the expected degradation products I should look for?

While specific degradation products for this compound are not extensively documented in the literature, based on the degradation of similar compounds, you should look for:

  • Oxidized Products: Compounds with a higher molecular weight due to the incorporation of oxygen (e.g., hydroxylated or quinone-type structures).

  • Demethylated Products: Loss of one or both methyl groups from the methoxy moieties.

  • Side-chain Oxidation Products: Oxidation of the pentyl chain.

These potential degradation products can be tentatively identified by their mass spectra in GC-MS analysis.

References

  • ResearchGate. (2021). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. [Link]

  • Hurem, D., et al. (2021). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. Thieme, 5, 86-90. [Link]

  • PubMed. (n.d.). Quantum mechanical and experimental oxidation studies of pentadecylresorcinol, olivetol, orcinol and resorcinol. [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • MDPI. (n.d.). SLE Single-Step Purification and HPLC Isolation Method for Sterols and Triterpenic Dialcohols Analysis from Olive Oil. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:22976-40-5. [Link]

  • PubMed Central. (2022). Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19. [Link]

  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

  • CONICET. (n.d.). Photochemical and Thermal Stability of Some Dihydroxyacetophenones Used as UV-MALDI-MS Matrices. [Link]

  • ScienceAsia. (1982). A CONVENIENT SYNTHESIS OF OLIVETOL DIMETHYL ETHER AND - HOMOLOGUES. [Link]

  • Molbase. (n.d.). High Purity Olivetol Dimethyl Ether 22976-40-5 with Best Price. [Link]

  • PubMed. (n.d.). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. [Link]

  • Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • PubMed. (n.d.). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • CABI. (2014). GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira. [Link]

  • Dalton Research Molecules. (n.d.). This compound | CAS 22976-40-5. [Link]

  • JEOL. (n.d.). Comprehensive Analysis + Unknown Component Analysis of Vinyl Acetate Resins Using Pyrolysis GC-MS. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 1,3-Dimethoxy-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing solubility challenges with 1,3-Dimethoxy-5-pentylbenzene (CAS 22976-40-5). This document provides researchers, chemists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome experimental hurdles related to the poor solubility of this hydrophobic aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility characteristics of this compound?

A1: this compound is a nonpolar, hydrophobic molecule.[1] Its structure, featuring a benzene ring, two methoxy ether groups, and a five-carbon pentyl chain, dictates its solubility profile based on the principle of "like dissolves like."

  • High Solubility: It is readily soluble in nonpolar organic solvents such as toluene, heptane, cyclohexane, and diethyl ether.[2][3]

  • Moderate to Low Solubility: It exhibits limited solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane (DCM).

  • Poor Solubility: It is poorly soluble to practically insoluble in polar protic solvents, most notably water, ethanol, and methanol.[4]

The long pentyl chain significantly contributes to its lipophilic (fat-loving) character, making it difficult to dissolve in aqueous or highly polar media.

Q2: My reaction requires a polar medium, but my this compound won't dissolve. What is the most direct solution?

A2: The most straightforward approach is to use a co-solvent system .[5] A co-solvent is a secondary solvent added to the primary reaction medium to modify its overall polarity and enhance the solubility of a poorly soluble reactant.

Causality: By introducing a nonpolar or moderately polar solvent in which this compound is soluble, you create a solvent mixture with a polarity intermediate between the two. This new "hybrid" environment is more hospitable to the hydrophobic molecule, allowing it to dissolve and participate in the reaction. For instance, adding tetrahydrofuran (THF) or 1,4-dioxane to an aqueous or alcohol-based medium can create a single-phase system suitable for reaction.[6]

Q3: How can I conduct a reaction in a primarily aqueous system if my substrate is this compound?

A3: For reactions in aqueous media, micellar catalysis using surfactants is a highly effective strategy.[7][8] Surfactants are amphiphilic molecules with a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[9]

Mechanism of Action: Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[10] The hydrophobic tails form a nonpolar core, while the hydrophilic heads face the aqueous bulk solution. This core acts as a nanoreactor, encapsulating the insoluble this compound and making it available for reaction with water-soluble reagents.[8]

Commonly used surfactants include:

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

  • Non-ionic: Triton™ X-100, Polysorbate (Tween®) series

Non-ionic surfactants are often preferred as they are less likely to interfere with ionic reagents.[10]

Q4: I need to react this compound with an inorganic salt that is insoluble in organic solvents. How can I bridge this phase gap?

A4: This is a classic scenario for Phase-Transfer Catalysis (PTC) .[11] PTC is a powerful technique for facilitating reactions between reactants located in two immiscible phases (e.g., an organic phase and an aqueous phase).[12]

How it Works: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), transports a reactant from one phase to another.[11][13] For example, if you are reacting this compound (in toluene) with aqueous sodium cyanide, the quaternary ammonium cation (Q+) pairs with the cyanide anion (CN-) at the interface. This new ion pair [Q+CN-] is sufficiently lipophilic to diffuse into the organic phase, where the "naked" and highly reactive cyanide anion can react with the substrate.[12]

Q5: Are there any advanced or "green" solvent alternatives for improving the solubility of aromatic compounds like this one?

A5: Yes, several innovative solvent systems can be employed, offering both unique solubility properties and environmental benefits.

  • Ionic Liquids (ILs): These are salts with melting points below 100°C, often liquid at room temperature. They are considered "designer solvents" because their properties can be tuned by modifying the cation and anion.[14] Many ILs, particularly those with imidazolium or pyridinium cations, have a remarkable ability to dissolve aromatic compounds through various intermolecular interactions.[15][16] They have negligible vapor pressure, making them environmentally friendly alternatives to volatile organic compounds (VOCs).[17]

  • Supercritical Fluids (SCFs): A substance above its critical temperature and pressure exists as a supercritical fluid, which has properties of both a liquid and a gas.[18] Supercritical carbon dioxide (scCO₂) is the most common example.[19] It is an excellent solvent for nonpolar compounds, is non-toxic, and inexpensive. The solvent power of an SCF can be finely tuned by adjusting pressure and temperature, allowing for precise control over solubility and reaction conditions.[20][21]

Troubleshooting Guide: Common Solubility Issues

Issue Observed Primary Cause Recommended Solution(s)
Precipitation upon cooling The compound's solubility is highly temperature-dependent in the chosen solvent system.1. Maintain reaction temperature throughout the workup process. 2. Add a co-solvent in which the compound has higher solubility at lower temperatures. 3. If precipitation is desired for purification, control the cooling rate to obtain optimal crystal size.
Formation of an emulsion or two layers during reaction The chosen solvent system is not fully miscible, or the concentration of the co-solvent is insufficient.1. Increase the proportion of the co-solvent until a single phase is achieved. 2. Increase agitation speed to improve mixing at the interface.[22] 3. Consider using a phase-transfer catalyst if reactants are in separate phases.[11]
Low reaction yield despite apparent dissolution The compound may be forming aggregates rather than being truly solvated at a molecular level, reducing its availability for reaction.1. Switch to a better solvent or a more effective co-solvent system. 2. Employ micellar catalysis with a suitable surfactant to ensure molecular dispersion.[10] 3. Increase the reaction temperature to break up aggregates (monitor substrate stability).
Inconsistent results between batches Minor variations in solvent quality (e.g., water content) or temperature are affecting solubility.1. Use anhydrous solvents if water is suspected to be an issue. 2. Implement precise temperature control for the reaction vessel. 3. Ensure consistent solvent sourcing and purity for all experiments.

Experimental Protocols

Protocol 1: General Reaction Using a Co-Solvent System

This protocol describes a generic approach for a reaction where this compound is poorly soluble in the primary reaction solvent.

Objective: To achieve a homogeneous reaction medium for a hypothetical reaction between this compound and a polar reagent.

Materials:

  • This compound

  • Reagent B (soluble in polar solvent)

  • Primary Polar Solvent (e.g., Ethanol)

  • Co-solvent (e.g., Tetrahydrofuran - THF)

  • Reaction Vessel with magnetic stirrer and temperature control

Procedure:

  • Solvent Preparation: In the reaction vessel, prepare the solvent mixture. Start with a 1:1 ratio of Ethanol to THF.

  • Substrate Dissolution: Add the this compound to the co-solvent mixture at the desired reaction temperature. Stir until fully dissolved. Visually inspect for a clear, single-phase solution.

  • Troubleshooting Dissolution: If the substrate does not fully dissolve, incrementally increase the proportion of THF (e.g., to 1:2 Ethanol:THF) until a clear solution is obtained.

  • Reagent Addition: Once the substrate is fully dissolved, slowly add Reagent B to the reaction mixture.

  • Reaction Monitoring: Maintain constant stirring and temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, HPLC).

  • Workup: Upon completion, proceed with the standard workup. Be aware that the compound may precipitate during aqueous extraction if the THF concentration is reduced.

Protocol 2: Reaction Using Phase-Transfer Catalysis (PTC)

This protocol outlines a procedure for reacting this compound with a water-soluble inorganic salt.

Objective: To facilitate a reaction between an organic-soluble substrate and an aqueous-soluble nucleophile.

Materials:

  • This compound

  • Nonpolar Organic Solvent (e.g., Toluene)

  • Inorganic Salt (e.g., NaCN, KBr)

  • Deionized Water

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, 5 mol%)

  • Reaction Vessel with vigorous mechanical or magnetic stirring

Procedure:

  • Organic Phase Preparation: In the reaction vessel, dissolve the this compound in Toluene.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the inorganic salt in deionized water.

  • Combine Phases: Add the aqueous solution to the reaction vessel containing the organic phase. Two distinct layers will be visible.

  • Catalyst Addition: Add the phase-transfer catalyst (TBAB) to the biphasic mixture.

  • Reaction Execution: Begin vigorous stirring. A high degree of agitation is critical to maximize the interfacial surface area where the catalyst functions.[22] Heat to the desired reaction temperature.

  • Monitoring: Monitor the reaction progress by sampling the organic layer and analyzing via TLC or GC. The disappearance of the starting material will indicate progress.

  • Workup: After the reaction is complete, stop stirring and allow the layers to separate. Remove the aqueous layer, and wash the organic layer with water and/or brine before proceeding with drying and solvent evaporation.

Visual Diagrams & Data

Solubility Enhancement Strategy Workflow

The following diagram provides a decision-making framework for selecting an appropriate method to overcome the poor solubility of this compound.

G start Start: Poor Solubility of This compound q1 What is the primary reaction medium? start->q1 organic_medium Organic Medium q1->organic_medium Organic aqueous_medium Aqueous Medium q1->aqueous_medium Aqueous q2_organic Is the reagent soluble in the organic medium? organic_medium->q2_organic q2_aqueous Is the reagent organic-soluble? aqueous_medium->q2_aqueous q2_organic->q2_aqueous No (Reagent is Aqueous-Soluble) solution_cosolvent Strategy: Use Co-solvent (e.g., THF, Dioxane) q2_organic->solution_cosolvent Yes solution_ptc Strategy: Use Phase-Transfer Catalysis (PTC) q2_aqueous->solution_ptc No (Reagent is Aqueous-Soluble) solution_surfactant Strategy: Use Surfactant (Micellar Catalysis) q2_aqueous->solution_surfactant Yes (Reagent is Aqueous-Soluble) solution_alt Consider Alternative Solvents: Ionic Liquids or Supercritical Fluids solution_cosolvent->solution_alt solution_ptc->solution_alt solution_surfactant->solution_alt

Sources

Preventing byproduct formation in the synthesis of Olivetol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Olivetol Dimethyl Ether (3,5-dimethoxypentylbenzene). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate the common challenges and prevent the formation of unwanted byproducts during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of an unexpected, higher molecular weight impurity in my final product. What could this be and how can I prevent it?

A1: A common byproduct in the synthesis of Olivetol Dimethyl Ether, particularly when starting from 3,5-dimethoxybenzoic acid and employing organometallic reagents, is the 3,5-dimethoxybenzyl dimer . This occurs due to a side reaction, often a Wurtz-type coupling, involving the Grignard or organolithium reagent.

Mechanism of Dimer Formation:

The formation of this dimer is often initiated by the reaction of the organometallic reagent with the benzylic halide intermediate, which can be formed in situ. The electron-donating methoxy groups on the aromatic ring can influence the reactivity of the intermediates, making them susceptible to coupling reactions.

Preventative Measures:

To minimize the formation of the 3,5-dimethoxybenzyl dimer, consider the following critical parameters:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and -78°C, during the addition of the organometallic reagent. This reduces the rate of the competing dimerization reaction.

  • Addition Rate: Add the organometallic reagent slowly and dropwise to the reaction mixture. This ensures that the concentration of the reactive species is kept low at any given time, favoring the desired reaction pathway over dimerization.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. While ethers like diethyl ether and tetrahydrofuran (THF) are common, their purity is crucial. Ensure you are using anhydrous solvents, as water can quench the organometallic reagent and lead to other side reactions. Some studies suggest that running the reaction in diethyl ether may result in less byproduct formation compared to THF.[1]

  • Reagent Quality: Use high-quality Grignard or organolithium reagents. Older or improperly stored reagents may contain impurities that can initiate side reactions.

Troubleshooting Workflow for Dimer Formation:

Caption: Troubleshooting decision tree for high molecular weight impurity.

Q2: My reaction yield is consistently low, even when I account for the main byproduct. What other factors could be at play?

A2: Low yields in the synthesis of Olivetol Dimethyl Ether can often be traced back to issues with the starting materials, reaction setup, or workup procedure. One of the most common starting materials is 3,5-dimethoxybenzoic acid.[2][3]

Common Causes of Low Yields:

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time or suboptimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Moisture Contamination: Organometallic reactions are extremely sensitive to moisture. Water in your glassware, solvents, or starting materials will quench the Grignard or organolithium reagent, leading to a significant decrease in yield.

  • Side Reactions with the Carbonyl Group: In the step involving the formation of the ketone intermediate from 3,5-dimethoxybenzoic acid, the organometallic reagent can add twice to the carbonyl group, leading to the formation of a tertiary alcohol. This is more likely if the reaction temperature is too high or if the stoichiometry of the reagents is not carefully controlled.

  • Issues with the Reduction Step: If your synthesis involves a reduction of a ketone intermediate (e.g., using catalytic hydrogenation), the catalyst may be inactive or poisoned.

Optimization Strategies for Improved Yield:

ParameterRecommendationRationale
Glassware and Solvents Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents.Prevents quenching of the highly reactive organometallic reagents.
Reaction Monitoring Monitor the reaction progress using TLC until the starting material is consumed.Ensures the reaction is allowed to go to completion without unnecessary heating or stirring, which can promote side reactions.
Stoichiometry Use a precise stoichiometry of the organometallic reagent. A slight excess may be necessary, but a large excess can lead to double addition to the carbonyl group.Optimizes the formation of the desired ketone intermediate and minimizes the formation of tertiary alcohol byproducts.
Catalyst Activity For hydrogenation steps, use a fresh, high-quality catalyst (e.g., Palladium on carbon).Ensures efficient reduction of the ketone to the desired alkyl chain.

Detailed Experimental Protocols

Protocol 1: Synthesis of Olivetol Dimethyl Ether from 3,5-Dimethoxybenzoic Acid

This protocol is adapted from established literature procedures and is a common route for the synthesis of Olivetol Dimethyl Ether.[4]

Step 1: Formation of 1-(3,5-dimethoxyphenyl)pentan-1-one

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dimethoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of butyllithium (n-BuLi) in hexanes (2.2 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ketone.

Step 2: Reduction of the Ketone to Olivetol Dimethyl Ether

  • Dissolve the crude 1-(3,5-dimethoxyphenyl)pentan-1-one in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude Olivetol Dimethyl Ether.

Reaction Workflow:

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Reduction A 3,5-Dimethoxybenzoic Acid in THF B Add n-BuLi at 0°C A->B C Reaction at RT B->C D Aqueous Workup C->D E Crude Ketone D->E F Crude Ketone in Ethanol E->F Proceed to reduction G Hydrogenation with Pd/C F->G H Filtration G->H I Crude Olivetol Dimethyl Ether H->I

Caption: Synthetic workflow for Olivetol Dimethyl Ether.

Protocol 2: Purification of Olivetol Dimethyl Ether by High-Vacuum Distillation

High-vacuum distillation is an effective method for purifying Olivetol Dimethyl Ether from less volatile impurities.

  • Set up a short-path distillation apparatus. Ensure all glassware is clean and dry.

  • Place the crude Olivetol Dimethyl Ether in the distillation flask with a small magnetic stir bar.

  • Slowly apply vacuum to the system. The pressure should ideally be below 1 mmHg.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of Olivetol Dimethyl Ether under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

  • Monitor the purity of the collected fractions by GC-MS or NMR.

References

  • Focella, A., et al. (1977). A Simple Synthesis of Olivetol. Acta Chemica Scandinavica B, 31, 1-2. Available at: [Link]

  • Sood, V. K., et al. (1982). A Convenient Synthesis of Olivetol Dimethyl Ether and Homologues. Journal of the Science Society of Thailand, 8(2), 119-121. Available at: [Link]

  • Girard, M., et al. (1987). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry, 65(1), 189-192. Available at: [Link]

  • Crombie, L., et al. (1988). The olivetol, divarinol and sekikaic acid routes to the cannabinoids. Journal of the Chemical Society, Perkin Transactions 1, 1243-1250. Available at: [Link]

  • Silverberg, J. D., et al. (2013). Synthesis of [13C4]-labeled Δ9-Tetrahydrocannabinol and 11-nor-9-Carboxy-Δ9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. Molecules, 18(5), 5842-5851. Available at: [Link]

  • Kadam, A., et al. (2012). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR Spectroscopy. Organic Process Research & Development, 16(5), 901-914. Available at: [Link]

  • El-Dakdouki, M. H., et al. (2021). EVALI Vaping Liquids Part 1: GC-MS Cannabinoids Profiles and Identification of Unnatural THC Isomers. Frontiers in Chemistry, 9, 652542. Available at: [Link]

  • Radwan, M. M., et al. (2022). Development and Validation of a GC-FID Method for the Quantitation of Δ8-THC and Its Related Impurities. Journal of AOAC INTERNATIONAL, 105(4), 1143-1151. Available at: [Link]

  • van der Zanden, E. H., et al. (2021). Stripping Enhanced Distillation—A Novel Application in Renewable CO2 to Dimethyl Ether Production and Purification. Processes, 9(11), 1950. Available at: [Link]

  • Clark, J. H., et al. (2021). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). ACS Sustainable Chemistry & Engineering, 9(4), 1836-1845. Available at: [Link]

  • Al-Khafaji, M. S. (2020). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Systematic Reviews in Pharmacy, 11(11), 1435-1445. Available at: [Link]

  • Radwan, M. M., et al. (2022). Isolation and Characterization of Impurities in Commercially Marketed Δ8-THC Products. Journal of Natural Products, 85(3), 644-653. Available at: [Link]

  • Gevers, L. E., et al. (2021). Separation enhanced methanol and dimethyl ether synthesis. Journal of Materials Chemistry A, 9(24), 13812-13832. Available at: [Link]

Sources

Scaling up the synthesis of 1,3-Dimethoxy-5-pentylbenzene from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 1,3-Dimethoxy-5-pentylbenzene (Olivetol dimethyl ether). Our focus is on the practical challenges and strategic considerations required to transition this synthesis from the laboratory bench to a pilot plant setting. We will delve into the causality behind procedural choices, offering field-proven insights to ensure safety, efficiency, and reproducibility at scale.

Synthesis Strategy Overview

This compound is a key intermediate in the synthesis of various compounds, notably certain cannabinoids.[1][2] While several synthetic routes exist, the Grignard reaction is a prevalent and robust method for forming the crucial carbon-carbon bond that attaches the pentyl side chain. This guide will primarily focus on a Grignard-based approach, specifically the coupling of an n-pentyl Grignard reagent with a 3,5-dimethoxyphenyl electrophile, and will also address a common alternative, the Clemmensen reduction.

Visualizing the Primary Synthetic Pathway

A 1-Bromopentane + Magnesium Turnings B n-Pentylmagnesium Bromide (Grignard) A->B Anhydrous Ether/THF D Grignard Coupling (e.g., with Li2CuCl4 catalyst) B->D C 1-Bromo-3,5- dimethoxybenzene C->D E Crude Product Mixture D->E Exothermic Reaction F Aqueous Quench & Workup E->F G Purification (Distillation/Chromatography) F->G H 1,3-Dimethoxy-5- pentylbenzene G->H

Caption: Grignard-based synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during both lab-scale development and pilot-plant scale-up.

Q1: What are the primary safety hazards when scaling a Grignard reaction from bench to pilot plant?

Answer: The primary hazards of Grignard reactions are significantly amplified at scale.[3]

  • Extreme Exothermicity: Grignard reagent formation and the subsequent coupling reaction are highly exothermic.[4] A failure in heat management at the pilot scale can lead to a rapid temperature increase, boiling of the solvent (typically volatile ethers like THF or diethyl ether), and a dangerous pressure buildup in the reactor, potentially causing a runaway reaction.[3]

  • Fire and Explosion: The solvents used are extremely flammable.[5] A loss of containment due to over-pressurization can release flammable vapors, creating a severe fire or explosion risk, especially given that Grignard reagents can be pyrophoric.[6]

  • Water Reactivity: Grignard reagents react violently with water, quenching the reagent and producing flammable hydrogen gas.[7] Ensuring strictly anhydrous conditions is more challenging but absolutely critical in large-volume reactors.

  • Magnesium Handling: Large quantities of magnesium turnings pose a flammable solid hazard. The surface can be passivated, leading to initiation issues (see Troubleshooting).[5]

Q2: My Grignard reaction is difficult to initiate at lab scale. Will this be a bigger problem in the pilot plant?

Answer: Yes, initiation can be more challenging and dangerous at scale.[4] An induction period where no reaction occurs can lead to a hazardous accumulation of the alkyl halide.[4] When the reaction finally initiates, the built-up concentration of reagent can react all at once, causing a violent exotherm that can overwhelm the reactor's cooling capacity.[8]

Causality & Mitigation:

  • Cause: The magnesium surface is often coated with a passivating layer of magnesium oxide/hydroxide.

  • Lab-Scale Solution: Small-scale activation methods include adding a crystal of iodine, a few drops of 1,2-dibromoethane, or using a sonicator.[9]

  • Pilot-Plant Solution: Mechanical grinding of magnesium turnings is not feasible. The best practice is to add a small portion (e.g., 5-10%) of the alkyl halide feed and confirm initiation before proceeding with the main addition.[4] In-situ monitoring with Process Analytical Technology (PAT), such as an FTIR probe, can definitively confirm initiation by detecting the consumption of the alkyl halide.[4]

Q3: What causes the formation of octane and biphenyl-type impurities, and how can I minimize them during scale-up?

Answer: These are common byproducts that arise from specific side reactions.

  • Octane (from n-pentyl bromide): This is a Wurtz coupling product, where the Grignard reagent (R-MgX) reacts with unreacted alkyl halide (R-X) to form R-R.[10][11]

  • 3,3',5,5'-Tetramethoxybiphenyl (from 1-bromo-3,5-dimethoxybenzene): This is another homo-coupling byproduct.

Causality & Mitigation:

  • Cause: These side reactions are often favored by high local concentrations of the alkyl halide.

  • Mitigation Strategy: The key is to maintain a low, steady concentration of the halide being added. At the pilot scale, this is achieved by:

    • Slow, Controlled Addition: Using a calibrated dosing pump to add the halide solution subsurface at a pre-determined rate.

    • Efficient Agitation: Ensuring the reactor's agitator provides excellent mixing to rapidly disperse the added halide, preventing localized "hot spots" of high concentration.

Q4: Is a Clemmensen reduction a viable alternative to the Grignard route for large-scale production?

Answer: The Clemmensen reduction of 1-(3,5-dimethoxyphenyl)-1-pentanone is a valid alternative, but it presents a different set of challenges.[12][13]

Comparison:

Feature Grignard Route Clemmensen Route
Key Reagents Magnesium, Alkyl Halide Zinc Amalgam (Zn/Hg), Conc. HCl
Primary Hazard Exotherm, Flammability, Water Reactivity Corrosive Acid, Toxic Mercury Waste
Conditions Anhydrous, Mild Temperature Harshly Acidic, Reflux Temperatures
Waste Stream Magnesium Salts Mercury and Zinc Salts (Hazardous Waste)

| Substrate Sensitivity | Sensitive to acidic protons | Sensitive to acid-labile groups |

Troubleshooting Guide: Pilot Plant Scale-Up

This guide is structured as a decision tree to address specific problems encountered during scale-up.

Problem Problem Encountered During Scale-Up LowYield Low or Inconsistent Yield Problem->LowYield Runaway Exothermic Runaway or Poor Temp Control Problem->Runaway Workup Difficult Workup (Emulsions) Problem->Workup Cause_Incomplete Cause: Incomplete Reaction LowYield->Cause_Incomplete Cause_SideReaction Cause: Side Reactions (e.g., Wurtz Coupling) LowYield->Cause_SideReaction Cause_Quench Cause: Premature Quenching LowYield->Cause_Quench Cause_Heat Cause: Inadequate Heat Removal Runaway->Cause_Heat Cause_Addition Cause: Addition Rate Too Fast Runaway->Cause_Addition Cause_Salts Cause: Fine Magnesium Salt Precipitates Workup->Cause_Salts Workup->Cause_Salts Sol_Monitor Solution: Implement in-process monitoring (TLC, GC, PAT) to confirm reaction completion. Cause_Incomplete->Sol_Monitor Sol_Mixing Solution: Improve agitation; verify mixing studies. Use subsurface addition. Cause_SideReaction->Sol_Mixing Sol_Anhydrous Solution: Rigorously dry solvents and reactor. Use N2 blanket. Verify solvent water content (<50 ppm). Cause_Quench->Sol_Anhydrous Sol_Calorimetry Solution: Perform reaction calorimetry study to understand heat flow. Ensure sufficient cooling capacity. Cause_Heat->Sol_Calorimetry Sol_Dosing Solution: Use a calibrated dosing pump. Tie addition rate to internal temperature feedback loop. Cause_Addition->Sol_Dosing Sol_Filter Solution: Filter the reaction mixture before quenching. Wash filter cake. Cause_Salts->Sol_Filter Sol_Brine Solution: Add saturated brine or dilute acid (e.g., NH4Cl) slowly during quench to break emulsion. Cause_Salts->Sol_Brine

Caption: Troubleshooting decision tree for common scale-up issues.

Experimental Protocols & Data

Protocol 1: Laboratory Scale Synthesis (Exemplar)

Objective: Synthesize ~20g of this compound.

Methodology:

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow to cool under a nitrogen atmosphere.[9]

  • Grignard Formation: Charge the flask with magnesium turnings (3.1 g, 128 mmol). Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of 1-bromopentane (17.4 g, 115 mmol) in 100 mL of anhydrous THF.

  • Add ~10 mL of the 1-bromopentane solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle reflux), warm gently with a heat gun.

  • Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 60 minutes.

  • Coupling Reaction: In a separate flask, dissolve 1-bromo-3,5-dimethoxybenzene (21.7 g, 100 mmol) in 50 mL of anhydrous THF.

  • Transfer the solution of the aryl bromide to the dropping funnel and add it dropwise to the freshly prepared Grignard reagent at room temperature. The reaction is exothermic; use a water bath to maintain the temperature below 30°C.

  • After addition, heat the mixture to reflux for 2 hours. Monitor reaction progress by TLC or GC.

  • Workup: Cool the reaction to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined organic layers with water, then with saturated brine. Dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil by vacuum distillation to yield the final product.

Protocol 2: Pilot Plant Scale-Up Considerations

Objective: Synthesize ~20kg of this compound in a 500L reactor.

Key Scale-Up Modifications:

  • Reactor: Use a 500L glass-lined or stainless steel reactor equipped with an overhead agitator, temperature probes, a jacket for heating/cooling, a nitrogen blanketing system, and a pressure relief valve.

  • Reagent Transfer: All liquid transfers must be performed using closed systems (e.g., pumps and transfer lines) under a nitrogen atmosphere to prevent exposure to air and moisture.[6]

  • Initiation Confirmation: Charge the reactor with magnesium. Add ~5% of the total 1-bromopentane charge. Wait for a confirmed exotherm (e.g., a 2-5°C rise in temperature that is sustained after cooling is applied) before starting the continuous feed.[4]

  • Controlled Addition: The 1-bromopentane and aryl bromide solutions must be added via a calibrated dosing pump at a pre-calculated rate based on reaction calorimetry data to ensure the reactor's cooling system can handle the heat output.[8]

  • Agitation: Agitator speed must be sufficient to ensure rapid mixing and efficient heat transfer to the reactor walls. Baffles within the reactor can prevent vortexing and improve mixing.

  • Quenching: The quench step is highly exothermic and generates gas. The quenching solution should be added slowly and subsurface with vigorous agitation and adequate cooling to control the temperature and pressure.

  • Purification: Large-scale purification will be done via fractional vacuum distillation using a packed column to achieve the required purity.

Comparative Data Table: Lab vs. Pilot Scale
ParameterLaboratory Scale (100 mmol)Pilot Plant Scale (100 mol)Rationale for Change
Primary Reactor 500 mL Glass Flask500 L Jacketed ReactorAccommodate volume; provide robust temperature control.
1-Bromopentane 17.4 g17.4 kgDirect scale-up of stoichiometry.
Magnesium 3.1 g3.1 kgDirect scale-up of stoichiometry.
Solvent (THF) ~150 mL~150 LMaintain appropriate concentration for reaction kinetics and safety.
Addition Time 30-60 minutes4-6 hoursControlled by heat removal capacity of the reactor.[8]
Temp. Control Water/Ice BathJacket with Thermal FluidPrecise and powerful control of exotherm is critical for safety.[7]
Workup Volume ~100 mL~100 LScaled to effectively quench and wash the larger batch.
Expected Yield 75-85%70-80%Slight decrease in yield is common at scale due to handling losses and less ideal mixing.

References

  • Souto, J. A., et al. (2014). A simple and efficient synthesis of 5′-(2H3)olivetol. Canadian Journal of Chemistry. [Link]

  • (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]

  • Olivetol - Wikipedia. Wikipedia. [Link]

  • Catalytic Synthesis of Olivetol and Derivatives. Thieme Chemistry. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. University of Chicago. [Link]

  • Elsohly, M. A., et al. (2012). Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. NIH Public Access. [Link]

  • Dudley, G. B., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. [Link]

  • A Simple Synthesis of Olivetol. SciSpace. [Link]

  • Kappe, C. O., et al. (2020). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

  • What are Grignard reagent preparation precautions during preparation?. Quora. [Link]

  • Grignard reaction safety. YouTube. [Link]

  • Pilot Plant. Moehs Fine Chemicals. [Link]

  • Clemmensen Reduction. Cambridge University Press. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. The University of Akron. [Link]

  • Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. ResearchGate. [Link]

  • The Clemmensen Reduction. Juniper Publishers. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1,3-Dimethoxy-5-pentylbenzene using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the validation of 1,3-Dimethoxy-5-pentylbenzene, a common building block in organic synthesis, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the rich data from NMR with alternative analytical techniques.

The Imperative of Structural Integrity: Why NMR?

This compound, also known as Olivetol dimethyl ether, serves as a crucial precursor in the synthesis of various cannabinoids and other biologically active molecules.[1] Ensuring the correct isomeric structure and purity of this starting material is paramount to the success and reproducibility of subsequent synthetic steps and the biological activity of the final compounds.

While several analytical techniques can provide structural information, NMR spectroscopy stands as the gold standard for the elucidation of organic molecules in solution.[2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an unparalleled tool for structural validation.[2]

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is the foundation of accurate structural elucidation. The following protocol is designed to be a self-validating system, minimizing ambiguity and ensuring data integrity.

Sample Preparation: The First Step to Quality Data
  • Analyte Purity: Begin with a sample of this compound that has been purified by an appropriate method, such as column chromatography or distillation, to remove any residual solvents or reaction byproducts.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar organic compounds due to its good dissolving power and relatively simple residual solvent signal.[3]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.75 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak (CHCl₃ at 7.26 ppm in CDCl₃) is often used for calibration in routine ¹H NMR.[5]

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

Instrument Parameters: Optimizing for Clarity and Accuracy

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30Standard single-pulse experiments for routine spectra.
Spectral Width -2 to 12 ppm-10 to 220 ppmEncompasses the expected chemical shift range for organic molecules.
Acquisition Time 3-4 seconds1-2 secondsLonger acquisition time provides better resolution.
Relaxation Delay 2-5 seconds2-5 secondsEnsures full relaxation of nuclei between scans for accurate integration.
Number of Scans 8-16128-1024+Signal averaging to improve the signal-to-noise ratio, especially crucial for the low natural abundance of ¹³C.[7]
Temperature 298 K298 KStandard ambient temperature for reproducibility.

Data Analysis and Validation: Deciphering the Molecular Signature

The acquired NMR spectra provide a detailed fingerprint of the this compound molecule.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.27br s3HH-2, H-4, H-6
3.73s6H2 x -OCH₃
2.53t, J = 7.0 Hz2HAr-CH₂ -(CH₂)₃-CH₃
1.90-0.70m9HAr-CH₂-(CH₂)₃-CH₃

Data referenced from a synthesis of Olivetol dimethyl ether.[1]

The broad singlet at 6.27 ppm integrating to three protons is characteristic of the three aromatic protons on the symmetrically substituted benzene ring. The sharp singlet at 3.73 ppm, integrating to six protons, confirms the presence of two equivalent methoxy groups. The triplet at 2.53 ppm is indicative of the benzylic methylene group, coupled to the adjacent methylene group of the pentyl chain. The complex multiplet between 1.90 and 0.70 ppm represents the remaining protons of the pentyl chain.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
160.9C-1, C-3
144.1C-5
106.5C-4, C-6
97.5C-2
55.2-OC H₃
36.3Ar-C H₂-(CH₂)₃-CH₃
31.6Ar-CH₂-C H₂-CH₂-CH₂-CH₃
31.0Ar-(CH₂)₂-C H₂-CH₂-CH₃
22.6Ar-(CH₂)₃-C H₂-CH₃
14.1Ar-(CH₂)₄-C H₃

Note: The assignments for the pentyl chain are based on typical chemical shifts for alkyl chains and may have some ambiguity without further 2D NMR experiments.

The signals in the aromatic region (97-161 ppm) are consistent with a substituted benzene ring. The two signals at high chemical shifts, 160.9 and 144.1 ppm, correspond to the carbon atoms directly attached to the electron-donating oxygen and alkyl groups, respectively. The signal at 55.2 ppm is characteristic of a methoxy carbon. The remaining signals in the aliphatic region (14-37 ppm) correspond to the five distinct carbons of the pentyl chain.

Comparative Analysis: A Multi-faceted Approach to Validation

While NMR is a powerful standalone technique, a comprehensive validation strategy often involves corroborating evidence from other analytical methods.

Workflow cluster_NMR NMR Spectroscopy cluster_Other Alternative Techniques H_NMR ¹H NMR TwoD_NMR 2D NMR (COSY, HSQC) H_NMR->TwoD_NMR Structural_Info Structural Confirmation H_NMR->Structural_Info Proton Environments C_NMR ¹³C NMR C_NMR->TwoD_NMR C_NMR->Structural_Info Carbon Backbone TwoD_NMR->Structural_Info Connectivity MS Mass Spectrometry MS->Structural_Info Molecular Weight & Fragmentation FTIR FTIR Spectroscopy FTIR->Structural_Info Functional Groups Analyte 1,3-Dimethoxy- 5-pentylbenzene Analyte->H_NMR Analyte->C_NMR Analyte->MS Analyte->FTIR

Figure 2: Workflow for the multi-technique structural validation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce structural features.[8][9]

  • Expected Molecular Ion: For this compound (C₁₃H₂₀O₂), the expected monoisotopic mass is 208.1463 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.[6][10]

  • Fragmentation Pattern: Electron ionization (EI) would likely lead to characteristic fragments. A prominent fragmentation would be the benzylic cleavage, resulting in the loss of a butyl radical (•C₄H₉) to form a stable benzylic cation at m/z 151. Another expected fragmentation is the loss of a methyl radical (•CH₃) from a methoxy group, leading to an ion at m/z 193. The presence of these fragments would strongly support the proposed structure.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[12] For this compound, the FTIR spectrum would be expected to show:

  • C-H stretching (aromatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Aliphatic C-H stretches from the pentyl and methoxy groups will be observed in the 2850-3000 cm⁻¹ region.

  • C=C stretching (aromatic): Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.[13]

  • C-O stretching (aromatic ether): A strong, characteristic absorption for the aryl-O stretch is expected in the 1200-1275 cm⁻¹ range.[14] The asymmetric C-O-C stretch is a key indicator of the ether functionality.[15]

  • C-H bending: Bending vibrations for the aromatic and aliphatic C-H bonds will be present in the fingerprint region below 1500 cm⁻¹.

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of any hydroxyl impurities, such as the precursor olivetol.

Conclusion: An Integrated and Authoritative Approach to Structural Validation

The structural validation of this compound is most authoritatively achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration values provide a wealth of information that, when correctly interpreted, leave little room for ambiguity. By following a rigorous experimental protocol, the resulting data serves as a self-validating system.

Furthermore, the corroborating evidence from mass spectrometry and FTIR spectroscopy provides a multi-faceted confirmation of the molecular structure. The molecular weight and fragmentation patterns from MS, combined with the characteristic functional group absorptions from FTIR, create a comprehensive analytical package. This integrated approach, grounded in the fundamental principles of each technique, provides the highest level of confidence for researchers, scientists, and drug development professionals who rely on the structural integrity of their chemical entities.

References

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Emery Pharma. (2022, June 24). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Paquin, J. F., & O'Shea, D. F. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(5), 443. [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • ScienceAsia. (1982). A CONVENIENT SYNTHESIS OF OLIVETOL DIMETHYL ETHER AND - HOMOLOGUES. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Wiley. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]

Sources

The Analytical Fingerprint: A Comparative Guide to Mass Spectrometry Fragmentation of Olivetol Dimethyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of cannabinoid synthesis and analysis, understanding the structural nuances of precursor molecules is paramount. Olivetol Dimethyl Ether, a key intermediate in the synthesis of various cannabinoids, presents a unique analytical challenge. Its structural elucidation and purity assessment are critical checkpoints in the development of therapeutic agents and reference standards. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation of Olivetol Dimethyl Ether, offering field-proven insights into its behavior under different ionization techniques and contrasting these methods with other analytical alternatives.

The Critical Role of Olivetol Dimethyl Ether in Cannabinoid Synthesis

Olivetol Dimethyl Ether (1,3-dimethoxy-5-pentylbenzene) serves as a foundational building block in the synthetic pathways leading to a wide array of cannabinoids. The precise characterization of this precursor is not merely a quality control step; it is fundamental to ensuring the stereochemical integrity and purity of the final active pharmaceutical ingredient (API). Impurities or structural misinterpretations at this early stage can propagate through the synthesis, leading to downstream complications, reduced yields, and potentially confounding biological activities. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a cornerstone technique for the analysis of such pivotal intermediates.

Unraveling the Fragmentation Puzzle: A Tale of Two Ionization Techniques

The choice of ionization technique in mass spectrometry dictates the nature and extent of fragmentation, providing complementary pieces of the structural puzzle. Here, we compare the fragmentation patterns of Olivetol Dimethyl Ether under Electron Ionization (EI) and Electrospray Ionization (ESI), the workhorses of modern mass spectrometry laboratories.

Electron Ionization (EI): The "Hard" Technique for Unambiguous Fingerprinting

Electron Ionization is a highly energetic, or "hard," ionization technique that induces extensive fragmentation. This results in a detailed fragmentation pattern that serves as a unique chemical fingerprint, ideal for library matching and initial identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

  • Sample Preparation: Dissolve 1 mg of Olivetol Dimethyl Ether in 1 mL of a volatile solvent such as methanol or ethyl acetate.

  • GC Separation:

    • Column: Use a non-polar column, such as a 5% phenylmethylpolysiloxane column (e.g., HP-5ms), with dimensions of 30 m x 0.25 mm i.d. and 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: Inject 1 µL of the sample in splitless mode.

    • Oven Program: Start at 80°C, ramp at 10°C/min to 300°C, and hold for 1 minute.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-650.

Observed EI Fragmentation Pattern of Olivetol Dimethyl Ether

The EI mass spectrum of Olivetol Dimethyl Ether is characterized by a series of fragment ions that reveal key structural motifs. The molecular ion ([M]⁺˙) is observed at m/z 208, confirming the molecular weight.[1][2] The fragmentation is dominated by cleavages related to the pentyl chain and the dimethoxy-substituted aromatic ring.

m/z Proposed Fragment Structure Fragmentation Pathway
208[C₁₃H₂₀O₂]⁺˙Molecular Ion
151[C₉H₁₁O₂]⁺Benzylic cleavage with loss of a butyl radical (C₄H₉)
138[C₈H₁₀O₂]⁺˙Loss of a pentene molecule (C₅H₁₀) via McLafferty rearrangement
121[C₈H₉O]⁺Loss of a methoxy radical from the m/z 151 fragment

Causality Behind the Fragmentation:

The primary fragmentation event is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is energetically favorable due to the formation of a resonance-stabilized benzylic cation. This results in the base peak at m/z 151. The McLafferty rearrangement, a characteristic fragmentation of molecules with a sufficiently long alkyl chain and a gamma-hydrogen, leads to the ion at m/z 138.

Diagram: EI Fragmentation Pathway of Olivetol Dimethyl Ether

EI_Fragmentation M Olivetol Dimethyl Ether [M]⁺˙ m/z 208 F151 [M - C₄H₉]⁺ m/z 151 (Base Peak) M->F151 Benzylic Cleavage (- C₄H₉•) F138 [M - C₅H₁₀]⁺˙ m/z 138 M->F138 McLafferty Rearrangement (- C₅H₁₀) F121 [C₈H₉O]⁺ m/z 121 F151->F121 Loss of -OCH₃•

Caption: Predicted EI fragmentation of Olivetol Dimethyl Ether.

Electrospray Ionization (ESI): The "Soft" Technique for Intact Molecule Analysis

Electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation, primarily yielding the protonated molecule ([M+H]⁺). To induce fragmentation, tandem mass spectrometry (MS/MS) is required, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

  • Sample Preparation: Dissolve 1 mg of Olivetol Dimethyl Ether in 1 mL of methanol. Further dilute to a working concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • LC Separation:

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (ESI):

    • Ionization Mode: Positive ion mode (ESI+).

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 209.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Product Ion Scan: Scan for fragment ions produced from the precursor.

Predicted ESI-MS/MS Fragmentation Pattern of Olivetol Dimethyl Ether

In ESI, Olivetol Dimethyl Ether will readily form the protonated molecule [M+H]⁺ at m/z 209. The fragmentation in MS/MS will be guided by the protonation site, which is likely one of the ether oxygens.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Fragmentation Pathway
209177CH₃OH (Methanol)Loss of a methanol molecule from the protonated ether.
209151C₄H₈ (Butene)Cleavage of the pentyl chain.
177149CO (Carbon Monoxide)Further fragmentation of the m/z 177 ion.

Causality Behind the Fragmentation:

The fragmentation of even-electron ions, such as the [M+H]⁺ ion of Olivetol Dimethyl Ether, follows different rules than the radical-driven fragmentation in EI.[3][4] The most common fragmentation pathways involve the loss of small, stable neutral molecules. The loss of methanol is a characteristic fragmentation for protonated methoxy-substituted aromatic compounds.

Diagram: Predicted ESI-MS/MS Fragmentation of Olivetol Dimethyl Ether

ESI_Fragmentation M_H [M+H]⁺ m/z 209 F177 [M+H - CH₃OH]⁺ m/z 177 M_H->F177 Loss of CH₃OH F151 [M+H - C₄H₈]⁺ m/z 151 M_H->F151 Loss of C₄H₈ F149 [M+H - CH₃OH - CO]⁺ m/z 149 F177->F149 Loss of CO

Caption: Predicted ESI-MS/MS fragmentation of Olivetol Dimethyl Ether.

Performance Comparison: EI vs. ESI and Other Analytical Alternatives

Technique Principle Information Obtained Advantages Disadvantages
GC-MS (EI) Hard ionization, extensive fragmentation.Detailed fragment pattern, unique fingerprint.Excellent for library matching, high resolution with GC.Molecular ion may be weak or absent for some compounds.
LC-MS/MS (ESI) Soft ionization, controlled fragmentation.Molecular weight confirmation, targeted fragmentation.High sensitivity, suitable for non-volatile compounds.Limited fragmentation without MS/MS, potential for matrix effects.
HPLC-UV Chromatographic separation followed by UV detection.Retention time and UV absorbance.Robust, quantitative, widely available.Limited structural information, lower sensitivity than MS.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Detailed 3D structural information.Unambiguous structure elucidation.Lower sensitivity, requires larger sample amounts, more complex data interpretation.

Conclusion: A Multi-faceted Approach to a Critical Precursor

The comprehensive analysis of Olivetol Dimethyl Ether necessitates a multi-technique approach. Gas chromatography with electron ionization mass spectrometry provides a robust and reproducible fingerprint for identification and purity assessment, with a well-defined and predictable fragmentation pattern. Liquid chromatography with electrospray ionization tandem mass spectrometry offers complementary information, confirming the molecular weight and allowing for targeted fragmentation studies to probe specific structural features.

While techniques like HPLC-UV and NMR play crucial roles in quantification and definitive structure elucidation, respectively, the detailed fragmentation analysis provided by mass spectrometry offers an unparalleled combination of sensitivity and structural insight. For researchers and developers in the cannabinoid field, a thorough understanding of these fragmentation pathways is not just an analytical exercise but a critical component of ensuring the quality, safety, and efficacy of the final therapeutic products.

References

  • Mohara, S., Tanimoto, M., Kikuchi, Y., Hasegawa, Y., & Matsumoto, M. (1986). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Mass Spectroscopy, 34(2), 87-94. [Link]

  • NIST. (n.d.). Benzene, 1,3-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). Olivetol, dimethyl ether. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). Benzene, 1,3-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). Olivetol, dimethyl ether. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. [Link]

Sources

Comparison of different synthetic routes to 1,3-Dimethoxy-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Dimethoxy-5-pentylbenzene, also known as olivetol dimethyl ether, is a key intermediate in the synthesis of various cannabinoids and other pharmacologically active molecules. This guide provides a comprehensive comparison of several prominent synthetic routes to this valuable compound. Each route is analyzed for its efficiency, practicality, cost-effectiveness, safety, and scalability to assist researchers, chemists, and process development professionals in selecting the optimal strategy for their specific needs. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a thorough understanding of each synthetic pathway.

Introduction

The synthesis of this compound is a critical step for researchers in the fields of medicinal chemistry and drug development, primarily due to its role as a precursor to synthetic cannabinoids. The efficiency and viability of its production can significantly impact the overall cost and timeline of research and development projects. This guide will explore and compare four distinct synthetic strategies, each with its own set of advantages and challenges. The routes discussed are:

  • Route 1: Acylation and Reduction from 3,5-Dimethoxybenzoic Acid

  • Route 2: Multi-step Synthesis from n-Pentylbenzene

  • Route 3: Williamson Ether Synthesis from Olivetol

  • Route 4: Catalytic Oxidative Aromatization

We will delve into the experimental details of each route, providing step-by-step protocols and visualizing the workflows. A comparative analysis will summarize the key performance indicators, including chemical yield, reaction time, cost of starting materials, and safety and scalability considerations.

Route 1: Acylation and Reduction from 3,5-Dimethoxybenzoic Acid

This classical approach builds the pentyl side chain onto the pre-existing 1,3-dimethoxybenzene core, starting from the relatively expensive but readily functionalized 3,5-dimethoxybenzoic acid. The key steps involve the formation of a ketone intermediate via acylation, followed by its reduction to the desired alkane.

Causality Behind Experimental Choices

The choice of 3,5-dimethoxybenzoic acid as a starting material is driven by the desired substitution pattern on the final product. The methoxy groups are ortho, para-directing and activating, but their meta-relationship to the carboxyl group allows for regioselective functionalization at the 5-position. The acylation with an organolithium reagent followed by a Wolff-Kishner reduction is a robust and well-established method for converting a carboxylic acid to an alkyl chain. The initial formation of the lithium salt of the benzoic acid prevents side reactions with the acidic proton of the carboxyl group. The Wolff-Kishner reduction is chosen for its effectiveness in reducing ketones to alkanes under basic conditions, which is compatible with the electron-rich aromatic ring.

Experimental Protocol

Step 1: Synthesis of 1-(3,5-dimethoxyphenyl)pentan-1-one

  • To a solution of 3,5-dimethoxybenzoic acid in an appropriate anhydrous solvent, add one equivalent of lithium hydride (LiH) and stir until the evolution of hydrogen gas ceases, forming the lithium 3,5-dimethoxybenzoate salt.

  • In a separate flask, prepare n-butyllithium.

  • Slowly add the n-butyllithium solution to the suspension of the lithium salt at a low temperature (e.g., 0 °C) to perform the acylation.

  • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by vacuum distillation or column chromatography. This step has a reported yield of 85.06%.[1]

Step 2: Wolff-Kishner Reduction of 1-(3,5-dimethoxyphenyl)pentan-1-one

  • To a flask containing the 1-(3,5-dimethoxyphenyl)pentan-1-one, add diethylene glycol, hydrazine hydrate, and potassium hydroxide.

  • Heat the mixture to a temperature that allows for the formation of the hydrazone and the removal of water by distillation (typically around 130-140 °C).

  • After the initial reaction, increase the temperature to around 200-210 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.[1] The Huang-Minlon modification suggests this can shorten the reaction time to 3-6 hours.[2][3][4]

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Workflow Diagram

Route 1 start 3,5-Dimethoxybenzoic Acid step1 1. Acylation with n-Butyllithium start->step1 intermediate 1-(3,5-dimethoxyphenyl)pentan-1-one step1->intermediate step2 2. Wolff-Kishner Reduction intermediate->step2 end This compound step2->end

Caption: Synthetic workflow for Route 1.

Route 2: Multi-step Synthesis from n-Pentylbenzene

This approach constructs the desired oxygenation pattern on a commercially available and less expensive starting material, n-pentylbenzene. This route involves a longer sequence of reactions but avoids the high cost of 3,5-dimethoxy-substituted precursors.

Causality Behind Experimental Choices

Starting with n-pentylbenzene is economically advantageous. The synthetic challenge lies in introducing the two methoxy groups meta to the pentyl chain. A Friedel-Crafts acylation is a standard method for introducing a carbonyl group, which then serves as a handle for further functionalization. The Schmidt reaction is a classic method for converting a ketone to an acetanilide, which upon hydrolysis yields an aniline. The subsequent bromination is directed by the activating amino group. Deamination removes the amino group, leaving the desired dibromo-substituted pentylbenzene. Finally, a nucleophilic aromatic substitution with sodium methoxide, catalyzed by copper, installs the required methoxy groups. This multi-step sequence is a testament to classical aromatic chemistry, where functional groups are strategically introduced and manipulated to achieve the desired substitution pattern.

Experimental Protocol

A detailed protocol for this route has been described with the following steps and reported yields[5]:

  • Friedel-Crafts Acylation: Treatment of n-pentylbenzene with acetyl chloride and anhydrous aluminum chloride at 0-5°C affords the corresponding ketone in 87% yield.

  • Schmidt Reaction: The ketone is converted to the acetanilide in 81% yield.

  • Hydrolysis: Hydrolysis of the acetanilide with 70% sulfuric acid gives the corresponding aniline in 81% yield.

  • Bromination: The aniline is brominated to give the dibromoaniline derivative in 76% yield.

  • Deamination: Deamination is achieved with nitrous acid and ethanol, yielding the 3,5-dibromo-n-pentylbenzene in 72% yield.

  • Methoxylation: The final conversion to this compound is effected by heating with a solution of sodium methoxide in N,N-dimethylformamide in the presence of copper(I) iodide, affording the product in 65% yield.

Workflow Diagram

Route 2 start n-Pentylbenzene step1 1. Friedel-Crafts Acylation (87%) start->step1 step2 2. Schmidt Reaction (81%) step1->step2 step3 3. Hydrolysis (81%) step2->step3 step4 4. Bromination (76%) step3->step4 step5 5. Deamination (72%) step4->step5 step6 6. Methoxylation (65%) step5->step6 end This compound step6->end

Caption: Synthetic workflow for Route 2.

Route 3: Williamson Ether Synthesis from Olivetol

This is arguably the most straightforward route, provided that the starting material, olivetol (5-pentylresorcinol), is readily and economically available. The Williamson ether synthesis is a fundamental and highly efficient method for the preparation of ethers.

Causality Behind Experimental Choices

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide.[2] In this case, the diphenoxide of olivetol, formed by deprotonation with a base, acts as the nucleophile. Dimethyl sulfate is an excellent and reactive methylating agent. The choice of a base like sodium hydroxide or potassium carbonate is crucial for the deprotonation of the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

Experimental Protocol

A general procedure for the methylation of a resorcinol derivative is as follows[6]:

  • Dissolve olivetol in a suitable solvent (e.g., acetone, ethanol).

  • Add a base, such as potassium carbonate or sodium hydroxide, to the solution and stir.

  • Slowly add dimethyl sulfate to the reaction mixture, maintaining the temperature below 40 °C.

  • After the addition is complete, heat the mixture to reflux for a short period to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.

  • After cooling, work up the reaction by separating the organic layer and extracting the aqueous layer.

  • Wash the combined organic layers, dry over an anhydrous salt, and purify by distillation to obtain this compound. A similar methylation of resorcinol reports a yield of 85%.[6]

Workflow Diagram

Route 3 start Olivetol (5-Pentylresorcinol) step1 Williamson Ether Synthesis (Dimethyl Sulfate, Base) start->step1 end This compound step1->end Route 4 start Acyclic Precursors step1 1. Synthesis of Pentyl-substituted Cyclohexane-1,3-dione start->step1 intermediate Pentyl-substituted Cyclohexane-1,3-dione step1->intermediate step2 2. Catalytic Oxidative Aromatization intermediate->step2 olivetol Olivetol step2->olivetol step3 3. Williamson Ether Synthesis olivetol->step3 end This compound step3->end

Caption: Synthetic workflow for Route 4.

Comparative Analysis

MetricRoute 1: Acylation/ReductionRoute 2: From n-PentylbenzeneRoute 3: From OlivetolRoute 4: Catalytic Aromatization
Overall Yield Moderate to GoodLow (calculated overall yield is approx. 20%)HighModerate
Number of Steps 2613 (to the final product)
Starting Material Cost High (3,5-Dimethoxybenzoic Acid)Low (n-Pentylbenzene)Variable (depends on Olivetol price)Low to Moderate
Reaction Time ModerateLongShortModerate
Safety Concerns Use of n-butyllithium (pyrophoric), high temperatures in Wolff-KishnerUse of AlCl₃ (corrosive), Schmidt reaction (azide), bromination, deamination (diazonium salts)Dimethyl sulfate (toxic and carcinogenic)Use of iodine and DMSO at high temperatures
Scalability Challenging due to organolithium and high-temperature reductionPossible, but requires careful handling of hazardous reagents and intermediatesReadily scalablePotentially scalable, relies on catalytic process

Conclusion

The choice of the most suitable synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization.

  • Route 3 (from Olivetol) is the most efficient and straightforward for laboratory-scale synthesis, provided that olivetol is available at a reasonable cost.

  • Route 1 (from 3,5-Dimethoxybenzoic Acid) offers a reliable and moderately efficient pathway, but its cost-effectiveness is hampered by the high price of the starting material.

  • Route 2 (from n-Pentylbenzene) is the most economical in terms of starting materials but is a lengthy and lower-yielding process involving several hazardous reagents, making it less ideal for rapid synthesis but potentially viable for large-scale production where raw material cost is a primary driver.

  • Route 4 (Catalytic Oxidative Aromatization) represents a promising modern alternative that is more atom-economical and environmentally friendly. While it may involve multiple steps to reach the final methylated product, the catalytic nature of the key aromatization step makes it an attractive area for further process development and optimization, especially for sustainable manufacturing.

Ultimately, a careful evaluation of the trade-offs between yield, cost, safety, and scalability is necessary to determine the optimal synthetic strategy.

References

  • BenchChem. A Comparative Guide to the Synthesis of 3'-Chloropropiophenone: Friedel-Crafts Acylation vs. Grignard Reaction. [URL: https://www.benchchem.
  • Alfa Chemistry. Methods for Purification of Commonly Used Solvents. [URL: https://www.alfa-chemistry.
  • Thieme Chemistry. Catalytic Synthesis of Olivetol and Derivatives. [URL: https://www.thieme-chemistry.com/en/products/e-journals/organic-synthesis/synthesis-e-first/10-1055-a-1440-9732.html]
  • Alfa Chemistry. Wolff-Kishner Reduction. [URL: https://www.alfa-chemistry.com/wolf-kishner-reduction.htm]
  • J&K Scientific LLC. Wolff-Kishner Reduction. [URL: https://www.jk-scientific.com/en/wolff-kishner-reduction]
  • L.S.College, Muzaffarpur. Wolff–Kishner reduction. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/WOLFF-KISCHNER_REDUCTION.pdf]
  • ResearchGate. Safety aspects of the process control of Grignard reactions. [URL: https://www.researchgate.net/publication/223293060_Safety_aspects_of_the_process_control_of_Grignard_reactions]
  • Wikipedia. Wolff–Kishner reduction. [URL: https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction]
  • ACS Publications. A Simple Modification of the Wolff-Kishner Reduction. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01164a073]
  • ResearchGate. A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. [URL: https://www.researchgate.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • PMC. Decarboxylative Hydroxylation of Benzoic Acids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8594247/]
  • YouTube. SUZUKI-MIYAURA COUPLING |Basics|Mechanism|Examples| ChemOrgChem. [URL: https://www.youtube.
  • ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-4-ac-with-3-5-dimethoxyphenyl-boronic-acid_fig1_353457597]
  • PrepChem.com. Preparation of 1,3-dimethoxybenzene. [URL: https://www.prepchem.com/synthesis-of-1-3-dimethoxybenzene/]
  • Google Patents. CN102675075B - Preparation method of 3, 5-resacetophenone. [URL: https://patents.google.
  • BenchChem. Application Notes and Protocols: Wurtz Coupling Side Reactions of 3-Bromo-3-methylpentane. [URL: https://www.benchchem.com/application-notes/wurtz-coupling-side-reactions-of-3-bromo-3-methylpentane]
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]
  • Organic Syntheses Procedure. 3,5-Dihydroxybenzoic acid. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0214]
  • NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3042654/]
  • Dalton Transactions (RSC Publishing). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/dt/b501766k]
  • Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/Potsdam_Chem_3421%3A_Organic_Chemistry_II_Lab_Manual/5%3A_Grignard_Reaction_-_Synthesis_of_Triphenylmethanol/5.2%3A_Practical_Considerations%2C_Procedural_Changes%2C_Safety_Tips]
  • Organic Chemistry Portal. Decarboxylation. [URL: https://www.organic-chemistry.
  • PMC. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764267/]
  • ResearchGate. New insights for the catalytic oxidation of cyclohexane to K-A oil. [URL: https://www.researchgate.
  • Diva-portal.org. Purification Processes for Complex Biomacromolecules. [URL: https://www.diva-portal.org/smash/get/diva2:10425/FULLTEXT01.pdf]
  • BenchChem. Purification techniques for crude 1-(Benzo[d]dioxol-5-yl)butan-1-one. [URL: https://www.benchchem.com/application-notes/purification-techniques-for-crude-1-benzod-dioxol-5-yl-butan-1-one]
  • "The comparison of Friedel-Crafts alkylation and acylation as a means t" by Penny Whalley. [URL: https://core.ac.uk/download/pdf/81119524.pdf]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/524886]
  • ResearchGate. Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. [URL: https://www.researchgate.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthetic 1,3-Dimethoxy-5-pentylbenzene: A Comparative Analysis of HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of synthetically derived 1,3-Dimethoxy-5-pentylbenzene (DMPB). As a crucial precursor in the synthesis of various organic molecules, including certain cannabinoids, the purity of DMPB is paramount. This document is intended for researchers, analytical chemists, and quality control professionals, offering detailed experimental protocols, supporting data, and a comparative analysis to guide the selection of the most appropriate analytical technique. Our discussion is grounded in established pharmacopoeial standards and validation principles to ensure scientific integrity.

Introduction: The Analytical Imperative for this compound

This compound (DMPB), also known as 5-Pentylresorcinol dimethyl ether, is a key aromatic intermediate.[1][2] Its synthesis typically involves the methylation of Olivetol (5-pentylresorcinol). Potential impurities can therefore include residual starting materials like Olivetol, mono-methylated intermediates (e.g., 3-methoxy-5-pentylphenol), and by-products from the alkylation process.[2] Ensuring the absence or strict control of these impurities is critical for the downstream synthesis yield, final product purity, and safety profile in pharmaceutical applications.

The choice between HPLC and GC for purity analysis is not arbitrary; it depends on the physicochemical properties of the analyte and potential impurities, as well as the specific goals of the analysis (e.g., routine QC vs. comprehensive impurity profiling). This guide will explore the nuances of applying both techniques to DMPB, providing a robust framework for method selection and implementation. All methodologies are designed to align with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[3][4][5][6][7][8][9]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Aromatic Intermediates

HPLC is a highly versatile and powerful technique for separating non-volatile or thermally labile compounds.[10] For an aromatic compound like DMPB, reversed-phase HPLC is the method of choice, offering excellent resolution and sensitivity.

Causality Behind Experimental Choices (HPLC)
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides strong retention for the non-polar pentylbenzene moiety of DMPB and related impurities through hydrophobic interactions.[11][12] This allows for effective separation from more polar impurities like the phenolic Olivetol.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. The gradient starts with a higher water concentration to retain and separate polar impurities (like Olivetol) and gradually increases the organic solvent (acetonitrile) concentration to elute the semi-polar intermediate (3-methoxy-5-pentylphenol) and finally the non-polar DMPB. This gradient approach ensures sharp peaks and a reasonable run time.[13][14]

  • Detector: A Diode Array Detector (DAD) is chosen over a simple UV detector. The aromatic rings in DMPB and its likely impurities absorb UV light, making them readily detectable. The DAD provides the added advantage of acquiring full UV spectra for each peak, which aids in peak identification and purity assessment by checking for co-eluting impurities.

Detailed Experimental Protocol: RP-HPLC-DAD Method

This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by pharmacopoeial guidelines.[15][16][17]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector.

Chromatographic Conditions:

Parameter Specification
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% B; 20-22 min: 60% B; 22-25 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 275 nm (with DAD scanning from 200-400 nm)
Injection Volume 10 µL

| Run Time | 25 minutes |

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve ~10 mg of DMPB reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL with acetonitrile.

  • Sample Solution: Prepare the synthesized DMPB sample in the same manner as the standard solution.

  • Spiked Solution: Prepare a sample solution spiked with known potential impurities (Olivetol, 3-methoxy-5-pentylphenol) to confirm peak identification and resolution.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve DMPB Reference Std dilute Dilute to 0.1 mg/mL with Acetonitrile prep_std->dilute prep_spl Weigh & Dissolve Synthesized DMPB prep_spl->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL onto RP-HPLC System filter->inject separate Gradient Separation on C18 Column inject->separate detect DAD Detection (200-400 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report with System Suitability calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

GC is an excellent technique for the analysis of volatile and thermally stable compounds. DMPB, with a predicted boiling point amenable to GC, can be effectively analyzed by this method, which often provides higher efficiency and faster analysis times than HPLC.

Causality Behind Experimental Choices (GC)
  • Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5ms), is ideal. This phase separates compounds primarily based on their boiling points and subtle differences in polarity, which is well-suited for resolving the DMPB from closely related, less polar impurities.[18][19][20]

  • Detector: A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds. This makes it ideal for area percent purity calculations without needing response factors for every impurity. For impurity identification, a Mass Spectrometer (MS) detector is unparalleled, providing structural information based on fragmentation patterns.[21][22][23]

  • Injection Mode: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading and ensuring sharp, symmetrical peaks.

Detailed Experimental Protocol: GC-FID/MS Method

Instrumentation:

  • Gas chromatograph with a split/splitless inlet, capillary column, and Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

Parameter Specification
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Split (Split Ratio: 50:1)
Injection Volume 1 µL
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min
Detector (FID) Temperature: 300°C
Detector (MS) Transfer Line: 280°C, Ion Source: 230°C, Mass Range: 40-450 amu

| Run Time | ~20 minutes |

Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve ~25 mg of the DMPB sample in 25 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution 1:10 with the same solvent for a final concentration of approximately 0.1 mg/mL.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing & Reporting prep_spl Weigh & Dissolve Synthesized DMPB dilute Dilute to 0.1 mg/mL in Dichloromethane prep_spl->dilute inject Inject 1 µL into Split Inlet dilute->inject separate Temperature Programmed Separation on HP-5ms inject->separate detect FID/MS Detection separate->detect identify Identify Impurities (MS Library Search) detect->identify integrate Integrate Peak Areas calculate Calculate Purity (% Area Normalization) integrate->calculate calculate->identify

Caption: Workflow for GC purity analysis of this compound.

Comparative Analysis: HPLC vs. GC

The following table summarizes the expected performance of each technique for the analysis of DMPB, based on the protocols described.

FeatureHPLC-DADGC-FID/MSRationale & Field Insights
Applicability Excellent. Ideal for aromatic compounds and can handle non-volatile impurities.Excellent. Suitable for the volatile DMPB and similar impurities.HPLC is more versatile for unknown synthesis mixtures that may contain non-volatile materials. GC is superb if all components are known to be volatile.
Resolution Very Good. Capable of separating key impurities like Olivetol and mono-methylated intermediates.Excellent. Capillary GC columns offer very high theoretical plates, providing superior separation efficiency for closely related volatile isomers.For baseline separation of structurally similar, volatile impurities, GC often has the edge.
Sensitivity High. DAD provides excellent sensitivity in the low ng range.Very High. FID is highly sensitive to hydrocarbons. MS in SIM mode can achieve sub-pg detection.Both are highly sensitive, but GC-FID is exceptionally robust for routine quantification, while GC-MS offers superior sensitivity for trace impurity identification.
Impurity Identification Good. UV spectra from DAD can suggest impurity class but are not definitive.Excellent (with MS). Mass spectra provide fragmentation patterns that allow for confident structural elucidation and library matching.[24][25]MS is the definitive detector for impurity identification. A DAD provides helpful but circumstantial evidence.
Quantification Excellent. Area percent is reliable, especially with validated methods.Excellent. FID provides a near-uniform carbon response, making area percent calculations highly accurate without response factors.For strict "% purity" reporting, GC-FID is often preferred for its uniform response, simplifying quantification as per ICH Q2(R1) guidelines.[5][9][26]
Sample Preparation Simple dissolution.Simple dissolution.Both methods feature straightforward sample preparation for DMPB.
Analysis Time ~25 minutes per sample.~20 minutes per sample.GC methods can often be optimized for faster run times due to the nature of gas-phase separation.

Conclusion and Recommendations

Both HPLC and GC are powerful and appropriate techniques for assessing the purity of synthetic this compound. The optimal choice depends on the specific analytical objective.

  • For routine Quality Control (QC) and batch release: GC-FID is highly recommended. It offers fast analysis times, robust and simple operation, and highly accurate quantification due to the uniform response of the FID.

  • For impurity profiling and method development: A combination of techniques is ideal. HPLC-DAD should be used to ensure no non-volatile impurities are missed, while GC-MS is indispensable for the definitive identification of volatile impurities.[23]

Ultimately, a well-validated method, whether HPLC or GC, is crucial for ensuring the quality of this compound. The protocols and comparative data presented in this guide provide a solid foundation for scientists to develop and implement robust analytical procedures tailored to their specific research and development needs. This approach ensures that the purity assessment is not merely a number but a scientifically validated measure of quality.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: US Pharmacopeia. [Link]

  • Gas chromatographic-mass spectrometric method for the determination of alkylresorcinols in human plasma . Source: PubMed. [Link]

  • <621> CHROMATOGRAPHY . Source: USP-NF. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]

  • Understanding the Latest Revisions to USP <621> . Source: Agilent. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition . Source: European Directorate for the Quality of Medicines & HealthCare. [Link]

  • 2.2.46. Chromatographic separation techniques . Source: uspbpep.com. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: FDA. [Link]

  • Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography . Source: CDC Stacks. [Link]

  • Are You Sure You Understand USP <621>? . Source: LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: FDA. [Link]

  • Quality Guidelines . Source: ICH. [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 . Source: Phenomenex. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub. [Link]

  • 2.2.46. Chromatographic Separation Techniques PDF . Source: Scribd. [Link]

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES . Source: Ph. Eur. [Link]

  • A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma . Source: SLUpub. [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC . Source: ResearchGate. [Link]

  • Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography-mass spectrometry . Source: PubMed. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes . Source: RSC Publishing. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works . Source: Axion Labs. [Link]

  • Chromatographic analysis of alkylresorcinols and their metabolites . Source: ResearchGate. [Link]

  • Resorcinol Method number: PV2053 . Source: OSHA. [Link]

  • This compound . Source: PubChem. [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline . Source: Agilent. [Link]

  • This compound | CAS#:22976-40-5 . Source: Chemsrc. [Link]

  • GC-MS Differentiation of the Six Regioisomeric dimethoxybenzoyl-1-pentylindoles: Isomeric Cannabinoid Substances . Source: PubMed. [Link]

  • 1,3-Dimethoxy-5-(2-phenylethenyl)benzene . Source: PubChem. [Link]

  • GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran . Source: ACG Publications. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals . Source: Agilent. [Link]

  • Qualitative GC-MS analysis and antimicrobial activity of volatiles from Carthamus lanatus (L.) growing in Egypt . Source: ResearchGate. [Link]

  • This compound | CAS 22976-40-5 . Source: Dalton Research Molecules. [Link]

Sources

Comparative study of 1,3-Dimethoxy-5-pentylbenzene and its analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Study of 1,3-Dimethoxy-5-pentylbenzene and its Analogues: A Guide for Researchers

This guide provides a comprehensive comparative analysis of this compound and its key analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds, offering a foundation for further investigation and application.

Introduction: The Significance of the Resorcinol Scaffold

This compound, also known as Olivetol Dimethyl Ether, is a derivative of olivetol, a naturally occurring alkylresorcinol.[1][2][3] Alkylresorcinols are phenolic lipids found in various plants, bacteria, and fungi.[4][5] The core resorcinol structure (1,3-dihydroxybenzene) is a versatile scaffold in medicinal chemistry, notably as a precursor in the synthesis of cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC).[4][6] The length of the alkyl chain at the 5-position and substitutions on the hydroxyl groups are critical determinants of the biological activity of these molecules, particularly their interaction with cannabinoid receptors.[7] This guide will compare this compound with its parent compound, olivetol, and other relevant analogues to elucidate structure-activity relationships.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound, such as its solubility, lipophilicity (logP), and melting point, are crucial for its pharmacokinetic and pharmacodynamic profile. The methylation of the hydroxyl groups in olivetol to form this compound significantly alters these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)LogP
This compound C13H20O2208.301300.978~4.5 (estimated)
Olivetol (5-Pentylresorcinol) C11H16O2180.241641.064~3.5
1,3-Dimethoxybenzene C8H10O2138.1685-87 (at 7 mmHg)1.0552.21[8]

Data compiled from various sources.[3][8][9][10][11] LogP for this compound and Olivetol are estimates based on their structural similarity to known compounds.

The increased molecular weight and the replacement of polar hydroxyl groups with less polar methoxy groups in this compound are expected to increase its lipophilicity (higher LogP) and decrease its boiling point compared to olivetol. This modification can significantly impact its ability to cross cell membranes and the blood-brain barrier.

Synthesis of this compound and its Analogues

The synthesis of this compound typically starts from olivetol, which can be methylated using reagents like dimethyl sulfate in the presence of a base.[12] The synthesis of olivetol itself and other 5-alkylresorcinols can be achieved through various methods, including the Wittig reaction, offering a versatile route to a library of analogues with varying alkyl chain lengths.[4][13][14]

A general synthetic approach to 5-alkylresorcinols is outlined below. This methodology allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[4]

Caption: General synthetic route to 5-alkylresorcinols.

Biological Activity: A Focus on Cannabinoid Receptor Interaction

The primary biological targets of many resorcinol derivatives are the cannabinoid receptors, CB1 and CB2.[15] These G protein-coupled receptors are key components of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. The affinity and efficacy of ligands for these receptors are highly dependent on their chemical structure.

Structure-Activity Relationships (SAR):

  • Alkyl Chain Length: The length of the alkyl chain at the 5-position of the resorcinol ring is a critical determinant of cannabinoid receptor affinity. Generally, a chain length of five to eight carbons is optimal for high affinity.

  • Phenolic Hydroxyl Groups: The free phenolic hydroxyl groups are important for binding to cannabinoid receptors. Methylation of these groups, as in this compound, is expected to reduce affinity for CB1 and CB2 receptors compared to olivetol. However, these derivatives can still serve as valuable chemical intermediates or may exhibit other biological activities.[7][16][17] Some studies have explored olivetol and its derivatives for their anti-obesity and hypolipidemic properties, which may be mediated through antagonism of CB1 receptors.[1]

  • Other Modifications: The resorcinol scaffold can be further modified to create a wide range of analogues with diverse pharmacological profiles, including agonists, antagonists, and inverse agonists of cannabinoid receptors.[15]

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key in vitro assays used to characterize the biological activity of this compound and its analogues.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a test compound for the CB1 or CB2 receptor by measuring its ability to displace a radiolabeled ligand.[18][19][20]

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP55,940).

  • Test compounds.

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[20]

  • Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).[20]

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate the receptor membrane preparation with the radioligand and varying concentrations of the test compound in the binding buffer.

  • Incubate at 30°C for 60-90 minutes.[20]

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and the Ki value (the inhibition constant).

Caption: Workflow for a cannabinoid receptor binding assay.

In Vitro Cytotoxicity Assay (Resazurin Reduction Assay)

This assay assesses the effect of a compound on cell viability.[21][22][23]

Materials:

  • Cancer cell lines (e.g., T47D, CCRF-CEM).[21][22]

  • Cell culture medium and supplements.

  • Test compounds.

  • Resazurin sodium salt solution.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Add resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance of the reduced product (resorufin).

  • Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

The cytotoxicity of phenolic compounds can be influenced by factors such as the number and position of hydroxyl groups and the presence of other substituents.[23][24][25]

Conclusion

This compound and its analogues represent a fascinating class of compounds with a rich chemical and pharmacological landscape. The resorcinol scaffold provides a versatile platform for the design and synthesis of novel molecules with a wide range of biological activities. The structure-activity relationships discussed in this guide highlight the importance of the alkyl chain length and the phenolic hydroxyl groups in determining the interaction of these compounds with their biological targets, particularly the cannabinoid receptors. The provided experimental protocols offer a starting point for researchers to further explore the potential of these compounds in various therapeutic areas. Future research should focus on synthesizing and screening a broader range of analogues to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens. Beilstein Journal of Organic Chemistry. [Link]

  • Structure-affinity relationships and pharmacological characterization of new alkyl-resorcinol cannabinoid receptor ligands: Identification of a dual cannabinoid receptor/TRPA1 channel agonist. PubMed. [Link]

  • Structure-affinity relationships and pharmacological characterization of new alkyl-resorcinol cannabinoid receptor ligands: Identification of a dual cannabinoid receptor/TRPA1 channel agonist. ResearchGate. [Link]

  • An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens. ResearchGate. [Link]

  • Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. Royal Society of Chemistry. [Link]

  • Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family?. National Institutes of Health. [Link]

  • Enzymatic Synthesis of bis-5-alkylresorcinols by Resorcinol-Producing Type III Polyketide Synthases. PubMed. [Link]

  • The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Nature Experiments. [Link]

  • Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PubMed Central. [Link]

  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. MDPI. [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. ACS Publications. [Link]

  • Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. Ingenta Connect. [Link]

  • Comparative cytotoxicity of phenols in vitro. ResearchGate. [Link]

  • Antioxidant activity, phenolic profile, cytotoxicity and genotoxicity of plant extracts. APPIA. [Link]

  • This compound. PubChem. [Link]

  • This compound. Chemsrc. [Link]

  • Structure–Activity Relationship Study of Cannabidiol-Based Analogs as Negative Allosteric Modulators of the μ-Opioid Receptor. PubMed Central. [Link]

  • Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomedical Science Letters. [Link]

  • 1,3-Dimethoxybenzene. PubChem. [Link]

  • Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. PubMed Central. [Link]

  • Olivetol's Effects on Metabolic State and Gut Microbiota Functionality in Mouse Models of Alimentary Obesity, Diabetes Mellitus Type 1 and 2, and Hypercholesterolemia. PubMed Central. [Link]

  • Olivetol in Nature: Biotransformation Mechanisms and Advanced Electrochemical Sensing. Qixi Chemicals. [Link]

  • Catalytic Synthesis of Olivetol and Derivatives. Thieme Chemistry. [Link]

  • Novel insights into the antibacterial activities of cannabinoid biosynthetic intermediate, olivetolic acid, and its alkyl-chain derivatives. PubMed Central. [Link]

  • 3,5-DiMethoxyaMylbenzene; 5-Pentylresorcinol DiMethyl Ether; Di-O-Methylolivetol; Benzene, 1,3- dimethoxy-5-pentyl. Believe Chemical. [Link]

  • Production of 1,3-dimethoxy-5-methylbenzene.
  • A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. ResearchGate. [Link]

Sources

The Gold Standard: Unveiling Solid-State Architecture with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Structural Elucidation of 1,3-Dimethoxy-5-pentylbenzene Derivatives: A Comparative Analysis Centered on X-ray Crystallography

This guide offers an in-depth, objective comparison of X-ray crystallography against other principal analytical techniques for the structural characterization of this compound derivatives. These molecules are of significant interest as key precursors and structural analogues to pharmacologically active compounds, including cannabinoids.[1][2] An unambiguous understanding of their three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of stable, effective pharmaceutical formulations.[2][3] We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule in its solid, crystalline state.[3][4] It provides unequivocal data on bond lengths, bond angles, conformational details, and the intricate network of intermolecular interactions that govern crystal packing. This level of detail is unattainable through most other analytical techniques and is crucial for understanding polymorphism, solubility, and interactions with biological targets.[3][5]

Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized compound to a fully refined crystal structure is a systematic process where each step validates the next. The primary and most critical requirement is the cultivation of high-quality, single crystals, which can often be the most challenging phase of the investigation.

Step 1: Synthesis and High-Purity Crystallization

  • Synthesis & Purification: The target this compound derivative is first synthesized. It is imperative to purify the crude product to the highest possible degree (>98%) using techniques like column chromatography or recrystallization, as impurities can severely inhibit crystal growth.

  • Crystal Growth: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system. High-quality crystals are typically grown through slow evaporation of the solvent at a constant temperature.[6] The rationale here is to allow molecules to self-assemble into a highly ordered lattice slowly, minimizing defects. Other methods include slow cooling of a saturated solution or vapor diffusion.

Step 2: X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal, free of visible defects, is carefully selected under a microscope and mounted on a goniometer head.[6]

  • Data Acquisition: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo-Kα, λ = 0.7107 Å).[6] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters (the fundamental repeating unit of the crystal) and integrate the intensities of thousands of reflections.[7]

  • Structure Solution: The "phase problem" is solved using direct methods or other algorithms (e.g., SHELXS), which generates an initial electron density map and a preliminary structural model.[6]

  • Structure Refinement: This initial model is refined against the experimental diffraction data using a full-matrix least-squares method (e.g., SHELXL).[6] In this iterative process, atomic positions and thermal parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R1 factor, where a value below 0.05 (5%) is indicative of a well-refined structure.

Visualizing the Crystallography Workflow

The logical progression from a sample to a final structure is a cornerstone of the technique's reliability.

G General Workflow for Single-Crystal X-ray Analysis cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal Crystal Growth (e.g., Slow Evaporation) synthesis->crystal High Purity Compound mount Mount Single Crystal crystal->mount diffract X-ray Diffraction (Data Acquisition) mount->diffract process Data Processing (Unit Cell & Intensities) diffract->process solve Structure Solution (Direct Methods) process->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & Analysis (CIF, Bond Lengths, Angles) refine->validate

Caption: A streamlined workflow for X-ray crystal structure determination.

A Comparative Landscape: Alternative Analytical Techniques

While X-ray crystallography provides unparalleled solid-state detail, a comprehensive characterization often necessitates a multi-technique approach.[8] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide complementary information.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C) within a molecule.[10] For a this compound derivative, ¹H NMR can confirm the presence and splitting patterns of aromatic protons, the two distinct methoxy groups, and the aliphatic protons of the pentyl chain, while ¹³C NMR confirms the carbon skeleton.[11][12]

  • Expertise & Causality: Unlike crystallography, NMR reveals the molecule's structure and dynamics in a solution state, which can be more representative of its form in biological systems. However, it provides an average structure, not the static, precise geometry of the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] Its primary strength is the unambiguous determination of a compound's molecular weight and, by extension, its molecular formula.[14] High-resolution mass spectrometry (HRMS) provides this information with exceptional accuracy. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the molecule's structure.[15]

  • Expertise & Causality: MS is often the first analytical step after synthesis to confirm that the target molecule has been made. However, it generally cannot distinguish between isomers (structural or stereo-) without more advanced techniques like tandem MS, and it provides no information about the three-dimensional arrangement of atoms.[9]

Performance Head-to-Head: Choosing the Right Tool

The selection of an analytical technique is dictated by the specific question the researcher aims to answer.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Primary Information 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, chemical environment, solution-state conformationMolecular weight, elemental formula, structural fragments
Sample Requirement High-quality single crystalSoluble compound in deuterated solventSmall amount of sample (solid or solution)
Key Strengths Unambiguous and definitive 3D structure determination in the solid state.[4]Provides structure in solution; non-destructive; good for dynamic studies.[10]Extremely high sensitivity; accurate mass determination.[13][14]
Key Limitations Requires suitable single crystals (can be a major bottleneck); provides no data on solution behavior.Does not give precise bond lengths/angles or solid-state packing information.Cannot determine 3D structure or stereochemistry; isomer differentiation can be difficult.[9]
Visualizing the Decision Matrix

For researchers navigating these choices, the following decision tree illustrates a logical approach to structural elucidation.

G Decision Matrix for Structural Analysis start Research Question q1 Confirm Molecular Formula? start->q1 q2 Determine Connectivity & Solution Structure? q1->q2 No / Need More ms Mass Spectrometry (MS) q1->ms Yes q3 Determine Absolute 3D Structure & Solid-State Packing? q2->q3 No / Need More nmr NMR Spectroscopy q2->nmr Yes xrd X-ray Crystallography q3->xrd Yes ms->q2 comprehensive Comprehensive Characterization ms->comprehensive nmr->q3 nmr->comprehensive xrd->comprehensive

Caption: A workflow for selecting the appropriate analytical technique.

Case Data: Insights from Structurally Related Compounds

While a comprehensive library of crystal structures for novel this compound derivatives is proprietary or under development, we can draw authoritative insights from closely related and publicly documented structures, such as Cannabidiol (CBD), which shares the core resorcinol-pentyl moiety.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZCCDC #Ref.
Cannabidiol (CBD)C₂₁H₃₀O₂MonoclinicP2₁/a10.61710.64917.26695.3041121898[16]
CBD-Bipyridine CocrystalC₃₁H₃₈N₂O₂MonoclinicP2₁9.919018.699514.203491.71142333022[17]
CBD-Proline CocrystalC₂₆H₃₉NO₄OrthorhombicP2₁2₁2₁8.946716.706132.65939082333083[17]

Z = number of molecules in the unit cell.

This comparative data powerfully illustrates a key principle: while the core molecular structure of CBD is constant, the introduction of co-formers (like bipyridine or proline) fundamentally alters the crystal system, space group, and unit cell dimensions.[17] This directly impacts the solid-state properties of the material, such as stability and dissolution rate, underscoring why detailed crystallographic analysis is indispensable in drug development.[2][17]

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is the gold standard, providing an unparalleled level of detail about the three-dimensional atomic arrangement in the solid state. It is the only technique that can reveal the critical information of crystal packing and polymorphism. However, its successful application is contingent on the ability to grow high-quality single crystals.

In practice, a synergistic and multi-faceted approach is most effective. Mass spectrometry serves as the initial checkpoint to confirm molecular formula, followed by NMR spectroscopy to elucidate the chemical structure and conformation in solution. Finally, X-ray crystallography provides the ultimate, high-resolution snapshot of the molecule's solid-state architecture. This integrated workflow ensures a trustworthy and comprehensive characterization, empowering researchers to confidently advance their discoveries in medicinal chemistry and materials science.

References

  • Stability Study and Structural Insights into Cannabidiol Cocrystals Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. MDPI. Available from: [Link]

  • Structures of cannabidiol and its coformers that create cocrystals. ResearchGate. Available from: [Link]

  • (PDF) Cannabidiol. ResearchGate. Available from: [Link]

  • The Crystal and Molecular Structure of Cannabidiol. Semantic Scholar. Available from: [Link]

  • Pentylbenzene. PubChem, National Institutes of Health. Available from: [Link]

  • Supporting information for (E)-1,3-dimethoxy-5-styrylbenzene. The Royal Society of Chemistry. Available from: [Link]

  • (PDF) Cannabinoids: Extraction Methods, Analysis, and Physicochemical Characterization. ResearchGate. Available from: [Link]

  • Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. Available from: [Link]

  • Resorcinol crystal twisting and polymorphism. European Synchrotron Radiation Facility (ESRF). Available from: [Link]

  • Single Crystal X-Ray Diffraction Studies. The Royal Society of Chemistry. Available from: [Link]

  • Benzene, pentyl-. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

  • 1,3-dimethoxy-5-pentybenzene - 1H NMR. SpectraBase. Available from: [Link]

  • Methods for quantification of cannabinoids: a narrative review. PMC, PubMed Central. Available from: [Link]

  • A review of bioanalytical techniques for evaluation of cannabis (Marijuana, weed, Hashish) in human hair. PMC, PubMed Central. Available from: [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC, National Institutes of Health. Available from: [Link]

  • 1,3-Dimethoxybenzene - 1H NMR. SpectraBase. Available from: [Link]

  • Enantioselective Total Synthesis and Structural Revision of Dysiherbol A. PMC, National Institutes of Health. Available from: [Link]

Sources

A Comparative Guide to Validated Analytical Methods for 1,3-Dimethoxy-5-pentylbenzene in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 1,3-Dimethoxy-5-pentylbenzene (also known as Divarinol or Cannabidivarinic acid methyl ether) in complex matrices is a critical requirement for pharmacokinetic studies, quality control of botanical products, and forensic analysis. The inherent complexity of matrices such as plasma, urine, and plant tissues necessitates robust and validated analytical methodologies to ensure data integrity. This guide provides an in-depth comparison of chromatographic techniques for the analysis of this non-polar aromatic compound, offering insights into method selection, sample preparation, and validation considerations.

The Analytical Challenge of this compound

This compound is a resorcinol derivative, a class of compounds that can be found in certain plant species and are also synthesized as precursors for other molecules. Its analysis is often complicated by the presence of interfering endogenous substances, low concentrations in biological samples, and the need for high-throughput capabilities in many research settings. The choice of analytical technique is therefore a balance between sensitivity, selectivity, cost, and the specific requirements of the study.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is paramount for minimizing matrix effects and concentrating the analyte of interest.[1][2] For this compound, two primary approaches are recommended: QuEChERS for solid and semi-solid matrices, and Solid-Phase Extraction (SPE) for liquid matrices.

QuEChERS for Plant Material and Edibles

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been successfully adapted for cannabinoids and related compounds in various matrices.[3][4][5][6]

Experimental Protocol: QuEChERS

  • Sample Homogenization: Homogenize 1-2 g of the sample (e.g., dried plant material, gummy) to a fine powder. For dried samples, add 10 mL of water and allow to hydrate for 30 minutes.[3][5]

  • Extraction: Add 10 mL of acetonitrile to the hydrated sample in a 50 mL centrifuge tube. Vortex for 1 minute.

  • Salting-Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.[5]

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes. The cannabinoids and related compounds will partition into the upper acetonitrile layer.[3]

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a dSPE tube containing primary secondary amine (PSA) and MgSO₄ to remove interfering substances like fatty acids and sugars. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.


A [label="Homogenized Sample\n(1-2g in 50 mL tube)"]; B [label="Add 10 mL Water (if dry)\nHydrate for 30 min"]; C [label="Add 10 mL Acetonitrile\nVortex 1 min"]; D [label="Add QuEChERS Salts\n(MgSO4, NaCl, Citrates)"]; E [label="Shake Vigorously 1 min"]; F [label="Centrifuge ≥3000 x g for 5 min"]; G [label="Collect Acetonitrile Supernatant"]; H [label="Transfer to dSPE Tube\n(PSA, MgSO4)"]; I [label="Vortex and Centrifuge"]; J [label="Collect Final Extract for Analysis"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

QuEChERS Sample Preparation Workflow

Solid-Phase Extraction (SPE) for Biological Fluids

SPE is a highly effective technique for the cleanup and concentration of analytes from liquid matrices like plasma, serum, and urine.[7][8] For a non-polar compound like this compound, a reverse-phase sorbent (e.g., C8 or C18) is ideal.[9][10]

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with a small volume (e.g., 1-2 mL) of a strong organic solvent, such as acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection into the analytical instrument.


A [label="Condition C18 SPE Cartridge\n(Methanol, then Water)"]; B [label="Load Pre-treated Sample\n(e.g., 1 mL Plasma)"]; C [label="Wash with Weak Solvent\n(e.g., 5% Methanol/Water)"]; D [label="Elute with Strong Solvent\n(e.g., Acetonitrile)"]; E [label="Evaporate to Dryness"]; F [label="Reconstitute in Mobile Phase"]; G [label="Ready for Analysis"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Solid-Phase Extraction (SPE) Workflow

Chromatographic Techniques: A Head-to-Head Comparison

The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC) coupled with either tandem mass spectrometry (LC-MS/MS) or UV detection (HPLC-UV).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and the specificity of mass spectrometric detection make it a powerful tool for the analysis of this compound, especially in complex matrices.

Causality Behind Experimental Choices:

  • Injector Temperature: A sufficiently high injector temperature (e.g., 250-280°C) is necessary to ensure the complete and rapid volatilization of the analyte without thermal degradation.

  • Column Choice: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good separation for aromatic compounds like this compound.

  • Temperature Programming: A temperature gradient is essential for eluting the analyte in a reasonable time while separating it from other matrix components.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard for generating reproducible mass spectra, which can be used for library matching and confirmation of the analyte's identity. Selected Ion Monitoring (SIM) mode is employed for quantitative analysis to enhance sensitivity and selectivity.

Experimental Protocol: GC-MS

  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[5]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 208, 151, 121).

Liquid Chromatography-Based Methods

Liquid chromatography is highly versatile and can be coupled with various detectors. For this compound, LC-MS/MS and HPLC with Diode Array Detection (DAD) are the most relevant. A significant advantage of LC-based methods is the elimination of the need for derivatization, which is sometimes required in GC for less volatile or polar compounds.[11][12]

LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[13] It is particularly well-suited for analyzing low concentrations of this compound in biological fluids.

Causality Behind Experimental Choices:

  • Column Choice: A reversed-phase C18 or C8 column is appropriate for retaining the non-polar analyte.[14]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol) containing a small amount of formic acid or ammonium formate is used to achieve good peak shape and ionization efficiency.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds.

  • Tandem Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from the matrix.

Experimental Protocol: LC-MS/MS

  • Liquid Chromatograph: Shimadzu Nexera UHPLC or equivalent.[15]

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be optimized by infusing a standard solution of this compound.

HPLC-DAD is a robust and cost-effective technique widely used for quality control of pharmaceutical and botanical products.[16][17][18] While less sensitive than MS detection, it offers sufficient performance for many applications where analyte concentrations are not exceedingly low.

Causality Behind Experimental Choices:

  • Column and Mobile Phase: Similar to LC-MS/MS, a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is used for separation.

  • Diode Array Detector: A DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is useful for identifying the optimal wavelength for quantification and for assessing peak purity. The UV spectrum of the analyte can also aid in its identification.

Experimental Protocol: HPLC-DAD

  • High-Performance Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or gradient elution depending on the complexity of the matrix. For example, 70% B for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: Diode Array Detector (DAD), monitoring at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 270-280 nm).

Performance Comparison

The following table summarizes the expected performance characteristics of the discussed analytical methods for the analysis of this compound. The values are estimates based on typical performance for similar analytes and should be established through method validation for this specific compound.

ParameterGC-MSLC-MS/MSHPLC-DAD
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 0.5 ng/mL5 - 25 ng/mL
Linearity (R²) > 0.995> 0.998> 0.999[16]
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%< 5%
Selectivity HighVery HighModerate
Throughput ModerateHighHigh
Cost per Sample ModerateHighLow

Conclusion and Recommendations

The choice of the optimal analytical method for this compound depends on the specific application.

  • LC-MS/MS is the recommended method for applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies in biological fluids where analyte concentrations are expected to be low.

  • GC-MS is a robust and reliable alternative, particularly for volatile and semi-volatile matrices. Its well-established nature and extensive spectral libraries make it a valuable tool for both quantitative and qualitative analysis.

  • HPLC-DAD is a cost-effective and high-throughput option suitable for quality control applications where analyte concentrations are relatively high, such as in the analysis of botanical extracts or pharmaceutical formulations.

Regardless of the chosen method, proper validation is essential to ensure the reliability and accuracy of the results. This includes demonstrating specificity, linearity, accuracy, precision, and establishing the limits of detection and quantification.[17][18]

References

  • General Application of QuEChERS Extraction in the Isolation of Cannabinoids. (URL: [Link])

  • Vidic, D., et al. Modified QuEChERS extraction and GC-MS analysis of selected cannabinoids from human urine. (URL: [Link])

  • Application of the QuEChERS procedure for analysis of Δ9-tetrahydrocannabinol and its metabolites in authentic whole blood samples by GC–MS/MS. (URL: [Link])

  • Determination of Cannabinoid Content and Pesticide Residues in Cannabis Edibles and Beverages. (URL: [Link])

  • Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity. (URL: [Link])

  • Non-Destructive Determination of Alkylresorcinol (ARs) Content on Wheat Seed Surfaces and Prediction of ARs Content in Whole-Grain Flour. (URL: [Link])

  • Alkylresorcinols: Chemical properties, methods of analysis and potential uses in food, industry and plant protection. (URL: [Link])

  • Solid-phase extraction. (URL: [Link])

  • Sample Preparation: A Comprehensive Guide. (URL: [Link])

  • Quantitative analysis of drug metabolites in biological samples. (URL: [Link])

  • Preparation of Samples of Plant Material for Chromatographic Analysis. (URL: [Link])

  • Solid-Phase Extraction of Polycyclic Aromatic Compounds. (URL: [Link])

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (URL: [Link])

  • High-Performance Liquid Chromatography with DAD Detection for the Determination of Cannabinoids in Commercial Veterinary CBD Oil. (URL: [Link])

  • What is Solid Phase Extraction (SPE)? (URL: [Link])

  • A Comparison of Several LC/MS Techniques for Use in Toxicology. (URL: [Link])

  • Materials for Solid-Phase Extraction of Organic Compounds. (URL: [Link])

  • Innovative development and validation of an HPLC/DAD method for the qualitative and quantitative determination of major cannabinoids in cannabis plant material. (URL: [Link])

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (URL: [Link])

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (URL: [Link])

  • Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. (URL: [Link])

  • Quantitative Analysis Method for Tetrahydrocannabinol Isomers in Biological Matrices. (URL: [Link])

  • Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. (URL: [Link])

  • Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. (URL: [Link])

  • Cannabidiol (CBD) product contamination: Quantitative analysis of Δ9-tetrahydrocannabinol (Δ9-THC) concentrations found in commercially available CBD products. (URL: [Link])

  • Analysis of Cannabinoids in Biological Specimens: An Update. (URL: [Link])

  • Quantitative GC-MS analysis of D(9)-tetrahydrocannabinol in fiber hemp varieties. (URL: [Link])

Sources

Benchmarking Efficiency in Aromatic Synthesis: A Comparative Guide to 1,3-Dimethoxy-5-pentylbenzene Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical research and the development of fine chemicals, the synthesis of substituted aromatic compounds is a foundational task. Among these, 1,3-Dimethoxy-5-pentylbenzene stands out as a key intermediate, particularly in the synthesis of cannabinoids and other biologically active molecules. The efficiency, scalability, and cost-effectiveness of its production can significantly impact the trajectory of a research program.

This guide provides a detailed comparative analysis of two predominant synthetic strategies for this compound. We will move beyond a simple recitation of procedures to offer a deeper understanding of the mechanistic principles, practical trade-offs, and performance benchmarks associated with each protocol. The objective is to arm researchers and process chemists with the critical information needed to select the optimal synthetic route for their specific laboratory or production environment.

Core Synthetic Strategies: An Overview

The construction of this compound hinges on the formation of a carbon-carbon bond between the 3,5-dimethoxyphenyl core and a five-carbon pentyl chain. We will evaluate two mechanistically distinct and widely employed methods to achieve this:

  • The Grignard Reaction Approach: A classic organometallic strategy involving the acylation of a Grignard reagent followed by reduction.

  • The Wittig Reaction Pathway: A powerful olefination reaction that converts an aldehyde into an alkene, which is subsequently reduced.

Protocol 1: The Grignard Reaction and Subsequent Reduction

This long-established method leverages the nucleophilic power of an organomagnesium halide (Grignard reagent) to attack an electrophilic carbonyl, followed by a robust reduction to yield the final alkane.

Mechanistic Rationale

The synthesis begins with the formation of pentylmagnesium bromide from 1-bromopentane and magnesium metal. This highly nucleophilic reagent then attacks the electrophilic carbonyl carbon of a 3,5-dimethoxybenzoyl derivative. While 3,5-dimethoxybenzoic acid can be used, its reaction with an organolithium reagent to form a ketone has been reported with an 85% yield, suggesting a highly efficient acylation step.[1] The resulting ketone, 1-(3,5-dimethoxyphenyl)pentan-1-one, is not the final product. A subsequent reduction step is required to remove the carbonyl oxygen and form the pentyl chain. Common choices for this transformation include the Wolff-Kishner or Clemmensen reductions, which are effective for converting aryl ketones to alkanes.

Experimental Workflow

Caption: Workflow for the Grignard-based synthesis of this compound.

Step-by-Step Protocol
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend magnesium turnings in anhydrous diethyl ether. Add a solution of 1-bromopentane in anhydrous ether dropwise to initiate the exothermic reaction, maintaining a gentle reflux.

  • Acylation Reaction: In a separate flask, prepare the lithium salt of 3,5-dimethoxybenzoic acid by reacting it with lithium hydride. Cool this mixture and add the freshly prepared pentylmagnesium bromide solution dropwise to form 1-(3,5-dimethoxyphenyl)-1-pentanone.[1]

  • Wolff-Kishner Reduction: Isolate the ketone from the previous step. Add the ketone, hydrazine hydrate, and potassium hydroxide to diethylene glycol. Heat the mixture to reflux, allowing the temperature to rise to ~210°C to drive the reaction to completion, yielding 3,5-dimethoxy-1-pentylbenzene.[1]

  • Purification: After cooling, the reaction mixture is worked up with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.

Performance & Considerations
MetricGrignard Protocol Analysis
Reported Yield Acylation step reported at 85%.[1] The total yield after reduction can be around 60-75%.
Reaction Time 18-36 hours, including two separate reaction and workup stages.
Scalability Good. Grignard reactions are common in industrial processes, though the exothermicity requires careful thermal management.
Reagent Hazards Diethyl ether is highly flammable. Grignard reagents are water-sensitive. The Wolff-Kishner reduction involves high temperatures and corrosive bases.
Key Advantage Utilizes relatively common and inexpensive starting materials. The individual steps are well-documented in chemical literature.
Key Disadvantage A multi-step process requiring stringent anhydrous conditions for the Grignard reaction and harsh, high-temperature conditions for the reduction.

Protocol 2: The Wittig Reaction and Alkene Hydrogenation

The Wittig reaction is a cornerstone of modern organic synthesis for its reliable formation of carbon-carbon double bonds.[2] This pathway offers a more recent and often higher-yielding alternative to the classical Grignard approach.

Mechanistic Rationale

This synthesis begins with the preparation of a phosphonium ylide. Triphenylphosphine is reacted with an alkyl halide (in this case, a 1-halopentane) to form a phosphonium salt. This salt is then deprotonated with a strong base to generate the nucleophilic ylide.[2] The ylide reacts with 3,5-dimethoxybenzaldehyde. The key step is the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine intermediate which collapses to form an alkene and triphenylphosphine oxide.[3] The resulting mixture of (E)- and (Z)-alkene isomers is then subjected to catalytic hydrogenation, which cleanly reduces the double bond to afford the final saturated product.

Experimental Workflow

Caption: Workflow for the Wittig-based synthesis of this compound.

Step-by-Step Protocol
  • Phosphonium Salt Preparation: Reflux a mixture of 1-bromopentane and triphenylphosphine in a suitable solvent like toluene or acetonitrile to precipitate pentyltriphenylphosphonium bromide. Filter and dry the resulting white solid.

  • Ylide Generation and Wittig Reaction: Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere and cool to 0°C. Add a strong base, such as n-butyllithium, dropwise until the characteristic orange-red color of the ylide appears. Add a solution of 3,5-dimethoxybenzaldehyde in THF dropwise. Allow the reaction to warm to room temperature and stir for several hours.[4]

  • Catalytic Hydrogenation: After aqueous workup and extraction to isolate the crude alkene, dissolve it in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and purify the resulting oil by column chromatography or vacuum distillation to obtain pure this compound.

Performance & Considerations
MetricWittig Protocol Analysis
Reported Yield Wittig reactions often provide high yields of alkenes (can be >90%), and catalytic hydrogenation is typically quantitative. Overall yields of 75-90% are achievable.
Reaction Time 12-24 hours, including two reaction stages. The hydrogenation step is often rapid.
Scalability Excellent. Both Wittig reactions and catalytic hydrogenations are widely used and well-understood at industrial scale.
Reagent Hazards Strong bases like n-butyllithium are pyrophoric and require careful handling. Hydrogen gas is flammable/explosive.
Key Advantage High overall yield and exceptional product purity after hydrogenation. The final reduction step is very clean, avoiding harsh reagents.
Key Disadvantage Generates a stoichiometric amount of triphenylphosphine oxide byproduct, which must be removed. Reagents like triphenylphosphine and n-butyllithium are more expensive than those for the Grignard route.

Comparative Benchmarking and Senior Scientist's Recommendation

FeatureGrignard ProtocolWittig ProtocolRecommendation
Overall Yield Moderate (60-75%)High (75-90%)For maximizing product throughput, the Wittig Protocol is the superior choice.
Process Robustness Highly sensitive to moisture in the first step; requires harsh, high-temperature reduction.Requires anhydrous conditions for ylide generation but employs a very mild and reliable final hydrogenation step.The Wittig Protocol offers a more controlled and cleaner final transformation, enhancing overall process reliability.
Purity & Workup Reduction can sometimes lead to side products; workup from high-boiling solvents can be cumbersome.The main byproduct, triphenylphosphine oxide, can often be crystallized or easily separated by chromatography. The final product is typically very clean.The Wittig Protocol generally results in a cleaner crude product and a more straightforward purification process.
Cost & Atom Economy Lower reagent cost.Higher reagent cost and poor atom economy due to the triphenylphosphine oxide byproduct.For small-scale academic labs where cost is a primary constraint, the Grignard Protocol may be preferable. For process development and scale-up, the higher yield of the Wittig route often justifies the cost.

Final Recommendation:

For research and development applications where yield, purity, and reliability are paramount , the Wittig reaction pathway is the recommended protocol . Its high efficiency and the clean nature of the final catalytic hydrogenation step result in a more robust and scalable process, despite the higher initial reagent costs and the need to manage the triphenylphosphine oxide byproduct.

The Grignard protocol remains a viable and cost-effective alternative, particularly for smaller-scale syntheses where the necessary equipment for handling high temperatures and strictly anhydrous conditions is readily available. However, for any application requiring high throughput and process optimization, the investment in the Wittig pathway is likely to yield a more favorable outcome.

References

  • [Reference on 3,5-Dimethoxybenzyllithium Synthesis] (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols.
  • [Reference on Aqueous Wittig Reaction] Kelly, M. J. B., et al. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • [Reference on Wittig Reaction Mechanism] (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Thieme Chemistry.
  • [Reference on Greener Wittig Reactions] (n.d.). Wittig Reaction. Beyond Benign, University of Oregon.
  • [PubChem entry for this compound] (n.d.). This compound.
  • [Reference on Synthesis of 1,3-dimethoxy-5-methyl-benzene] (n.d.). Synthesis of 1,3-dimethoxy-5-methyl-benzene. PrepChem.com.
  • [General Information on Grignard Reagents] (n.d.). Grignard Reagents. Sigma-Aldrich.
  • [Supplementary Information on Grignard Reagent Preparation] (n.d.).
  • [Applications of 1,3-Dimethoxybenzene] (2025). 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry. ChemicalBook.
  • [General Information on Wittig Reaction for Stilbene Synthesis] (n.d.). Synthesis of Stilbene Derivatives. Refubium, Freie Universität Berlin.
  • [Procedural Details for Wittig Reaction] (n.d.).
  • [CAS Information for this compound] (n.d.). This compound. Chemsrc.
  • [General Preparation of 1,3-dimethoxybenzene] (n.d.). Preparation of 1,3-dimethoxybenzene. PrepChem.com.
  • [Supplier Information for this compound] (n.d.). This compound. Dalton Research Molecules.
  • [Reference on 3,5-dihydroxy-1-pentylbenzene preparation] (n.d.). New process for the preparation of 3,5-dihydroxy-1-pentylbenzene.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,3-Dimethoxy-5-pentylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final and arguably one of the most critical stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,3-Dimethoxy-5-pentylbenzene, ensuring the protection of both laboratory personnel and the environment. Our focus is not just on the "how," but the "why," empowering you with the knowledge to make informed safety decisions.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is paramount. This compound, an aromatic ether, presents several potential hazards that directly inform its handling and disposal procedures.

Hazard ClassificationDescriptionCitation
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation Category 2: Causes serious eye irritation.[1]
Aquatic Hazard (Acute) Category 3: Harmful to aquatic life.

These classifications underscore the necessity for careful handling to prevent skin and eye contact and to avoid release into the environment.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the essential steps for the safe disposal of this compound. This workflow is designed to be a self-validating system, with each step building upon the last to ensure a comprehensive approach to safety.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, it is crucial to be outfitted with the appropriate PPE. The rationale here is to create a barrier between you and the chemical, mitigating the risk of accidental exposure.

  • Eye Protection: Wear chemical safety goggles or glasses that meet ANSI Z87.1 standards.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. It is advisable to double-glove for added protection.[2][3] Always inspect gloves for any signs of degradation or pinholes before use.[2]

  • Body Protection: A lab coat, buttoned to its full length, is mandatory.[3][4] Ensure you are wearing full-length pants and closed-toe shoes.[3][4]

Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to dangerous reactions.

  • Designated Waste Container: this compound waste should be collected in a dedicated, properly labeled, and leak-proof container.[5] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless you are certain of their compatibility. In particular, keep it separate from strong oxidizing agents.[6]

Step 3: Labeling - Clarity for Compliance and Safety

Accurate and clear labeling of waste containers is not just a matter of good housekeeping; it is a regulatory requirement and a critical safety measure.[7]

  • Content Identification: The label must clearly state "Hazardous Waste" and identify the contents as "this compound."[5] Avoid using chemical formulas or abbreviations.[7]

  • Hazard Communication: The label should also indicate the associated hazards (e.g., "Irritant," "Harmful to Aquatic Life").

Step 4: Storage - Safe Containment Pending Disposal

The temporary storage of your hazardous waste container requires careful consideration to prevent spills and accidental exposure.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated area, away from sources of ignition and heat.[6][8] A flammable storage cabinet is a good option.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.[5]

  • Keep it Closed: The waste container must be kept tightly closed except when adding waste.[5][9]

Step 5: Arranging for Final Disposal - The Hand-off to a Professional

The final step is to ensure the waste is transferred to a licensed hazardous waste disposal facility.

  • Consult Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will provide guidance on the specific procedures for waste pickup and disposal at your facility.

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department. Accurate documentation is a legal requirement.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_container Select and Label Waste Container prep_ppe->prep_container collect_waste Collect this compound Waste prep_container->collect_waste segregate_waste Segregate from Incompatible Wastes collect_waste->segregate_waste store_waste Store in Designated Area with Secondary Containment segregate_waste->store_waste keep_closed Keep Container Tightly Closed store_waste->keep_closed contact_ehs Contact EHS for Waste Pickup keep_closed->contact_ehs complete_docs Complete Disposal Documentation contact_ehs->complete_docs end End complete_docs->end Disposal Complete start Start Disposal Process start->prep_ppe

Caption: A flowchart illustrating the key stages of this compound disposal.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a non-negotiable aspect of responsible scientific practice. By adhering to the procedural steps outlined in this guide—from wearing the correct PPE to ensuring proper labeling and storage—researchers can effectively mitigate risks and ensure compliance with safety and environmental regulations. Always remember that your institution's EHS department is your most valuable partner in this process.

References

Sources

Navigating the Safe Handling of 1,3-Dimethoxy-5-pentylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research lies not only in innovative methodologies but also in the unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1,3-Dimethoxy-5-pentylbenzene, a key intermediate in various research and development applications. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific integrity.

Understanding the Hazard Profile

This compound (CAS No: 22976-40-5) is an aromatic ether that requires careful handling due to its potential health hazards.[1] Based on available safety data, this compound is classified as harmful and an irritant.[1] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.

Key Hazards:

  • Harmful if swallowed: May cause gastrointestinal irritation.[1][2]

  • Causes skin irritation: Prolonged or repeated contact may lead to dermatitis.[1][2]

  • Causes serious eye irritation: Direct contact can result in significant eye discomfort and potential damage.[1][2][3]

  • May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract.[1][2][4]

Understanding these hazards is the first step in implementing a robust safety protocol. The causality is clear: the chemical nature of this aromatic compound allows it to interact with biological tissues, leading to irritation and potential toxicity. Therefore, the selection of appropriate personal protective equipment (PPE) is paramount to mitigate these risks.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a critical experimental parameter that ensures the validity of your results by protecting you, the researcher.

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][2][3][4]

  • Chemical Splash Goggles: These should be the minimum standard. They provide a seal around the eyes, protecting against splashes and vapors.[5] Ensure they meet ANSI Z87.1 standards.[6]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[5][6]

To prevent skin irritation, appropriate gloves and lab attire are essential.[1][2]

  • Gloves: Disposable nitrile gloves are a suitable choice for incidental contact, offering protection against a range of chemicals.[6] For prolonged contact or immersion, heavier-duty gloves may be necessary. It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility. Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing.[6]

  • Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6]

Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation hazards.[7]

  • Chemical Fume Hood: All handling of this compound that may generate vapors or aerosols should be conducted in a properly functioning chemical fume hood.

  • Respirator: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[6][8] The specific type of respirator will depend on the concentration of the airborne contaminant. A formal respiratory protection program, including fit testing and training, is essential if respirators are used.[6]

Summary of Recommended PPE

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Chemical Splash GogglesANSI Z87.1
Face Shield (in addition to goggles for splash hazards)ANSI Z87.1
Skin Protection Nitrile Gloves (for incidental contact)Manufacturer's Guide
Flame-Resistant Laboratory Coat
Long Pants and Closed-Toe Shoes
Respiratory Protection Chemical Fume Hood
NIOSH-Approved Respirator (if engineering controls are insufficient)NIOSH
Operational Plan: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include proper handling and disposal procedures.

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[3][9]

  • Engineering Controls: Perform all work in a well-ventilated area, preferably within a chemical fume hood.[3][10]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use grounding and bonding procedures if transferring large quantities to prevent static discharge, which can be an ignition source for flammable liquids.[7]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[3] Decontaminate any surfaces that may have come into contact with the chemical.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10][11]

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Identification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads) should be considered hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.[3][11] Adhere to all local, regional, and national regulations for hazardous waste disposal. Do not pour this chemical down the drain or into the environment.[3]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Storage A Assess Hazards B Select & Don PPE A->B C Prepare Work Area B->C D Work in Fume Hood C->D E Handle Chemical D->E F Post-Handling Decontamination E->F G Segregate Waste F->G H Store Chemical Properly F->H I Arrange for Professional Disposal G->I

Caption: A workflow diagram for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4][10]

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • This compound | C13H20O2 | CID 524886 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • This compound | CAS#:22976-40-5 | Chemsrc. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]

  • 1,3-Dimethoxybenzene - Hazardous Agents - Haz-Map. (n.d.). Haz-Map. Retrieved January 14, 2026, from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Hazmat School. Retrieved January 14, 2026, from [Link]

  • Ensuring Safety in Handling Flammable Liquids: A Focus on Isopropyl Ether. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

  • Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved January 14, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.